molecular formula C12H6Cl3NO3 B1668786 Chlornitrofen CAS No. 1836-77-7

Chlornitrofen

Número de catálogo: B1668786
Número CAS: 1836-77-7
Peso molecular: 318.5 g/mol
Clave InChI: XQNAUQUKWRBODG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chlornitrofen (Cnf) is a diphenyl-ether-derived pesticide belonging to the nitrophenyl chemical class of compounds. It is a pre-emergence herbicide used to control annual weeds and some perennials, including Eleocharis acicularis and Sagittaria pygmaea in rice fields. The mode of action of Cnf is by the inhibition of a vital enzyme, protoporphyrinogen oxidase (PPO).>This compound is an aromatic ether, a member of chlorobenzenes and a C-nitro compound. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a herbicide.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3,5-trichloro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNAUQUKWRBODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041775
Record name Chlornitrofen
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1836-77-7
Record name Chlornitrofen
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Record name Chlornitrofen [ISO]
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Record name Chlornitrofen
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Record name Chlornitrofen
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Record name CHLORNITROFEN
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Foundational & Exploratory

Chlornitrofen: A Technical Guide to its Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen (2,4,6-trichlorophenyl 4-nitrophenyl ether) is a synthetic diphenyl ether herbicide first introduced for the control of annual weeds in rice paddies. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase, a key component in the chlorophyll and heme biosynthetic pathways. While effective as a herbicide, concerns regarding its environmental persistence, potential for bioaccumulation, and endocrine-disrupting activities have led to increased scrutiny and regulatory restrictions in many regions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental protocols for its chemical synthesis, analytical determination in environmental matrices, and assessment of its endocrine-disrupting potential are presented.

Chemical Structure and Identification

This compound is a chlorinated nitrophenyl ether. The molecule consists of a 4-nitrophenoxy group linked to a 1,3,5-trichlorobenzene ring via an ether bond.

IdentifierValue
IUPAC Name 1,3,5-trichloro-2-(4-nitrophenoxy)benzene[1]
CAS Number 1836-77-7[1]
Molecular Formula C₁₂H₆Cl₃NO₃[1]
Canonical SMILES C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=C(C=C(C=C2Cl)Cl)Cl[1]
InChI InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H[1]
InChIKey XQNAUQUKWRBODG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate and transport. It is a solid with low solubility in water and a preference for partitioning into organic matrices.

PropertyValue
Molecular Weight 318.54 g/mol
Melting Point 107 °C
Boiling Point 210 °C
Water Solubility Practically insoluble
logP (Octanol-Water Partition Coefficient) 4.97
Appearance Light yellow powder[2]

Toxicological Profile

This compound exhibits moderate acute toxicity in mammals. Of greater concern are its potential long-term effects, including endocrine disruption and the mutagenicity of its environmental degradation products.

EndpointValueSpecies
Acute Oral LD₅₀ >10,000 mg/kgRat
Endocrine Disruption Potent anti-androgenic and estrogenic activitiesIn vitro
Mutagenicity of Metabolites Increased mutagenicity observed after anaerobic biodegradationSalmonella typhimurium

Experimental Protocols

Chemical Synthesis of this compound via Ullmann Condensation

This protocol describes the synthesis of this compound from 2,4,6-trichlorophenol and 4-chloronitrobenzene using a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 2,4,6-trichlorophenol

  • 4-chloronitrobenzene

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichlorophenol (1.0 eq), potassium carbonate (1.5 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add 4-chloronitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-130 °C with vigorous stirring and maintain under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis_Workflow Reactants 2,4,6-Trichlorophenol + 4-Chloronitrobenzene + K₂CO₃ + CuI in DMF Reaction Ullmann Condensation (120-130°C, 12-24h) Reactants->Reaction Workup Aqueous Workup & Toluene Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.
Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of this compound from water samples.

Materials:

  • Water sample

  • Dichloromethane (DCM, pesticide residue grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., PCB 209)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system with a capillary column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Extraction:

    • To a 1 L water sample in a separatory funnel, add 60 mL of DCM.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the DCM layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM.

    • Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Add a known amount of internal standard.

    • Transfer the final extract to an autosampler vial.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 50-450 amu or selected ion monitoring (SIM) for target ions of this compound and the internal standard.

Analytical_Workflow Sample 1 L Water Sample Extraction Liquid-Liquid Extraction with Dichloromethane Sample->Extraction Drying Drying with Anhydrous Na₂SO₄ Extraction->Drying Concentration Concentration to 1 mL Drying->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Quantification Analysis->Data

Workflow for this compound analysis in water.
Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled androgen)

  • This compound test solutions (in ethanol or DMSO)

  • Unlabeled R1881 (for standard curve)

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled R1881.

  • In microcentrifuge tubes, add a fixed amount of [³H]-R1881 and varying concentrations of either unlabeled R1881 (for the standard curve) or this compound.

  • Add rat prostate cytosol to each tube, vortex gently, and incubate overnight at 4 °C.

  • To separate bound from unbound radioligand, add cold HAP slurry to each tube and incubate on ice.

  • Pellet the HAP by centrifugation, and wash the pellet with cold assay buffer.

  • Resuspend the final HAP pellet in scintillation cocktail in a scintillation vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀ value).

Estrogen Receptor (ER) Transcriptional Activation Assay

This cell-based assay measures the ability of this compound to induce gene expression mediated by the estrogen receptor.

Materials:

  • A suitable cell line stably transfected with an estrogen receptor and an estrogen-responsive reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • This compound test solutions.

  • 17β-estradiol (positive control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach.

  • Expose the cells to serial dilutions of this compound or 17β-estradiol for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence in each well using a luminometer.

  • Determine the concentration of this compound that produces a half-maximal response (EC₅₀ value) and compare it to the positive control.

Signaling Pathways and Logical Relationships

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound acts by inhibiting protoporphyrinogen oxidase (PPO), an enzyme essential for the synthesis of protoporphyrin IX, a precursor to both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.

PPO_Inhibition ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinogenIX->PPO ProtoporphyrinIX Protoporphyrin IX ProtoporphyrinogenIX->ProtoporphyrinIX Accumulation & Auto-oxidation PPO->ProtoporphyrinIX Normal Pathway This compound This compound This compound->PPO Inhibition ROS Reactive Oxygen Species (ROS) ProtoporphyrinIX->ROS + Light + O₂ CellDeath Lipid Peroxidation & Membrane Damage (Cell Death) ROS->CellDeath

Mechanism of action of this compound.
Anaerobic Biodegradation Pathway

Under anaerobic conditions, the primary transformation of this compound is the reduction of the nitro group to an amino group, forming 2,4,6-trichlorophenyl 4-aminophenyl ether (CNP-amino). This metabolite has also been shown to possess biological activity. Further degradation may involve cleavage of the ether bond.

Biodegradation_Pathway This compound This compound (Nitro Group) Reduction Nitroreductase (Anaerobic Bacteria) This compound->Reduction CNP_Amino CNP-Amino (Amino Group) Reduction->CNP_Amino Cleavage Further Degradation (Ether Bond Cleavage) CNP_Amino->Cleavage Products Degradation Products Cleavage->Products

Proposed anaerobic biodegradation pathway.

Conclusion

This compound is a well-characterized herbicide with a defined mechanism of action. However, its environmental and toxicological profiles necessitate careful monitoring and management. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the study of this compound and other related compounds. The detailed methodologies for its synthesis, analysis, and toxicological assessment will aid in further investigations into its environmental impact and potential risks to human and ecosystem health.

References

Chlornitrofen (CAS No. 1836-77-7): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen, a diphenyl ether herbicide, has been utilized in agriculture for the control of various weeds. This technical guide provides a comprehensive overview of this compound (CAS No. 1836-77-7), detailing its physicochemical properties, toxicological profile, and environmental fate. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data into structured tables, outlining detailed experimental protocols, and visualizing complex biological and experimental workflows. This guide synthesizes available data to facilitate a deeper understanding of this compound's characteristics and its potential biological and environmental impacts.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 1836-77-7[2]
Molecular Formula C₁₂H₆Cl₃NO₃[1][2]
Molecular Weight 318.54 g/mol [2]
Appearance Off-white to pale yellow crystalline solid/powder[2][3]
Melting Point 105-107 °C[2][3][4]
Boiling Point 210 °C[2][4]
Water Solubility Low[5]
Log P (Octanol/Water Partition Coefficient) 4.7[1]

Toxicological Profile

This compound exhibits toxicity to various organisms. The acute toxicity data for mammals are summarized below. It is classified as toxic if inhaled and very toxic to aquatic life with long-lasting effects.[1][2]

Test OrganismRoute of AdministrationLD50/LC50Reference
RatOral10800 mg/kg[3][6]
MouseOral11800 mg/kg[6][7]
RatInhalation> 0.52 mg/L (4 hours)[3]
Mechanism of Action

The primary mode of action for this compound as a herbicide is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also known as EC 1.3.3.4.[1][5][8] This inhibition leads to an accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane disruption through the generation of reactive oxygen species.

Endocrine Disruption

Studies have indicated that this compound and its amino derivative may act as endocrine disruptors. Specifically, they have been shown to possess antiandrogenic and estrogenic activities by interacting with the androgen receptor (AR) and estrogen receptor alpha (ERα).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and toxicological assessment of this compound.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in environmental samples.

Objective: To determine the concentration of this compound in a given sample matrix (e.g., water, soil).

Principle: The sample is extracted with an organic solvent, and the extract is analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides sensitive and selective detection.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., Rtx-1)[10]

  • High-purity helium or nitrogen as carrier gas[2]

  • This compound analytical standard

  • Pesticide residue grade solvents (e.g., ethyl acetate, hexane, dichloromethane)[11]

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Standard laboratory glassware and equipment

Procedure:

  • Sample Preparation:

    • Water Samples: Perform liquid-liquid extraction using a separatory funnel with dichloromethane. Adjust the pH to neutral before extraction.[12]

    • Soil Samples: Use Soxhlet or ultrasonic extraction with a suitable solvent mixture like hexane/acetone.[12]

  • Cleanup (if necessary): For complex matrices, pass the extract through an SPE cartridge to remove interfering substances. Gel permeation chromatography (GPC) can also be used for lipid removal.[11]

  • GC-MS Analysis:

    • Injector Temperature: 225-250°C[10]

    • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 200°C at 4°C/min (hold for 15 min).[10]

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

    • MS Detector Temperature: 300°C[10]

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Quantification: Prepare a calibration curve using serial dilutions of the this compound analytical standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Water Water Sample LLE Liquid-Liquid Extraction Water->LLE Soil Soil Sample Soxhlet Soxhlet/Ultrasonic Extraction Soil->Soxhlet Cleanup Sample Cleanup (SPE/GPC) LLE->Cleanup Soxhlet->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Quant Quantification Analysis->Quant PPO_Inhibition_Assay cluster_prep Preparation Enzyme PPO Enzyme (from mitochondria/chloroplasts) Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor This compound Dilutions Inhibitor->Mix Substrate Protoporphyrinogen IX AddSubstrate Add Substrate Substrate->AddSubstrate Preincubation Pre-incubate (15 min, 25°C) Mix->Preincubation Preincubation->AddSubstrate Measure Measure Fluorescence (Ex: 405nm, Em: 630nm) AddSubstrate->Measure Analysis Calculate IC50 Measure->Analysis AR_Antagonism cluster_normal Normal Androgen Signaling cluster_disruption Disruption by this compound Androgen Androgen (e.g., Testosterone) AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto Binds AR_nuc Activated AR (Nucleus) AR_cyto->AR_nuc Translocates AR_blocked Blocked AR ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Gene_exp Gene Expression (Male Characteristics) ARE->Gene_exp Regulates CN This compound CN->AR_cyto Binds & Blocks No_gene_exp Inhibited Gene Expression AR_blocked->No_gene_exp ER_Agonism cluster_normal_er Normal Estrogen Signaling cluster_disruption_er Disruption by this compound Estrogen Estrogen ER_cyto Estrogen Receptor (Cytoplasm) Estrogen->ER_cyto Binds ER_nuc Activated ER (Nucleus) ER_cyto->ER_nuc Translocates ER_activated Inappropriately Activated ER ERE Estrogen Response Element (DNA) ER_nuc->ERE Binds Abnormal_exp Abnormal Gene Expression ER_Gene_exp Gene Expression ERE->ER_Gene_exp Regulates CN_er This compound CN_er->ER_cyto Binds & Activates ER_activated->Abnormal_exp

References

Mechanism of action of Chlornitrofen as a PPO inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Chlornitrofen as a Protoporphyrinogen Oxidase (PPO) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a diphenyl ether herbicide that exerts its phytotoxic effects by potently inhibiting the enzyme Protoporphyrinogen Oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway in plants.[1] This inhibition leads to a cascade of cytotoxic events, culminating in rapid, light-dependent cell death. This technical guide provides a detailed examination of the molecular mechanism of this compound's action, presents available quantitative inhibition data, and outlines a comprehensive experimental protocol for assessing PPO inhibition.

Introduction to Protoporphyrinogen Oxidase Inhibitors

Protoporphyrinogen oxidase (PPO; EC 1.3.3.4) represents a key target for herbicide development due to its essential role in the biosynthesis of both chlorophyll and heme.[2][3] Herbicides that inhibit PPO are known for their high efficacy at low application rates, broad weed-control spectrum, and rapid onset of action.[2] this compound, chemically known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, is a member of the diphenyl ether (DPE) class of PPO-inhibiting herbicides.[1] Understanding its precise mechanism of action is crucial for the development of new herbicidal agents and for managing the emergence of resistant weed biotypes.

Core Mechanism of Action

Target Enzyme: Protoporphyrinogen Oxidase (PPO)

In plants, PPO is primarily located in the plastids and is the last common enzyme in the pathway leading to the synthesis of chlorophylls and hemes.[2][3] It catalyzes the six-electron oxidation of the colorless substrate, protoporphyrinogen IX (Protogen IX), to form the highly conjugated and photoactive protoporphyrin IX (Proto IX).[2] This reaction is vital, and its disruption has lethal consequences for the plant cell.

Competitive Inhibition at the Active Site

This compound, like other DPE herbicides, functions as a potent and specific inhibitor of PPO. The mechanism of inhibition is competitive with respect to the enzyme's natural substrate, Protogen IX. This compound's molecular structure allows it to bind to the active site of the PPO enzyme, thereby preventing the binding and subsequent oxidation of Protogen IX. This competitive binding is the primary molecular event that initiates the herbicidal action.

Downstream Phytotoxic Cascade

The inhibition of PPO by this compound triggers a sequence of events that leads to rapid cellular destruction:

  • Accumulation of Protoporphyrinogen IX: With the PPO enzyme blocked, its substrate, Protogen IX, accumulates within the plastid stroma.[2]

  • Extracellular Export and Auto-oxidation: The buildup of Protogen IX causes it to leak from the plastid into the cytoplasm. In this different cellular environment, Protogen IX is rapidly oxidized to Proto IX through a non-enzymatic reaction.[2]

  • Photodynamic Damage: Proto IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates highly destructive singlet oxygen (¹O₂), a reactive oxygen species (ROS).[2]

  • Lipid Peroxidation and Membrane Destruction: The generated singlet oxygen attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process leads to the rapid loss of membrane integrity, leakage of cellular contents, and ultimately, cell death, which manifests as necrotic lesions on the plant's foliage.[2]

PPO_Inhibition_Pathway cluster_pathway Normal Tetrapyrrole Pathway cluster_inhibition Inhibition by this compound Protogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protogen_IX->PPO Substrate Proto_IX Protoporphyrin IX PPO->Proto_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Proto_IX->Chlorophyll_Heme This compound This compound Blocked_PPO Inhibited PPO This compound->Blocked_PPO Competitive Inhibition Accumulated_Protogen Accumulated Protoporphyrinogen IX Leaked_Protogen Cytoplasmic Protoporphyrinogen IX Accumulated_Protogen->Leaked_Protogen Leakage Cytoplasmic_Proto_IX Cytoplasmic Protoporphyrin IX Leaked_Protogen->Cytoplasmic_Proto_IX Auto-oxidation ROS Reactive Oxygen Species (¹O₂) Cytoplasmic_Proto_IX->ROS Light + O₂ Damage Lipid Peroxidation & Cell Death ROS->Damage PPO_placeholder->Accumulated_Protogen Accumulation in Plastid Protogen_IX_placeholder->Blocked_PPO Binding Blocked

Caption: Mechanism of this compound-induced phytotoxicity via PPO inhibition.

Quantitative Inhibition Data

Quantitative measures such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to define the potency of an inhibitor. While specific quantitative data for this compound's inhibition of various plant PPO enzymes are not extensively documented in publicly available literature, data for its effect on human PPO and for closely related diphenyl ether herbicides in plants provide valuable context.

InhibitorEnzyme SourceParameterValueReference
This compound Human PPOIC501.1 µM[4][5]
Acifluorfen-methyl Corn (Zea mays) Etioplast PPOIC504 nM
Acifluorfen-methyl Maize (Zea mays) Mitochondrial PPOKi0.09 µM[2]
Acifluorfen-methyl Maize (Zea mays) Etiochloroplastic PPOKi0.1 µM[2]

Note: Data for Acifluorfen-methyl, another diphenyl ether herbicide, is provided to illustrate the typical high potency of this class of inhibitors against plant PPO.

Experimental Protocols: In Vitro PPO Inhibition Assay

This section details a representative protocol for determining the inhibitory activity of compounds like this compound against plant PPO using a continuous fluorometric assay.

Enzyme Extraction
  • Homogenization: Harvest fresh, young plant tissue (e.g., spinach or pea leaves) and homogenize in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.25 M sucrose, 1 mM PMSF) at a 1:4 (w/v) ratio.

  • Filtration: Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifugation: Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Resuspension: Discard the supernatant and gently resuspend the organelle-rich pellet in a minimal volume of assay buffer (e.g., 100 mM KH₂PO₄, pH 7.2, 0.3% Tween 80, 5 mM DTT, 1 mM EDTA).

  • Protein Quantification: Determine the total protein concentration of the enzyme preparation using a standard method, such as the Bradford assay.

Substrate (Protoporphyrinogen IX) Preparation

This procedure must be performed with minimal exposure to light and under an inert atmosphere (e.g., nitrogen or argon) to prevent auto-oxidation.

  • Dissolution: Dissolve Protoporphyrin IX in 10 mM KOH containing 20% ethanol.

  • Reduction: Add a small amount of fresh sodium amalgam (Na/Hg) to the Proto IX solution. Stir the mixture under a gentle stream of nitrogen gas.

  • Monitoring: Monitor the reduction by observing the disappearance of the solution's red fluorescence under a UV lamp. The complete reduction to the non-fluorescent Protogen IX is indicated by a colorless solution.

  • Separation: Once reduction is complete, carefully remove the amalgam. The resulting Protogen IX solution should be kept on ice and used immediately.

Fluorometric Assay Procedure
  • Plate Setup: In a 96-well black, clear-bottom microplate, add the assay components in the following order:

    • Assay Buffer.

    • Serial dilutions of this compound (or other inhibitors) dissolved in DMSO. Include a DMSO-only control for 0% inhibition.

    • The PPO enzyme preparation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared Protogen IX substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation: ~405 nm, Emission: ~630 nm) kinetically over 15-30 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 1. Enzyme Extraction (Plant Tissue Homogenization, Centrifugation) a1 4. Plate Setup Add Buffer, Inhibitor, and Enzyme Prep p1->a1 p2 2. Substrate Preparation (Reduction of Proto IX to Protogen IX) a3 6. Reaction Initiation (Add Protogen IX Substrate) p2->a3 p3 3. Inhibitor Preparation (Serial Dilution of This compound) p3->a1 a2 5. Pre-incubation (10 min @ 37°C) a1->a2 a2->a3 a4 7. Kinetic Measurement (Read Fluorescence over Time) a3->a4 d1 8. Calculate Initial Rates (V₀) a4->d1 d2 9. Determine % Inhibition d1->d2 d3 10. Dose-Response Curve & IC50 Calculation d2->d3

Caption: A typical experimental workflow for an in vitro PPO inhibition assay.

Conclusion

This compound is an effective herbicide that operates through the competitive inhibition of Protoporphyrinogen Oxidase. This specific mode of action disrupts the vital tetrapyrrole biosynthetic pathway, leading to the light-dependent accumulation of a phototoxic intermediate, Protoporphyrin IX. The subsequent generation of reactive oxygen species causes rapid and widespread cellular damage, resulting in plant death. The high potency of diphenyl ether herbicides against PPO underscores the importance of this enzyme as a prime target for herbicide design. The experimental protocols outlined provide a robust framework for screening and characterizing novel PPO inhibitors, aiding in the future development of effective crop protection agents.

References

An In-depth Technical Guide to 2,4,6-Trichlorophenyl 4-nitrophenyl ether (Chlornitrofen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl 4-nitrophenyl ether, commonly known as Chlornitrofen (CNP), is a synthetic aromatic ether.[1][2][3] Historically utilized as a herbicide for controlling annual weeds in paddy fields, its biological activities and toxicological profile have garnered interest in the broader scientific community, including drug development.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of this compound, with a focus on its role as a protoporphyrinogen oxidase (PPO) inhibitor and an endocrine disruptor.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its environmental fate, bioavailability, and for designing experimental protocols.

Identifiers and Molecular Structure
PropertyValueReference
IUPAC Name 1,3,5-trichloro-2-(4-nitrophenoxy)benzene[2][6]
Synonyms This compound, CNP, 4-Nitrophenyl 2,4,6-trichlorophenyl ether[2][7][8]
CAS Number 1836-77-7[2][9][10]
Molecular Formula C₁₂H₆Cl₃NO₃[2][7][11]
Molecular Weight 318.54 g/mol [2][7][8]
SMILES C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=C(C=C(C=C2Cl)Cl)Cl[2][7]
InChI Key XQNAUQUKWRBODG-UHFFFAOYSA-N[7]
Physical and Chemical Data
PropertyValueReference
Physical State Pale yellow crystalline needles or light yellow powder.[4][8]
Melting Point 105-107 °C[4][10]
Boiling Point 210 °C at 6 Torr[9][10]
Density 1.623 g/cm³
Water Solubility 0.25 mg/L at 20 °C[4]
Solubility in Organic Solvents Soluble in DMSO, xylol, ethanol, chloroform, methanol, ethyl acetate, and acetone.[8][12]
Vapor Pressure 3.2 mPa at 20 °C[4]
Octanol-Water Partition Coefficient (log P) 5.09[4]

Synthesis and Experimental Protocols

The primary method for synthesizing 2,4,6-Trichlorophenyl 4-nitrophenyl ether is through a nucleophilic aromatic substitution, specifically a variation of the Ullmann condensation.[4][13][14]

General Synthesis Workflow

The synthesis involves the condensation of a substituted phenol with a nitro-substituted aryl halide in the presence of a base.

G General Synthesis Workflow for this compound Reactants 2,4,6-Trichlorophenol + p-Nitrochlorobenzene Reaction Condensation Reaction (Ullmann Type) Reactants->Reaction Base Base (e.g., K₂CO₃, KOH, NaOH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, N,N-dimethylacetamide) Solvent->Reaction Purification Purification (Crystallization or Chromatography) Reaction->Purification Product 2,4,6-Trichlorophenyl 4-nitrophenyl ether Purification->Product

General Synthesis Workflow
Experimental Protocol: Synthesis of 2,4,6-Trichlorophenyl 4-nitrophenyl ether

This protocol is adapted from general procedures for the synthesis of nitrophenyl ethers.[15]

Materials:

  • 2,4,6-Trichlorophenol (1.2 molar equivalents)

  • p-Nitrochlorobenzene (1.0 molar equivalent)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 molar equivalents)

  • N,N-Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) (solvent)

  • Ether or Benzene (for extraction)

  • Aqueous alkaline solution (e.g., dilute NaOH)

Procedure:

  • A mixture of 2,4,6-trichlorophenol and the base (K₂CO₃ or KOH) is prepared in a suitable reaction vessel containing the polar aprotic solvent (DMF or DMA).

  • p-Nitrochlorobenzene is added to the stirred mixture.

  • The reaction mixture is heated under reflux, typically in the range of 150-160°C.

  • The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the p-nitrochlorobenzene is consumed.

  • Upon completion, the reaction mixture is cooled and then poured into an aqueous alkaline solution.

  • The product is extracted from the aqueous phase using an organic solvent like ether or benzene.

  • The organic extract is washed, dried, and the solvent is evaporated to yield the crude product.

  • The crude 2,4,6-Trichlorophenyl 4-nitrophenyl ether is then purified by recrystallization or column chromatography.

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, primarily as a herbicide by inhibiting protoporphyrinogen oxidase.[2][3] Furthermore, it has been identified as an endocrine-disrupting chemical, demonstrating both antiandrogenic and estrogenic properties.[16][17][18]

Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal action stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO).[13] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

G Mechanism of PPO Inhibition by this compound cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtoporphyrinogenIX_chloro Protoporphyrinogen IX PPO PPO Enzyme ProtoporphyrinogenIX_chloro->PPO Normal Pathway ProtoporphyrinogenIX_cyto Accumulated Protoporphyrinogen IX ProtoporphyrinogenIX_chloro->ProtoporphyrinogenIX_cyto Leaks out ProtoporphyrinIX_chloro Protoporphyrin IX PPO->ProtoporphyrinIX_chloro Chlorophyll Chlorophyll ProtoporphyrinIX_chloro->Chlorophyll ... ProtoporphyrinIX_cyto Protoporphyrin IX ProtoporphyrinogenIX_cyto->ProtoporphyrinIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) ProtoporphyrinIX_cyto->ROS + Light + O₂ CellDamage Lipid Peroxidation & Membrane Damage ROS->CellDamage This compound This compound This compound->PPO Inhibits

PPO Inhibition Mechanism

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[13][19] In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX.[13] This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death.[13][19]

Endocrine Disruption

Studies have revealed that this compound can act as an endocrine disruptor by interacting with nuclear hormone receptors.[16][17]

This compound exhibits potent antiandrogenic activity by acting as an antagonist to the androgen receptor (AR).[16][17] It competitively binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[10] This blockage inhibits the receptor's ability to regulate gene expression, thereby reducing androgenic stimulation.[10]

G Androgen Receptor Antagonism by this compound Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cyto Binds AR_nucleus AR-Androgen Complex (Nucleus) AR_cyto->AR_nucleus Translocation NoTranscription Inhibition of Gene Transcription AR_cyto->NoTranscription Prevents Translocation & Activation This compound This compound This compound->AR_cyto Competitively Binds & Blocks DNA DNA (Androgen Response Element) AR_nucleus->DNA Binds GeneTranscription Gene Transcription (Androgenic Response) DNA->GeneTranscription Activates

Androgen Receptor Antagonism

This compound also displays estrogenic activity, acting as an agonist for the estrogen receptor-alpha (ERα).[16][17] By binding to and activating the ER, it mimics the effects of natural estrogen.[9] This activation leads to a conformational change in the receptor, allowing it to bind to estrogen response elements (EREs) on DNA and modulate the transcription of target genes.[9]

G Estrogen Receptor Agonism by this compound This compound This compound ER_cyto Estrogen Receptor (ER) (Cytoplasm/Nucleus) This compound->ER_cyto Binds & Activates ER_complex ER-Chlornitrofen Complex (Nucleus) ER_cyto->ER_complex Conformational Change DNA DNA (Estrogen Response Element) ER_complex->DNA Binds GeneTranscription Gene Transcription (Estrogenic Response) DNA->GeneTranscription Initiates

Estrogen Receptor Agonism

Toxicology and Safety

This compound exhibits low acute oral toxicity in mammals, with reported LD50 values of 10,800 mg/kg in rats and 11,800 mg/kg in mice.[5] However, it is classified as very toxic to aquatic life with long-lasting effects.[2] Due to its endocrine-disrupting activities, it is considered a potential reproduction/developmental toxin.[4] Furthermore, studies have indicated that the biodegradation of this compound can lead to the formation of mutagenic metabolites.[15][18]

Conclusion

2,4,6-Trichlorophenyl 4-nitrophenyl ether (this compound) is a compound with well-defined physicochemical properties and established biological activities. Its mechanisms of action as a PPO inhibitor and an endocrine disruptor are of significant interest to researchers in environmental science, toxicology, and drug development. The dual activity of this compound as both an antiandrogen and an estrogen agonist highlights the complexity of its interactions with biological systems and underscores the importance of further research into its potential therapeutic applications and health risks. This guide provides a foundational understanding for professionals engaged in the study and application of this and related compounds.

References

An In-depth Technical Guide to Chlornitrofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Chlornitrofen, with a focus on its nomenclature, chemical properties, and identification.

Nomenclature

The systematic identification of a chemical compound is crucial for unambiguous communication in research and development. This compound is known by a variety of names, reflecting its chemical structure and historical usage.

IUPAC Name:

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1,3,5-trichloro-2-(4-nitrophenoxy)benzene [1][2]. This name precisely describes the molecular structure, indicating a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a 4-nitrophenoxy group at position 2.

Synonyms and Trade Names:

In addition to its formal IUPAC name, this compound is referenced by a multitude of synonyms and trade names in scientific literature, commercial products, and regulatory documents. Understanding these alternative names is vital for conducting thorough literature reviews and identifying the compound in various databases.

A comprehensive list of synonyms includes, but is not limited to:

  • 4-Nitrophenyl 2,4,6-trichlorophenyl ether[1][3][4]

  • 2,4,6-Trichlorophenyl 4-nitrophenyl ether[1][3]

  • Benzene, 1,3,5-trichloro-2-(4-nitrophenoxy)-[1][5]

  • Ether, p-nitrophenyl 2,4,6-trichlorophenyl[5][6]

  • 2,4,6-Trichloro-4'-nitrodiphenyl ether[3][5]

  • 1-Nitro-4-(2,4,6-trichlorophenoxy)benzene[3][5]

  • p-Nitrophenyl 2,4,6-trichlorophenyl ether[5][6]

  • CNP[1][3][5][6]

  • MO-338[1][7][8]

  • MC 1478[1][3]

  • Chlomitrofen[5][6]

Chemical Identity

A summary of key chemical identifiers for this compound is provided in the table below for easy reference. This data is essential for accurate record-keeping, database searches, and regulatory submissions.

IdentifierValue
CAS Registry Number 1836-77-7[1][3][5][9]
Molecular Formula C₁₂H₆Cl₃NO₃[1][3][4][5][8][9]
Molecular Weight 318.54 g/mol [1][3][4][8][9]
InChI InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H[3][5]
InChIKey XQNAUQUKWRBODG-UHFFFAOYSA-N[3][5]
SMILES O=--INVALID-LINK--c1ccc(Oc2c(Cl)cc(Cl)cc2Cl)cc1[3]

Logical Relationship of this compound Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

G Figure 1: this compound Nomenclature and Identifiers A Core Chemical Structure C₁₂H₆Cl₃NO₃ B IUPAC Name 1,3,5-trichloro-2-(4-nitrophenoxy)benzene A->B Systematic Naming C Common Synonyms - 4-Nitrophenyl 2,4,6-trichlorophenyl ether - CNP - MO-338 A->C Common/Trivial Naming D Registry Numbers - CAS: 1836-77-7 A->D Database Indexing E Line Notations - SMILES - InChI - InChIKey A->E Structural Representation

Caption: Figure 1: Relationship between this compound's structure and its various names and identifiers.

This initial guide provides the foundational information regarding the IUPAC name and synonyms of this compound. The subsequent sections will delve into its physicochemical properties, experimental protocols for its detection and analysis, and its known signaling pathways and toxicological profile. This document is intended to be a living resource, and will be updated as new research becomes available.

References

A Faded Footprint in the Paddy Fields: The Historical Use of Chlornitrofen in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Once a widely used herbicide in rice cultivation, particularly in Japan, Chlornitrofen has since been relegated to the annals of agricultural history due to mounting concerns over its environmental and toxicological profile. This in-depth technical guide explores the historical application of this compound, its mechanism of action, and the scientific evidence that led to its eventual decline and prohibition.

Mode of Action: A Protoporphyrinogen Oxidase Inhibitor

This compound exerts its herbicidal effect by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3][4] This enzyme is a critical component in the biosynthesis of both chlorophyll in plants and heme in animals. The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to the highly photodynamic protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic necrotic lesions on treated plants.

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX ALA->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX_plastid Protoporphyrin_IX_plastid Protoporphyrinogen_IX->Protoporphyrin_IX_plastid PPO Protoporphyrinogen_IX_leaked Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrinogen_IX_leaked Accumulation & Leakage Chlorophyll Chlorophyll Protoporphyrin_IX_plastid->Chlorophyll Mg-chelatase & other enzymes Heme_plastid Heme_plastid Protoporphyrin_IX_plastid->Heme_plastid Fe-chelatase Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_leaked->Protoporphyrin_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX_cyto->ROS Photosensitization Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage This compound This compound This compound->Protoporphyrin_IX_plastid Inhibits Light_O2 Light + O₂ Light_O2->ROS Photosensitization

Fig. 1: Mechanism of action of this compound as a PPO inhibitor.

Environmental Fate and Toxicity

The environmental persistence and potential for toxic byproducts were significant factors in the re-evaluation of this compound. Studies on its biodegradation revealed that under certain conditions, its degradation could lead to the formation of mutagenic metabolites.

Biodegradation Pathway

The microbial degradation of this compound in soil is a critical process influencing its environmental persistence. While a complete, universally accepted pathway is not fully detailed in recent literature, the degradation of structurally similar compounds suggests a multi-step process. This likely involves the reduction of the nitro group to an amino group, followed by cleavage of the ether bond and subsequent degradation of the aromatic rings.

Biodegradation_Pathway This compound This compound (2,4,6-trichlorophenyl 4'-nitrophenyl ether) Amino_this compound Amino-Chlornitrofen (4-aminophenyl 2,4,6-trichlorophenyl ether) This compound->Amino_this compound Nitroreductase Chlorinated_Phenol 2,4,6-Trichlorophenol Amino_this compound->Chlorinated_Phenol Ether Cleavage Aminophenol 4-Aminophenol Amino_this compound->Aminophenol Ether Cleavage Ring_Cleavage Ring Cleavage Products Chlorinated_Phenol->Ring_Cleavage Further Degradation Aminophenol->Ring_Cleavage Further Degradation Mineralization CO₂, H₂O, Cl⁻, NH₄⁺ Ring_Cleavage->Mineralization

Fig. 2: Postulated biodegradation pathway of this compound in soil.

Toxicological Profile

Concerns regarding the toxicological effects of this compound and its metabolites contributed to its phasing out. While comprehensive subchronic and chronic toxicity data for this compound itself is limited in publicly available recent literature, studies on analogous compounds such as nitrofen and para-chloronitrobenzene have indicated potential for adverse health effects, including carcinogenicity in animal studies. For instance, oral exposure to nitrofen has been shown to cause liver and pancreatic tumors in rodents.

Table 1: Acute Oral Toxicity of this compound

SpeciesLD50
Rat10,800 mg/kg
Mouse11,800 mg/kg

Source: International Atomic Energy Agency

Experimental Protocols

The evaluation of the environmental fate and toxicity of herbicides like this compound relies on standardized experimental protocols. Below is a representative workflow for a soil biodegradation study.

Experimental Workflow: Soil Biodegradation Study

Soil_Biodegradation_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation Soil_Collection Collect and Characterize Paddy Soil Soil_Treatment Treat Soil Samples with This compound Solution Soil_Collection->Soil_Treatment Herbicide_Prep Prepare ¹⁴C-labeled This compound Solution Herbicide_Prep->Soil_Treatment Incubation Incubate Samples under Controlled Conditions (Temp, Moisture, Light) Soil_Treatment->Incubation Time_Points Collect Samples at Defined Time Intervals Incubation->Time_Points Extraction Solvent Extraction of This compound & Metabolites Time_Points->Extraction Analysis Analyze Extracts using HPLC and LC-MS/MS Extraction->Analysis Radioactivity_Measurement Measure ¹⁴CO₂ and Bound Residues (LSC) Extraction->Radioactivity_Measurement Metabolite_ID Identify Major Degradation Products Analysis->Metabolite_ID Degradation_Kinetics Determine Degradation Rate and Half-life (DT₅₀) Radioactivity_Measurement->Degradation_Kinetics Final_Report Final Report and Risk Assessment Degradation_Kinetics->Final_Report Pathway_Elucidation Elucidate Biodegradation Pathway Metabolite_ID->Pathway_Elucidation Pathway_Elucidation->Final_Report

Fig. 3: A typical experimental workflow for a herbicide biodegradation study.

Conclusion

The history of this compound in agriculture is a compelling case study in the evolution of pesticide science and regulation. While it initially offered an effective solution for weed control in a crucial global crop, subsequent scientific investigation into its environmental persistence, potential for toxic byproducts, and overall toxicological profile led to its discontinuation in many parts of the world. The story of this compound underscores the importance of continuous and rigorous scientific evaluation of agricultural chemicals to ensure both crop productivity and environmental and human health.

References

Chlornitrofen's Mode of Action as a Selective Herbicide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen, a nitrophenyl ether herbicide, has historically been used for the selective control of annual weeds in rice cultivation. Its herbicidal activity is primarily attributed to the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to a light-dependent cascade of oxidative damage, resulting in rapid cell death. The selectivity of this compound in rice is predominantly achieved through a higher rate of metabolic detoxification in the crop compared to susceptible weed species. While this compound may also exhibit secondary activity as an uncoupler of photophosphorylation, its primary herbicidal efficacy at agronomic rates is driven by PPO inhibition. This technical guide provides an in-depth analysis of this compound's core mode of action, the biochemical basis for its selectivity, and detailed experimental protocols for its study.

Primary Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The principal mechanism of action for this compound is the potent inhibition of the enzyme protoporphyrinogen oxidase (EC 1.3.3.4).[1] PPO is the last common enzyme in the biosynthetic pathway of tetrapyrroles, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Proto IX is a critical precursor for both chlorophyll and heme.

The Lethal Cascade Following PPO Inhibition

The inhibition of PPO by this compound initiates a sequence of events that culminate in rapid and severe cellular damage:

  • Accumulation of Protoporphyrinogen IX: With the PPO enzyme blocked, its substrate, Protogen IX, accumulates within the plastids.

  • Extracellular Leakage: The buildup of Protogen IX leads to its diffusion out of the plastids and into the cytoplasm.

  • Non-enzymatic Oxidation: In the cytoplasm, Protogen IX is oxidized to Proto IX.

  • Photosensitization and Oxidative Stress: Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).

  • Lipid Peroxidation and Membrane Destruction: Singlet oxygen rapidly initiates a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes, including the plasma membrane and tonoplast.

  • Cellular Disruption and Death: The loss of membrane integrity leads to rapid leakage of cellular contents, loss of turgor, and ultimately, cell death. This manifests as visible symptoms of water-soaked lesions, followed by necrosis and desiccation of the plant tissue.

This light-dependent, rapid-acting mechanism is characteristic of contact herbicides.

Visualization of the PPO Inhibition Pathway

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Tetrapyrrole Biosynthesis Porphobilinogen Porphobilinogen ALA->Porphobilinogen Tetrapyrrole Biosynthesis Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Tetrapyrrole Biosynthesis Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Tetrapyrrole Biosynthesis Protogen_IX Protogen_IX Coproporphyrinogen_III->Protogen_IX Tetrapyrrole Biosynthesis PPO Protoporphyrinogen Oxidase (PPO) Protogen_IX_cyto Protoporphyrinogen IX Protogen_IX->Protogen_IX_cyto Leakage Proto_IX_plastid Proto_IX_plastid PPO->Proto_IX_plastid Oxidation Chlorophyll Chlorophyll Proto_IX_plastid->Chlorophyll Mg-Chelatase Heme_plastid Heme_plastid Proto_IX_plastid->Heme_plastid Fe-Chelatase Proto_IX_cyto Proto_IX_cyto Protogen_IX_cyto->Proto_IX_cyto Oxidation ROS Reactive Oxygen Species (¹O₂) Proto_IX_cyto->ROS Light + O₂ Membrane_Damage Membrane Damage & Cell Death ROS->Membrane_Damage Lipid Peroxidation This compound This compound This compound->PPO Inhibition

Caption: PPO Inhibition Pathway by this compound.

Basis of Selectivity in Rice

The selective use of this compound in rice (Oryza sativa) is primarily due to the differential metabolism of the herbicide between the crop and susceptible weed species. Rice possesses a more efficient detoxification system that rapidly metabolizes this compound into non-phytotoxic compounds.

Metabolic Detoxification Pathways

The detoxification of diphenyl ether herbicides in tolerant plants like rice generally involves a multi-phase process:

  • Phase I: Functionalization: The initial step involves the modification of the this compound molecule, typically through oxidation reactions catalyzed by cytochrome P450 monooxygenases. This may include hydroxylation of the aromatic rings or O-dealkylation.

  • Phase II: Conjugation: The modified this compound is then conjugated with endogenous molecules such as glucose or glutathione, a reaction catalyzed by glucosyltransferases or glutathione S-transferases, respectively. This process increases the water solubility of the herbicide and reduces its toxicity.

  • Phase III: Sequestration: The conjugated metabolites are then transported and sequestered in the vacuole or incorporated into the cell wall, effectively removing them from sites of metabolic activity.

In susceptible weeds, these metabolic pathways are either absent or operate at a much slower rate, allowing the active this compound to reach and inhibit its target enzyme, PPO.

Visualization of the Selectivity Mechanism

Selectivity_Mechanism cluster_rice Tolerant Plant (Rice) cluster_weed Susceptible Weed Chlornitrofen_Rice This compound Metabolism_Rice Rapid Metabolism (Phase I & II) Chlornitrofen_Rice->Metabolism_Rice Detoxified_Metabolites Non-phytotoxic Conjugates Metabolism_Rice->Detoxified_Metabolites Survival Plant Survival Metabolism_Rice->Survival Sequestration Sequestration (e.g., in vacuole) Detoxified_Metabolites->Sequestration Chlornitrofen_Weed This compound Metabolism_Weed Slow or No Metabolism Chlornitrofen_Weed->Metabolism_Weed PPO_Inhibition PPO Inhibition Metabolism_Weed->PPO_Inhibition Oxidative_Stress Oxidative Stress & Membrane Damage PPO_Inhibition->Oxidative_Stress Death Plant Death Oxidative_Stress->Death Chlornitrofen_Application This compound Application Chlornitrofen_Application->Chlornitrofen_Rice Chlornitrofen_Application->Chlornitrofen_Weed

Caption: Basis of this compound Selectivity.

Secondary Mode of Action: Uncoupling of Photophosphorylation

Some nitrophenyl ether herbicides have been reported to act as uncouplers of photophosphorylation. This process disrupts the coupling between the electron transport chain and ATP synthesis in chloroplasts and mitochondria. Uncouplers dissipate the proton gradient across the thylakoid or inner mitochondrial membrane that is necessary for ATP synthase to produce ATP. While this can contribute to phytotoxicity by depleting the plant's energy supply, it is generally considered a secondary mechanism for this compound. The concentrations required to cause significant uncoupling are typically higher than those needed for potent PPO inhibition. Therefore, at normal field application rates, the rapid and destructive effects of PPO inhibition are the dominant herbicidal mechanism.

Quantitative Data

Herbicide (Diphenyl Ether) Target Enzyme Plant Species IC50 (nM) Reference
Acifluorfen-methylProtoporphyrinogen Oxidase (PPO)Cucumis sativus (Cucumber)~10[FMC Corporation]
Acifluorfen-methylProtoporphyrinogen Oxidase (PPO)Hordeum vulgare (Barley)~40[Witkowski & Halling]
FomesafenProtoporphyrinogen Oxidase (PPO)Amaranthus retroflexus~25 (susceptible)[Li et al.]

Note: The IC50 value is the concentration of an inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency.

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PPO activity in vitro.

Objective: To determine the IC50 value of this compound for PPO.

Materials:

  • Plant tissue (e.g., etiolated barley seedlings or isolated chloroplasts/mitochondria)

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors.

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween 20.

  • Substrate: Protoporphyrinogen IX (Protogen IX), freshly prepared by reduction of Protoporphyrin IX with sodium amalgam.

  • This compound stock solution (in DMSO).

  • Spectrofluorometer.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Further centrifuge the supernatant at a higher speed to pellet mitochondria and/or chloroplasts.

    • Resuspend the pellet in a minimal volume of extraction buffer. This is the enzyme source.

  • Assay Reaction:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of this compound (or DMSO for control).

    • Add the enzyme extract and incubate for a short period.

    • Initiate the reaction by adding the substrate, Protogen IX.

  • Measurement:

    • Monitor the increase in fluorescence over time, corresponding to the formation of Protoporphyrin IX from Protogen IX. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 630 nm.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualization of Experimental Workflow:

PPO_Assay_Workflow start Start plant_tissue Plant Tissue (e.g., Etiolated Seedlings) start->plant_tissue homogenization Homogenize in Extraction Buffer plant_tissue->homogenization centrifugation1 Low-Speed Centrifugation (Remove Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Organelles) centrifugation1->centrifugation2 enzyme_extract Resuspend Pellet (Enzyme Source) centrifugation2->enzyme_extract add_enzyme Add Enzyme Extract & Incubate enzyme_extract->add_enzyme assay_setup Prepare Assay Plate: Buffer + this compound assay_setup->add_enzyme add_substrate Initiate Reaction with Protoporphyrinogen IX add_enzyme->add_substrate measurement Measure Fluorescence Increase (Proto IX formation) add_substrate->measurement data_analysis Calculate Reaction Rates & % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for PPO Inhibition Assay.

Herbicide Metabolism Study

This protocol describes a general method to compare the metabolism of this compound in a tolerant species (rice) and a susceptible species.

Objective: To elucidate the rate and pathway of this compound metabolism.

Materials:

  • Radiolabeled [¹⁴C]-chlornitrofen.

  • Rice and susceptible weed seedlings.

  • Growth medium (e.g., hydroponic solution).

  • Solvents for extraction (e.g., acetonitrile, methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Liquid Scintillation Counter.

Procedure:

  • Herbicide Treatment:

    • Grow rice and weed seedlings to a specific growth stage.

    • Transfer seedlings to a hydroponic solution containing a known concentration of [¹⁴C]-chlornitrofen.

  • Time-Course Sampling:

    • Harvest plant tissues (roots and shoots separately) at various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment.

  • Extraction:

    • Thoroughly wash the harvested tissues to remove external herbicide.

    • Homogenize the tissues in an appropriate solvent (e.g., acetonitrile/water).

    • Centrifuge to pellet the solid material and collect the supernatant.

  • Analysis:

    • Analyze the extracts using HPLC with a radioactivity detector. This will separate the parent [¹⁴C]-chlornitrofen from its radioactive metabolites.

    • Quantify the amount of parent compound and each metabolite at each time point by integrating the peak areas.

    • Liquid scintillation counting can be used to determine the total radioactivity in the extracts.

  • Data Interpretation:

    • Compare the rate of disappearance of the parent this compound peak in rice versus the weed species. A faster decline in rice indicates more rapid metabolism.

    • Identify and quantify the formation of metabolite peaks. A greater abundance of polar metabolites in rice is indicative of efficient detoxification.

Conclusion

The herbicidal mode of action of this compound is unequivocally centered on the inhibition of protoporphyrinogen oxidase. This primary action triggers a light-dependent oxidative cascade that results in the rapid destruction of plant cells. The selectivity of this compound for weed control in rice is a classic example of metabolic detoxification, where the crop plant possesses robust enzymatic machinery to neutralize the herbicide, a capability that is deficient in susceptible weeds. While uncoupling of photophosphorylation may be a secondary effect, it is not considered the primary driver of its herbicidal efficacy. Understanding these core mechanisms is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

An In-depth Technical Guide to the Discovery and Development of Nitrophenyl Ether Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Cornerstone of Modern Weed Management

Introduction

The mid-20th century heralded a new era in agriculture with the introduction of synthetic herbicides, fundamentally changing weed management practices. Among the most significant breakthroughs of this period was the discovery and development of nitrophenyl ethers. This class of herbicides quickly became indispensable for the selective control of broadleaf weeds in a variety of crops. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, structure-activity relationships, and key experimental methodologies that were instrumental in the development of these crucial agricultural tools.

The Genesis of a New Herbicide Class: Initial Discovery and Synthesis

The journey of nitrophenyl ether herbicides began with systematic investigations into the herbicidal potential of various substituted diphenyl ethers. Early research efforts were centered on synthesizing a multitude of analogs with different substitution patterns on the phenyl rings to elucidate their effects on phytotoxicity.[1]

A foundational method for the synthesis of these compounds was the Williamson ether synthesis. This reaction involves the condensation of a substituted phenoxide with a halogenated nitrobenzene in the presence of a base. One of the pioneering compounds in this class was Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), and its synthesis paved the way for the creation of a vast library of nitrophenyl ether herbicides.[1]

Experimental Protocols

This protocol outlines a common method for the synthesis of p-nitrophenyl ethers, which involves the reaction of a substituted phenol with p-nitrochlorobenzene.[1]

Materials:

  • Substituted phenol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • p-Nitrochlorobenzene

  • N,N-dimethylacetamide (or other suitable solvent)

  • Ether or Benzene (for extraction)

  • Aqueous alkaline solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • A mixture of the substituted phenol (1.2 molar equivalents) and a base such as KOH or NaOH (1.1 molar equivalents) is prepared in a solvent like N,N-dimethylacetamide.

  • p-Nitrochlorobenzene (1.0 molar equivalent) is added to the mixture.

  • The reaction mixture is heated to a temperature range of 150-160°C.

  • The reaction is monitored for the consumption of p-nitrochlorobenzene using techniques like TLC.

  • Once the reaction is complete, the mixture is cooled and poured into an aqueous alkaline solution.

  • The product is extracted using an organic solvent such as ether or benzene.

  • The organic extract is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Nitrophenyl ether herbicides are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[2][3] This enzyme is crucial in the biosynthesis of both chlorophylls and hemes, as it catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).[2]

The inhibition of PPO leads to an accumulation of Protogen IX in the plant cells. This excess Protogen IX leaks from the chloroplast and, in the presence of light and oxygen, is non-enzymatically oxidized to Proto IX. The accumulated Proto IX in the cytoplasm interacts with light to generate highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of membrane lipids, leading to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death. This light-dependent mechanism is responsible for the characteristic symptoms of rapid bleaching and necrosis observed in susceptible plants treated with these herbicides.[2]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protogen_IX Protoporphyrinogen IX (Protogen IX) Coproporphyrinogen_III->Protogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protogen_IX->PPO Substrate Proto_IX_chloroplast Protoporphyrin IX (Proto IX) PPO->Proto_IX_chloroplast Catalyzes Accumulated_Protogen_IX Accumulated Protogen IX PPO->Accumulated_Protogen_IX Blockage leads to Chlorophyll Chlorophyll Proto_IX_chloroplast->Chlorophyll Heme Heme Proto_IX_chloroplast->Heme Nitrophenyl_Ether Nitrophenyl Ether Herbicide Nitrophenyl_Ether->PPO Inhibits Cytoplasm Cytoplasm Accumulated_Protogen_IX->Cytoplasm Leaks to Proto_IX_cytoplasm Protoporphyrin IX (Proto IX) Accumulated_Protogen_IX->Proto_IX_cytoplasm Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) Proto_IX_cytoplasm->ROS Generates Light_O2 Light + O2 Light_O2->ROS Generates Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of nitrophenyl ether herbicides.

Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against PPO. The assay measures the formation of the fluorescent product, protoporphyrin IX, from the non-fluorescent substrate, protoporphyrinogen IX.[2]

Materials:

  • PPO enzyme preparation (e.g., isolated from plant mitochondria or other sources)

  • Protoporphyrin IX (Proto IX)

  • Sodium amalgam

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.5% (v/v) Tween 20

  • Test compound (e.g., nitrophenyl ether herbicide) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorometer

Procedure:

1. Preparation of Protoporphyrinogen IX (Protogen IX) Substrate:

  • Dissolve Proto IX in a minimal volume of 10 mM KOH.
  • Dilute the solution with additional 10 mM KOH.
  • Add freshly prepared sodium amalgam to the Proto IX solution.
  • Stir the mixture under a gentle stream of nitrogen gas until the solution becomes colorless and non-fluorescent, indicating the complete reduction of Proto IX to Protogen IX.
  • Carefully remove the sodium amalgam. The resulting Protogen IX solution should be kept on ice and used immediately.

2. Assay Setup:

  • Prepare serial dilutions of the test compound in DMSO.
  • In a 96-well microplate, add 180 µL of assay buffer to each well.
  • Add 2 µL of the test compound dilution or DMSO (for control) to the respective wells.
  • Add 10 µL of the PPO enzyme preparation to each well. Include a "no-enzyme" control.
  • Initiate the reaction by adding 10 µL of the freshly prepared Protogen IX substrate to each well.

3. Fluorescence Measurement:

  • Immediately place the microplate in a fluorometer.
  • Measure the fluorescence intensity at timed intervals (e.g., every minute for 15-30 minutes) with excitation at ~405 nm and emission at ~630 nm.

4. Data Analysis:

  • Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound.
  • Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Structure-Activity Relationships (SAR)

The herbicidal efficacy and selectivity of nitrophenyl ethers are significantly influenced by the nature and position of substituents on both phenyl rings. A key discovery was the classification of these herbicides based on their requirement for light to exert their phytotoxic effects, which is directly linked to their mechanism of action.[1]

  • Light-Requiring Group: These herbicides, such as Nitrofen, typically have at least one ortho-substituent on the "A" benzene ring (the ring not containing the nitro group).

  • Dark-Active Group: Herbicides in this group are active in the absence of light and often lack an ortho-substituent.

The following table summarizes the qualitative herbicidal activity of a selection of early nitrophenyl ether compounds against barnyard grass (Echinochloa crus-galli).

Compound NameSubstituents on Phenyl Ring AHerbicidal Activity in LightHerbicidal Activity in Dark
Nitrofen2,4-dichloroHighLow
Chlornitrofen2,4,6-trichloroHighLow
TOPE3-methylModerateModerate
UnsubstitutedNoneLowLow
4-chloro4-chloroLowLow
2-chloro2-chloroHighLow
3,4-dichloro3,4-dichloroModerateModerate

Data is qualitative and based on early screening studies.

SAR_Logical_Relationship Nitrophenyl_Ether Nitrophenyl Ether Core Structure Substituents Nature and Position of Substituents on Phenyl Rings Nitrophenyl_Ether->Substituents Modified with Ortho_Substituent Ortho-Substituent on Ring A Substituents->Ortho_Substituent No_Ortho_Substituent No Ortho-Substituent on Ring A Substituents->No_Ortho_Substituent Light_Requirement Light Requirement for Activity Ortho_Substituent->Light_Requirement Influences Light_Dependent Light-Dependent Activity Ortho_Substituent->Light_Dependent No_Ortho_Substituent->Light_Requirement Influences Light_Independent Light-Independent Activity (Dark-Active) No_Ortho_Substituent->Light_Independent Herbicidal_Activity Herbicidal Activity Light_Requirement->Herbicidal_Activity Determines Light_Dependent->Herbicidal_Activity Leads to Light_Independent->Herbicidal_Activity Leads to

Caption: Logical relationship in the SAR of nitrophenyl ethers.

Biological Evaluation: From Lab to Greenhouse

The development of nitrophenyl ether herbicides was driven by rigorous testing to assess their efficacy and selectivity. These evaluations ranged from rapid laboratory-based bioassays to more comprehensive greenhouse trials.

Experimental Protocols

This method provides a rapid initial screening of a compound's phytotoxicity on seed germination and early seedling growth.[1]

Materials:

  • Test compound

  • Acetone (or other suitable solvent)

  • Filter paper

  • Petri dishes

  • Seeds of a target weed species (e.g., barnyard grass - Echinochloa crus-galli)

  • Controlled environment chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Place a sheet of filter paper in each petri dish.

  • Apply a specific volume of the test solution to the filter paper. A control with only the solvent should be included.

  • Allow the solvent to evaporate completely.

  • Place a known number of seeds (e.g., 25) on the treated filter paper.

  • Add a specific volume of distilled water or a nutrient solution to each petri dish.

  • Seal the petri dishes and place them in a controlled environment chamber with defined light and temperature conditions.

  • After a set period (e.g., 7-14 days), assess the effects on seed germination, root length, and shoot length compared to the control.

Greenhouse trials provide a more realistic evaluation of a herbicide's performance under controlled, yet more complex, conditions.

Pre-emergence Application:

  • Pots are filled with soil and seeded with a known number of weed and crop seeds at a specific depth.

  • The test compound is applied to the soil surface at various rates (e.g., kilograms per hectare).

  • The pots are placed in the greenhouse and watered regularly.

  • After a specific period (e.g., 2-3 weeks), the number of emerged and healthy plants (weeds and crops) is counted.

  • Herbicidal efficacy is assessed by the percentage of weed control, and crop tolerance is evaluated by observing any signs of injury.[1]

Post-emergence Application:

  • Weed and crop species are grown in pots in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).

  • The test compound is then sprayed over the top of the plants at various rates.

  • The plants are returned to the greenhouse and observed for signs of injury (e.g., necrosis, chlorosis, stunting).

  • After a set period (e.g., 1-2 weeks), the herbicidal effect is rated visually as a percentage of control compared to untreated plants, and crop injury is similarly assessed.[1]

Experimental_Workflow Synthesis Synthesis of Analogs (e.g., Williamson Ether Synthesis) Purification Purification and Characterization Synthesis->Purification Initial_Screening Initial Screening: Petri Dish Bioassay Purification->Initial_Screening PPO_Assay Mechanism of Action Study: PPO Inhibition Assay Purification->PPO_Assay Greenhouse_Trials Greenhouse Trials Initial_Screening->Greenhouse_Trials Promising compounds advance to SAR_Analysis Structure-Activity Relationship (SAR) Analysis Initial_Screening->SAR_Analysis Data for PPO_Assay->SAR_Analysis Data for Pre_emergence Pre-emergence Efficacy Greenhouse_Trials->Pre_emergence Post_emergence Post-emergence Efficacy Greenhouse_Trials->Post_emergence Candidate_Selection Candidate Herbicide Selection Greenhouse_Trials->Candidate_Selection Identifies Pre_emergence->SAR_Analysis Data for Post_emergence->SAR_Analysis Data for Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Informs Lead_Optimization->Synthesis Guides further

Caption: Experimental workflow for the discovery of nitrophenyl ether herbicides.

Conclusion

The discovery and development of nitrophenyl ether herbicides marked a pivotal moment in agricultural chemistry. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, a powerful new class of herbicides was established. The understanding of their mode of action as PPO inhibitors and the elucidation of key structure-activity relationships were instrumental in their optimization and commercial success. The experimental protocols developed during this era laid the foundation for the screening and characterization of subsequent generations of herbicides, and the legacy of nitrophenyl ethers continues to influence modern herbicide research and development.

References

Spectral Analysis of Chlornitrofen: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Chlornitrofen (CAS No. 1836-77-7), a synthetic herbicide. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectral characteristics, offering valuable data for its identification and characterization.

Chemical Information

PropertyValue
IUPAC Name 1,3,5-trichloro-2-(4-nitrophenoxy)benzene[1]
Synonyms 2,4,6-Trichlorophenyl 4-nitrophenyl ether, CNP[1][2]
Molecular Formula C₁₂H₆Cl₃NO₃[1][2]
Molecular Weight 318.5 g/mol [1]

Mass Spectrometry (MS) Data

Mass spectrometry of this compound has been performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Key Mass Spectrometry Peaks
m/z ValueInterpretation
50Top Peak
302nd Highest Peak
633rd Highest Peak
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general protocol for the GC-MS analysis of this compound.

  • Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable volatile solvent, such as acetone or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound.

    • Oven Temperature Program: An initial oven temperature of around 100°C is held for a short period, followed by a temperature ramp to approximately 300°C to ensure elution of the compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 40-450 amu is appropriate to detect the molecular ion and fragment ions of this compound.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The retention time from the gas chromatogram provides an additional layer of identification.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides information about its functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The available data indicates the use of a KBr wafer technique.[1]

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to the various functional groups present in the this compound molecule, such as C-Cl, C-O-C, Ar-NO₂, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is available through SpectraBase.[1] Researchers are encouraged to consult this resource for detailed spectral information.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following describes a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to ensure homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing and Analysis:

    • The FID is Fourier-transformed to produce the NMR spectrum.

    • The spectrum is phased and baseline-corrected.

    • Chemical shifts (δ) are referenced to TMS (0 ppm).

    • The chemical shifts, integration (for ¹H NMR), and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Pure Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Chlornitrofen in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlornitrofen (2,4,6-trichlorophenyl 4'-nitrophenyl ether) is a diphenyl ether herbicide previously used for weed control in paddy fields. Due to its persistence and potential toxicity, monitoring its residue in soil is crucial for environmental assessment. This document outlines detailed protocols for the extraction, cleanup, and quantification of this compound from soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle The analytical workflow involves the extraction of this compound from a soil sample using an organic solvent, followed by a cleanup procedure to remove interfering co-extractants. The purified extract is then concentrated and analyzed using chromatographic techniques. GC-MS provides high sensitivity and selectivity, while HPLC-UV offers a robust and cost-effective alternative.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol describes an ultrasonic-assisted solvent extraction (USE) method, which is rapid and effective for extracting pesticides from solid matrices.[1]

  • 1.1. Soil Preparation:

    • Air-dry soil samples at room temperature to a constant weight.

    • Remove any large debris such as stones and plant matter.

    • Grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.[2]

    • Store prepared samples in sealed glass containers at 4°C until extraction.

  • 1.2. Extraction Procedure:

    • Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

    • To remove excess water and create a sandy consistency, add 10-15 g of anhydrous sodium sulfate and mix thoroughly with a spatula.[3]

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the tube. Acetone is used to penetrate the wet soil particles, ensuring efficient extraction.[3]

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4]

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the soil from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction process (steps 1.2.3 to 1.2.7) two more times with fresh solvent, combining all supernatants.

2. Extract Cleanup

A cleanup step is essential to remove polar co-extractants that can interfere with chromatographic analysis.[3] This is commonly achieved using solid-phase extraction (SPE).

  • 2.1. Dehydration:

    • Pass the combined extract through a funnel containing a layer of granular anhydrous sodium sulfate (approximately 10-15 g) to remove any residual water.[3] Water can interfere with GC analysis.[3]

  • 2.2. Solid-Phase Extraction (SPE) with Florisil:

    • Prepare a Florisil SPE cartridge (e.g., 1 g, 6 mL) by pre-conditioning it with 5 mL of hexane. Do not allow the cartridge to dry.

    • Concentrate the dehydrated extract to approximately 1-2 mL using a rotary evaporator at 30-35°C.

    • Load the concentrated extract onto the pre-conditioned Florisil cartridge.

    • Elute the cartridge with 10 mL of hexane to remove non-polar interferences. Discard this fraction.

    • Elute the this compound from the cartridge using 10 mL of a 70:30 (v/v) mixture of hexane and dichloromethane. Collect this fraction.

    • Concentrate the collected fraction to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., isooctane for GC-MS, acetonitrile for HPLC) for analysis.

Instrumental Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of organochlorine pesticides.[5]

  • Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • GC Conditions:

    • Column: RTX-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Injector: Splitless mode, 250°C.[6]

    • Carrier Gas: Helium at a constant flow of 1.4 mL/min.[6]

    • Oven Program: Initial temperature 75°C (hold for 3 min), ramp at 25°C/min to 180°C (hold for 1 min), then ramp at 5°C/min to 300°C (hold for 6 min).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for this compound.

2. High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a reliable and more accessible alternative to GC-MS for pesticide analysis.[4]

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 10 µm particle size).[7]

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and water.[4]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25°C.[7]

    • Detection: UV detector set at a wavelength appropriate for this compound (typically 230-260 nm, similar to other nitroaromatic pesticides).[4]

    • Injection Volume: 10 µL.[7]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance characteristics for pesticide analysis in soil using various methods. These values provide a benchmark for method validation.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-TOF-MS-0.01 - 0.05 mg/kg71 - 120
GC-NPD0.1 - 10.4 µg/kg-68.5 - 112.1
HPLC-UV0.02 - 0.03 µg/g0.06 - 0.09 µg/g85 - 95
HPLC-MS0.1 - 0.2 µg/kg-61.7 - 90.8

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_reporting Final Stage start Soil Sample Collection prep Drying, Sieving & Homogenization start->prep extraction Ultrasonic Extraction (Acetone/Dichloromethane) prep->extraction dehydration Dehydration (Anhydrous Sodium Sulfate) extraction->dehydration cleanup Solid-Phase Extraction (SPE) (Florisil Cleanup) dehydration->cleanup concentration Concentration & Reconstitution cleanup->concentration node_gc GC-MS Analysis concentration->node_gc node_hplc HPLC-UV Analysis concentration->node_hplc reporting Data Quantification & Reporting node_gc->reporting node_hplc->reporting

References

Application Note: Quantification of Chlornitrofen in Environmental Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantification of Chlornitrofen, a diphenyl-ether herbicide, in environmental water and soil samples using gas chromatography with an electron capture detector (GC-ECD). The protocols described herein are based on established methods for organochlorine pesticide analysis, such as those outlined in US EPA Method 8081 and 508.[1][2] This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and workflow visualizations to guide the user through the analytical process.

Introduction

This compound is a selective, pre-emergence herbicide used to control annual weeds in various crops.[3][4] Its persistence in the environment necessitates sensitive and reliable analytical methods for monitoring its presence in soil and water. Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly suitable technique for the analysis of halogenated compounds like this compound, offering excellent sensitivity and selectivity.[1][5] This application note outlines a complete workflow, from sample collection and preparation to GC-ECD analysis and data interpretation.

Experimental Protocols

1. Sample Preparation

Sample preparation is a critical step to ensure the accurate quantification of this compound. The following protocols are recommended for water and soil matrices.

1.1. Water Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from general principles for chlorinated pesticide extraction from water.[1]

  • 1.1.1. Materials:

    • 1 L amber glass bottles

    • 2 L separatory funnel

    • Dichloromethane (pesticide residue grade)

    • Sodium sulfate, anhydrous (granular)

    • Hexane (pesticide residue grade)

    • Concentrator tube

    • Nitrogen evaporation system

  • 1.1.2. Procedure:

    • Collect 1 L of water sample in an amber glass bottle.

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for a minimum of 10 minutes.

    • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic layers.

    • Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Solvent exchange into hexane by adding 5 mL of hexane and re-concentrating to the final volume.

    • The final extract is ready for GC-ECD analysis.

1.2. Soil Sample Preparation (Solvent Extraction)

This protocol is based on common extraction methods for pesticides in solid matrices.[6][7]

  • 1.2.1. Materials:

    • Mortar and pestle or grinder

    • 50 mL centrifuge tubes

    • Sonicator bath

    • Centrifuge

    • Acetone (pesticide residue grade)

    • Dichloromethane (pesticide residue grade)

    • Sodium sulfate, anhydrous (granular)

    • Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup if necessary.

  • 1.2.2. Procedure:

    • Air-dry the soil sample and homogenize it using a mortar and pestle or grinder.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

    • Sonicate the mixture for 15 minutes in a sonicator bath.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction twice more with fresh solvent, combining the supernatants.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL.

    • If necessary, perform a cleanup step using a Florisil SPE cartridge to remove interferences.

    • The final extract is ready for GC-ECD analysis.

2. Gas Chromatography Analysis

  • 2.1. Instrumentation:

    • Gas chromatograph equipped with an Electron Capture Detector (ECD).

    • Autosampler for automated injections.

  • 2.2. GC-ECD Conditions: The following conditions are a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
Carrier Gas Helium or Nitrogen, constant flow at 1.0 mL/min
Injection Volume 1 µL, splitless
Injector Temperature 250 °C
Oven Program Initial temperature: 100 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 5 °C/min to 270 °C, hold for 5 min
Detector Electron Capture Detector (ECD)
Detector Temperature 320 °C
Makeup Gas Nitrogen, 25 mL/min

3. Calibration and Quantification

  • 3.1. Calibration Standards: Prepare a series of calibration standards of this compound in hexane, ranging from approximately 0.1 to 100 µg/L.[5] A minimum of five concentration levels is recommended to establish linearity.

  • 3.2. Quantification: Quantification is based on the external standard method. A calibration curve is generated by plotting the peak area of this compound against its concentration. The concentration of this compound in the samples is then determined from this curve.

Data Presentation

Table 1: Typical GC-ECD Method Validation Parameters for Organochlorine Pesticides

Note: The following values are typical for organochlorine pesticides and should be established specifically for this compound during method validation.

ParameterTypical ValueReference
Linearity (R²) > 0.995[5][8]
Limit of Detection (LOD) 0.01 - 0.1 µg/L[4][9]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L[4][9]
Accuracy (Recovery) 70 - 120%[3][8]
Precision (RSD) < 15%[2][8]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-ECD Analysis cluster_data_analysis Data Analysis water_sample Water Sample (1L) lle Liquid-Liquid Extraction (Dichloromethane) water_sample->lle soil_sample Soil Sample (10g) solvent_extraction Solvent Extraction (Acetone/Dichloromethane) soil_sample->solvent_extraction drying Drying (Anhydrous Na2SO4) lle->drying solvent_extraction->drying concentration Concentration drying->concentration cleanup SPE Cleanup (Optional) concentration->cleanup final_extract Final Extract in Hexane cleanup->final_extract injection Injection (1 µL) final_extract->injection separation GC Separation (DB-5ms column) injection->separation detection ECD Detection separation->detection calibration Calibration Curve detection->calibration quantification Quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for this compound quantification.

Discussion

The described method provides a robust framework for the quantification of this compound in environmental samples. The use of GC-ECD ensures high sensitivity, which is crucial for detecting trace levels of this pesticide. It is imperative that the analytical method is validated in the user's laboratory to determine the specific performance characteristics, including retention time, LOD, LOQ, linearity, accuracy, and precision for this compound. The retention time for this compound on a DB-5 column or equivalent will depend on the exact chromatographic conditions but can be determined by injecting a known standard.[5][10]

Matrix effects can influence the accuracy of the results. Therefore, it is recommended to use matrix-matched calibration standards or to perform a recovery study by spiking blank samples with a known concentration of this compound.[3] The cleanup step using SPE is optional but may be necessary for complex matrices to reduce interferences and protect the GC system.[6]

Conclusion

This application note details a comprehensive GC-ECD method for the quantification of this compound in water and soil samples. By following the outlined protocols for sample preparation and instrumental analysis, researchers can achieve reliable and sensitive measurements of this herbicide. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and defensible results.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Chlornitrofen

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the determination of Chlornitrofen, a diphenyl ether herbicide, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is applicable to the analysis of this compound in environmental samples and is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. The methodology outlines sample preparation, chromatographic conditions, and method validation parameters. All quantitative data is summarized in structured tables, and a graphical workflow is provided for clarity.

Introduction

This compound, chemically known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, is a selective herbicide used for the control of annual weeds in various agricultural settings. Due to its potential environmental persistence and toxicity, sensitive and reliable analytical methods are required for its monitoring in different matrices. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of such pesticide residues due to its selectivity, sensitivity, and robustness. This application note provides a comprehensive protocol for the analysis of this compound, offering a reliable starting point for method development and validation.

Experimental Protocols

Standard Preparation

A stock standard solution of this compound (1000 µg/mL) should be prepared in an appropriate solvent such as methanol or acetonitrile. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

The sample preparation method should be adapted based on the matrix of interest. The following are general guidelines for water and soil samples.

For Water Samples (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

For Soil Samples (QuEChERS-based Extraction):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound, based on methods for structurally similar compounds. Method optimization may be required.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be confirmed during in-house method validation.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Table 2: Recovery Study in Spiked Water Samples

Spiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.592.54.8
5.095.23.5
50.098.12.1

Table 3: Recovery Study in Spiked Soil Samples

Spiked Concentration (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.188.76.2
1.091.34.9
10.094.63.8

Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Water/Soil) Extraction Extraction (SPE / QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection HPLC Injection (20 µL) Reconstitution->Injection Separation C18 Column Separation (ACN:H2O) Detection UV Detection (254 nm) Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report SPE_Workflow start Start: Water Sample conditioning Cartridge Conditioning (Methanol & Water) start->conditioning loading Sample Loading conditioning->loading washing Washing (Deionized Water) loading->washing drying Drying washing->drying elution Elution (Acetonitrile) drying->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution end Analysis by HPLC reconstitution->end

Application Notes and Protocols for Chlornitrofen Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Chlornitrofen in water samples. The methodologies outlined are based on established techniques for organochlorine pesticides, providing a robust framework for the detection and quantification of this compound.

Introduction

This compound is a diphenyl ether herbicide that has been used in agriculture. Due to its potential for environmental persistence and toxicological effects, monitoring its presence in water sources is crucial. This document details two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analytical determination, typically using Gas Chromatography (GC).

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. It offers advantages such as high recovery rates, low solvent consumption, and ease of automation.[1][2] The following protocol is a general guideline for the extraction of this compound using C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 1 g)[1]

  • SPE Vacuum Manifold[3]

  • Methanol (HPLC grade)[3]

  • Dichloromethane (DCM) or Acetone/n-Hexane mixture (HPLC grade)[3]

  • Reagent Water (HPLC grade)[3]

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment[3]

  • Nitrogen gas for drying

  • Glass vials for collection[3]

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.[3]

    • Wash the cartridge with 10 mL of Dichloromethane (DCM). Allow it to soak for 1 minute before drawing the solvent to waste under full vacuum for 1 minute.[3]

    • Condition the cartridge by passing 10 mL of methanol through the sorbent. Let the methanol soak the sorbent for 2 minutes, then draw it through, leaving a thin layer above the frit.[3]

    • Equilibrate the cartridge by passing 20 mL of reagent water, leaving about 1 cm of water above the frit. Do not allow the cartridge to go dry from this point until the sample is loaded.[3]

  • Sample Loading:

    • Adjust the pH of the 1 L water sample to < 2 with concentrated HCl or H₂SO₄.[3]

    • Add 5 mL of methanol to the water sample and mix well.[3]

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[3]

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, wash the cartridge with a small amount of reagent water to remove any interfering substances.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for 10 minutes.[3]

  • Analyte Elution:

    • Place a collection vial inside the manifold.[3]

    • Elute the retained this compound from the cartridge. A common elution solvent is a mixture of acetone and n-hexane.

    • First, rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this to the cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[3]

    • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.[3]

  • Concentration:

    • The collected eluate is then concentrated to a final volume of 1 mL using a gentle stream of nitrogen.[4]

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a traditional and effective method for isolating organic compounds from aqueous matrices.[5]

Materials:

  • 2 L Separatory Funnel[5]

  • Dichloromethane (DCM) (HPLC grade)[5]

  • Sodium Sulfate (anhydrous)[5]

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment[5]

  • Glassware for collection and concentration

Procedure:

  • Sample Preparation:

    • Measure 1 L of the water sample into a 2 L separatory funnel.[5]

    • Check the pH of the sample and adjust to neutral (pH 7) using HCl or NaOH if necessary.[5]

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.[5]

    • Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically. For consistency, a mechanical shaker is recommended.[5]

    • Allow the layers to separate. The organic layer (DCM) will be at the bottom.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts.[5]

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[5]

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Data Presentation

Quantitative data for this compound is not widely available in the cited literature. The following tables present representative data for other organochlorine pesticides, which can be used as a reference for method validation and performance expectations.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Organochlorine Pesticides in Water

AnalyteMDL (µg/L)LOQ (µg/L)Reference
Representative Organochlorine Pesticides0.001 - 0.0050.002 - 0.016[6]

Note: These values are based on a laboratory fortified blank method and can vary depending on the specific instrument and matrix conditions.[6]

Table 2: Recovery Rates for Organochlorine Pesticides using Automated SPE

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)
Dichlorvos95.83.5
Phorate83.28.7
Dimethoate99.82.4
Parathion-methyl98.24.3
Fenitrothion97.54.1
Malathion98.34.2
Chlorpyrifos96.83.9
Ethion97.13.8

Data adapted from a study on organophosphorus pesticides, which demonstrates typical recovery performance of automated SPE for pesticide analysis in water.[4] According to the American Public Health Association, recovery criteria for such analyses are generally between 50% and 150%, with RSD values of ≤ 20%.[6]

Visualization

The following diagram illustrates the general workflow for the analysis of this compound in water samples, from collection to final data analysis.

Chlornitrofen_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis sample_collection 1. Water Sample Collection (1L) ph_adjustment 2. pH Adjustment sample_collection->ph_adjustment spe_conditioning 3a. Cartridge Conditioning ph_adjustment->spe_conditioning SPE Path lle_extraction 3b. Solvent Extraction ph_adjustment->lle_extraction LLE Path spe_loading 4a. Sample Loading spe_conditioning->spe_loading spe_elution 5a. Analyte Elution spe_loading->spe_elution concentration 6. Concentration to 1 mL spe_elution->concentration lle_drying 4b. Drying lle_extraction->lle_drying lle_drying->concentration gc_analysis 7. GC Analysis concentration->gc_analysis data_processing 8. Data Processing & Quantification gc_analysis->data_processing

References

Synthesis Pathway for 1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,3,5-trichloro-2-(4-nitrophenoxy)benzene. The synthesis is a two-step process commencing with the nitration of 1,3,5-trichlorobenzene to form the key intermediate, 1,3,5-trichloro-2-nitrobenzene. This intermediate is subsequently coupled with 4-nitrophenol via a copper-catalyzed Ullmann condensation to yield the final product. Detailed experimental protocols for each step are provided, along with a summary of all relevant quantitative data. Furthermore, this guide includes diagrams of the synthesis pathway and experimental workflow to facilitate a clear understanding of the procedures. While the direct applications of the title compound are not extensively documented in publicly available literature, its structural motifs, featuring a polychlorinated and nitrated diphenyl ether, suggest potential utility as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or novel materials. The electron-withdrawing nature of the chloro and nitro substituents makes the aromatic rings susceptible to further nucleophilic substitution, opening avenues for the creation of a diverse range of derivatives.

Introduction

Polychlorinated and nitrated aromatic compounds are important precursors in the synthesis of a wide array of industrial and biologically active molecules. The target molecule, 1,3,5-trichloro-2-(4-nitrophenoxy)benzene, is a diaryl ether with significant electronic activation due to the presence of multiple electron-withdrawing groups on both phenyl rings. This electronic characteristic makes it a potentially valuable building block for further chemical transformations. The synthesis pathway described herein is based on well-established organic reactions, ensuring its reliability and reproducibility in a laboratory setting.

Synthesis Pathway

The synthesis of 1,3,5-trichloro-2-(4-nitrophenoxy)benzene is achieved through a two-step reaction sequence as illustrated below.

Synthesis_Pathway cluster_ullmann Ullmann Condensation 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene 1,3,5-Trichloro-2-nitrobenzene 1,3,5-Trichloro-2-nitrobenzene 1,3,5-Trichlorobenzene->1,3,5-Trichloro-2-nitrobenzene Nitration (HNO₃, H₂SO₄) 1,3,5-Trichloro-2-(4-nitrophenoxy)benzene 1,3,5-Trichloro-2-(4-nitrophenoxy)benzene 1,3,5-Trichloro-2-nitrobenzene->1,3,5-Trichloro-2-(4-nitrophenoxy)benzene 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->1,3,5-Trichloro-2-(4-nitrophenoxy)benzene

Caption: Overall synthesis pathway for 1,3,5-trichloro-2-(4-nitrophenoxy)benzene.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trichloro-2-nitrobenzene

This protocol is adapted from a literature procedure for the nitration of 1,3,5-trichlorobenzene.[1]

Materials:

  • 1,3,5-Trichlorobenzene (TCB)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a fume hood, slowly add 9.67 g of 1,3,5-trichlorobenzene to a mixture of 6.43 g of fuming nitric acid and 3.33 g of concentrated sulfuric acid.

  • Maintain the reaction temperature at 50°C (323.15 K) and stir for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice water to precipitate a white solid.

  • Filter the solid, wash it with water, and dry it to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain pure, white crystals of 1,3,5-trichloro-2-nitrobenzene.

Quantitative Data:

ParameterValueReference
Yield10.84 g (crude)[1]
Melting Point70-72 °C[2]
Molecular Weight226.44 g/mol
AppearanceWhite to pale yellow crystalline solid[1][2]
Step 2: Synthesis of 1,3,5-Trichloro-2-(4-nitrophenoxy)benzene via Ullmann Condensation

This is a generalized protocol based on the principles of the Ullmann condensation for the formation of diaryl ethers.[3][4] The specific conditions provided are illustrative and may require optimization for this particular reaction.

Materials:

  • 1,3,5-Trichloro-2-nitrobenzene

  • 4-Nitrophenol

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) or other copper catalyst

  • Anhydrous, high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-trichloro-2-nitrobenzene (1.0 eq), 4-nitrophenol (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add a suitable volume of anhydrous NMP or DMF to the flask.

  • Heat the reaction mixture to a temperature between 150-210°C and stir vigorously. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Molecular Weight348.49 g/mol N/A
CAS Number1836-77-7N/A
AppearanceExpected to be a solidN/A

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,3,5-trichloro-2-(4-nitrophenoxy)benzene.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Ullmann Condensation Reaction_Setup_1 Combine 1,3,5-Trichlorobenzene, Fuming Nitric Acid, and Sulfuric Acid Reaction_1 Stir at 50°C for 30 min Reaction_Setup_1->Reaction_1 Workup_1 Precipitation in Ice Water Reaction_1->Workup_1 Purification_1 Filtration, Washing, and Recrystallization Workup_1->Purification_1 Product_1 1,3,5-Trichloro-2-nitrobenzene Purification_1->Product_1 Reaction_Setup_2 Combine Intermediate, 4-Nitrophenol, Base, and Copper Catalyst in Solvent Product_1->Reaction_Setup_2 Reaction_2 Heat under Inert Atmosphere Reaction_Setup_2->Reaction_2 Workup_2 Aqueous Workup and Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product 1,3,5-Trichloro-2-(4-nitrophenoxy)benzene Purification_2->Final_Product

Caption: General experimental workflow for the two-step synthesis.

Potential Applications

While specific applications for 1,3,5-trichloro-2-(4-nitrophenoxy)benzene are not well-documented, compounds with similar structural features, such as polychlorinated diphenyl ethers and nitrated aromatics, have been investigated for a variety of purposes. The high degree of halogenation and the presence of nitro groups suggest potential use as:

  • An intermediate in agrochemical synthesis: Many herbicides and fungicides are based on substituted diphenyl ether structures.

  • A precursor for dyestuffs: The chromophoric nitro group and the potential for further functionalization make it a candidate for dye synthesis.

  • A building block in materials science: The rigid, electron-deficient aromatic structure could be incorporated into polymers with specific electronic or thermal properties.

  • A scaffold in medicinal chemistry: The diphenyl ether core is present in some biologically active molecules, and this compound could serve as a starting point for the synthesis of novel drug candidates.

Further research is required to explore the specific properties and potential applications of this compound.

References

Application Notes and Protocols for the Extraction of Chlornitrofen from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornitrofen is a selective, pre-emergence nitrophenyl ether herbicide historically used for the control of annual weeds in rice paddies. Monitoring its residues in plant tissues is crucial for food safety assessment and environmental monitoring. This document provides a detailed protocol for the extraction of this compound from plant tissues, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process, making it highly efficient for multi-residue pesticide analysis.

The protocol described herein is adaptable for various plant matrices, particularly those with high water content. For matrices with low water content, such as grains, a rehydration step is included. The subsequent analysis of the extract can be performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method involves an initial extraction of the homogenized plant sample with acetonitrile, a water-miscible solvent. Subsequently, a mixture of salts, typically magnesium sulfate and sodium acetate (in the AOAC 2007.01 version), is added. This salt mixture induces a liquid-liquid partitioning, separating the acetonitrile layer, containing the pesticides, from the aqueous and solid matrix components. A portion of the acetonitrile supernatant is then subjected to a cleanup step using dispersive solid-phase extraction (d-SPE). This step utilizes a combination of sorbents to remove interfering matrix components such as organic acids, sugars, pigments, and lipids, resulting in a cleaner extract for instrumental analysis.

Hypothetical Performance Data

The following table summarizes the expected performance characteristics for the analysis of this compound in a plant matrix (e.g., rice grains) using the described QuEChERS protocol followed by LC-MS/MS analysis. This data is representative of the performance achievable for nitrophenyl ether herbicides and is intended to serve as a benchmark for method validation.

ParameterValue
Limit of Detection (LOD)1.5 µg/kg
Limit of Quantification (LOQ)5.0 µg/kg
Recovery Rate (at 10 µg/kg)92%
Relative Standard Deviation (RSDr)7%
Recovery Rate (at 50 µg/kg)95%
Relative Standard Deviation (RSDr)5%
Linearity (R²)>0.99

Note: This data is hypothetical and should be verified through in-house method validation.

Experimental Protocol

Sample Preparation
  • Homogenization: Weigh a representative portion of the plant tissue (e.g., 500 g of rice grains, fruit, or vegetable).

  • Comminution: Homogenize the sample to a fine, uniform consistency. For high-water content matrices (e.g., fruits, leafy vegetables), a high-speed blender is suitable. For dry samples like rice, a grinder is necessary to produce a fine powder. To prevent degradation of thermolabile compounds, samples can be frozen with dry ice before grinding.[1]

  • Storage: If not analyzed immediately, the homogenized sample should be stored frozen at -20°C or below to minimize analyte degradation.[2]

Extraction (Based on AOAC Official Method 2007.01)
  • Weighing: Transfer a 15 g (± 0.1 g) portion of the homogenized plant sample into a 50 mL polypropylene centrifuge tube.

  • Rehydration (for dry samples like rice): Add 15 mL of reagent-grade water to the tube and let it soak for 30 minutes.

  • Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing. A mechanical shaker can be used for this purpose.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediate Shaking: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the upper acetonitrile layer from the lower aqueous and solid layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL d-SPE cleanup tube. The choice of d-SPE tube depends on the matrix:

    • For general plant matrices: Use a tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • For matrices with high fat content: Use a tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • For highly pigmented matrices (e.g., spinach): Use a tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB).

  • Shaking: Cap the d-SPE tube and shake for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is the final, cleaned-up extract. Carefully transfer an aliquot into an autosampler vial for analysis.

Diagrams

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis P1 Plant Tissue Sample P2 Homogenization P1->P2 E1 Weigh 15g Homogenized Sample P2->E1 E2 Add 15 mL Acetonitrile (1% Acetic Acid) E1->E2 E3 Shake Vigorously (1 min) E2->E3 E4 Add 6g MgSO4 + 1.5g NaOAc E3->E4 E5 Shake Vigorously (1 min) E4->E5 E6 Centrifuge (5 min) E5->E6 C1 Transfer 1 mL Acetonitrile Supernatant E6->C1 C2 Add to d-SPE Tube (MgSO4 + PSA) C1->C2 C3 Shake (30 sec) C2->C3 C4 Centrifuge (5 min) C3->C4 A1 Transfer Supernatant to Vial C4->A1 A2 LC-MS/MS or GC-MS Analysis A1->A2

Caption: Workflow for this compound Extraction using QuEChERS.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound, like other nitrophenyl ether herbicides, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the chlorophyll and heme biosynthesis pathway in plants.

G cluster_pathway Chlorophyll Biosynthesis Pathway (in Chloroplast) cluster_inhibition Herbicide Action cluster_effect Cellular Effects Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound PPO_Enzyme PPO Enzyme This compound->PPO_Enzyme Inhibits Accumulation Accumulation of Protoporphyrinogen IX PPO_Enzyme->Accumulation Pathway Blocked Leakage Leakage into Cytoplasm Accumulation->Leakage Oxidation Oxidation to Protoporphyrin IX Leakage->Oxidation ROS Singlet Oxygen (ROS) Production (in light) Oxidation->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Mechanism of this compound toxicity in plants.

References

Using Chlornitrofen as an Analytical Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornitrofen, a diphenyl-ether herbicide, is a critical analytical reference standard for the accurate quantification of its residues in environmental and agricultural matrices. Its use is essential for monitoring environmental contamination, ensuring food safety, and in toxicological studies. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard, focusing on chromatographic techniques coupled with mass spectrometry.

This compound is classified as a protoporphyrinogen oxidase (PPO) inhibitor.[1] While this mode of action is central to its herbicidal activity, its application as a reference standard is primarily concerned with its physicochemical properties that allow for its precise detection and quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1836-77-7
Molecular Formula C₁₂H₆Cl₃NO₃
Molecular Weight 318.54 g/mol
IUPAC Name 1,3,5-trichloro-2-(4-nitrophenoxy)benzene
Appearance Neat solid
Purity (typical) ≥98% (HPLC)

Application Notes

This compound as a certified reference material is primarily used for the calibration of analytical instruments and for spiking control samples to validate analytical methods. Its application is crucial for the determination of the analyte in various samples, including river water, air, and agricultural products like tobacco, using chromatography-based techniques.[1]

Method Selection

Gas chromatography (GC) and liquid chromatography (LC) are the most common techniques for the analysis of this compound.

  • Gas Chromatography (GC): GC, particularly when coupled with an electron capture detector (GC-ECD) or tandem mass spectrometry (GC-MS/MS), is a highly sensitive and selective method for the analysis of chlorinated compounds like this compound.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile. It offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[4][5][6]

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in environmental matrices. Method validation and optimization are essential for achieving accurate and reliable results.

Protocol 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[7][8][9]

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (pesticide residue grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

  • 50 mL centrifuge tubes

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbent (e.g., PSA for removal of organic acids, C18 for removal of nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

  • Final Extract:

    • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) weigh Weigh Sample add_solvent Add Acetonitrile weigh->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to d-SPE Tube transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis GC-MS/MS or LC-MS/MS Analysis centrifuge2->analysis Final Extract G cluster_workflow Analytical Workflow start Sample prep Sample Preparation (e.g., QuEChERS) start->prep analysis Chromatographic Separation (GC or LC) prep->analysis detection Mass Spectrometric Detection (MS/MS) analysis->detection data Data Analysis detection->data result Result data->result

References

Application Notes and Protocols for Assessing the Endocrine Activity of Chlornitrofen Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornitrofen (CNP), a diphenyl ether herbicide, has been identified as an endocrine-disrupting chemical (EDC).[1][2][3] This document provides detailed application notes and experimental protocols for the use of reporter gene assays to characterize the endocrine activities of this compound and its metabolites, such as its amino derivative (CNP-amino). These assays are crucial for understanding the compound's mechanism of action and assessing its potential risk to human and environmental health. The primary endocrine-disrupting effects of this compound that have been characterized are its antiandrogenic and estrogenic activities, mediated through the androgen receptor (AR) and estrogen receptor (ER), respectively.[1][3][4] Additionally, related compounds like nitrofen have been shown to interact with the thyroid hormone receptor (TR), suggesting a potential for thyroid-related endocrine disruption.[5][6]

Data Presentation

The following tables summarize the reported endocrine activities of this compound and its amino derivative.

Table 1: Summary of Antiandrogenic and Estrogenic Activity of this compound (CNP) and its Amino Derivative (CNP-amino)

CompoundEndocrine ActivityRelative Potency RankingReceptor Interaction
This compound (CNP)AntiandrogenicCNP > vinclozolin > o,p-DDT = p,p-DDE > CNP-aminoBinds to human Androgen Receptor (hAR)
Estrogenico,p-DDT > CNP-amino > p,p-DDT > CNPBinds to human Estrogen Receptor alpha (hERα)
CNP-aminoAntiandrogenicCNP > vinclozolin > o,p-DDT = p,p-DDE > CNP-aminoBinds to human Androgen Receptor (hAR)
Estrogenico,p-DDT > CNP-amino > p,p-DDT > CNPBinds to human Estrogen Receptor alpha (hERα)

Data compiled from studies using reporter gene assays in Chinese hamster ovary (CHO) cells.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways for the androgen, estrogen, and thyroid hormone receptors, and a general workflow for a reporter gene assay.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CNP This compound (CNP) AR Androgen Receptor (AR) CNP->AR Binds (Antagonist) HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from ARE Androgen Response Element (ARE) AR->ARE Binds AR_dimer AR Dimerization AR->AR_dimer DHT DHT (Agonist) DHT->AR Binds Reporter Reporter Gene (e.g., Luciferase) ARE->Reporter Regulates Transcription Transcription Blocked Reporter->Transcription AR_dimer->ARE Translocates & Binds

Caption: Antiandrogenic action of this compound via the Androgen Receptor signaling pathway.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CNP This compound (CNP) (Weak Agonist) ER Estrogen Receptor (ER) CNP->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociates from ERE Estrogen Response Element (ERE) ER->ERE Binds ER_dimer ER Dimerization ER->ER_dimer E2 Estradiol (E2) (Agonist) E2->ER Binds Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Regulates Transcription Transcription Activated Reporter->Transcription ER_dimer->ERE Translocates & Binds

Caption: Estrogenic action of this compound via the Estrogen Receptor signaling pathway.

THR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 Thyroid Hormone (T3) TR Thyroid Hormone Receptor (TR) T3->TR Binds CNP This compound (CNP) (Potential Antagonist) CNP->TR Potentially Binds RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds RXR->TRE Binds Reporter Reporter Gene (e.g., Luciferase) TRE->Reporter Regulates Transcription Transcription Reporter->Transcription

Caption: Potential interaction of this compound with the Thyroid Hormone Receptor pathway.

Reporter_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO, MCF-7) start->cell_culture transfection 2. Transfection (Receptor & Reporter Plasmids) cell_culture->transfection seeding 3. Cell Seeding (96-well plate) transfection->seeding treatment 4. Compound Treatment (this compound, Controls) seeding->treatment incubation 5. Incubation (e.g., 24 hours) treatment->incubation lysis 6. Cell Lysis incubation->lysis measurement 7. Luciferase Assay (Measure Luminescence) lysis->measurement analysis 8. Data Analysis (Dose-Response Curves) measurement->analysis end End analysis->end

Caption: General experimental workflow for a luciferase reporter gene assay.

Experimental Protocols

The following are detailed protocols for assessing the antiandrogenic, estrogenic, and potential thyroid-disrupting activities of this compound using reporter gene assays.

Protocol 1: Antiandrogenic Activity Assay using Stably Transfected CHO Cells

This protocol is adapted from established methods for assessing androgen receptor antagonists.[7]

1. Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with a human androgen receptor (hAR) expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene.

  • Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Medium: Phenol red-free DMEM/F-12 with 10% charcoal-stripped FBS (CS-FBS).

  • Test Compounds: this compound (CNP) and CNP-amino dissolved in DMSO.

  • Positive Control (Agonist): Dihydrotestosterone (DHT).

  • Positive Control (Antagonist): Vinclozolin or Flutamide.

  • Vehicle Control: DMSO.

  • Luciferase Assay System: Commercially available kit (e.g., Promega, Thermo Fisher).

  • 96-well white, clear-bottom tissue culture plates.

2. Procedure:

  • Cell Seeding:

    • Culture the stably transfected CHO-K1 cells in culture medium.

    • Trypsinize and resuspend the cells in assay medium.

    • Seed approximately 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of CNP, CNP-amino, and control compounds in assay medium. The final DMSO concentration in the wells should be ≤ 0.1%.

  • Treatment:

    • After 24 hours of cell attachment, remove the medium.

    • Add the prepared compound dilutions. For antagonist testing, co-treat with a sub-maximal concentration of DHT (e.g., 0.1 nM).

    • Include wells for vehicle control, DHT alone, and positive antagonist control.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the treatment medium and wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.

  • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

  • Plot the dose-response curves and determine the IC50 values (the concentration causing 50% inhibition of the maximal DHT response).

Protocol 2: Estrogenic Activity Assay using MCF-7 Cells

This protocol is based on established methods for assessing estrogen receptor agonists using the human breast cancer cell line MCF-7, which endogenously expresses ERα.[8][9][10][11]

1. Materials:

  • Cell Line: MCF-7 human breast cancer cells.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Medium: Phenol red-free DMEM with 10% CS-FBS.

  • Reporter Plasmid: A plasmid containing an estrogen-responsive element (ERE) driving the expression of the luciferase gene (e.g., pERE-Luc).

  • Transfection Reagent: Lipofectamine or a similar reagent.

  • Test Compounds: this compound (CNP) and CNP-amino dissolved in DMSO.

  • Positive Control (Agonist): 17β-Estradiol (E2).

  • Vehicle Control: DMSO.

  • Luciferase Assay System.

  • 24-well or 96-well tissue culture plates.

2. Procedure:

  • Cell Seeding and Transfection (Transient):

    • Seed MCF-7 cells in a 24-well plate.

    • After 24 hours, transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

  • Compound Preparation:

    • Prepare serial dilutions of CNP, CNP-amino, and E2 in assay medium.

  • Treatment:

    • After transfection (typically 6-24 hours), replace the medium with the prepared compound dilutions.

    • Include wells for vehicle control and a full dose-response of E2.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 1.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Express the results as fold induction over the vehicle control.

  • Plot the dose-response curves and determine the EC50 values (the concentration causing 50% of the maximal response).

Protocol 3: Thyroid Hormone Receptor Activity Assay (Screening)

This protocol provides a general framework for screening compounds for their ability to interact with the thyroid hormone receptor (TR), based on commercially available reporter assay systems.[12][13][14]

1. Materials:

  • Cell Line: A cell line stably expressing a human thyroid hormone receptor (TRα or TRβ) and a thyroid hormone-responsive element (TRE) linked to a luciferase reporter gene (e.g., from INDIGO Biosciences or a similar provider).

  • Assay Medium: As provided by the kit manufacturer or a suitable phenol red-free medium with CS-FBS.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control (Agonist): Triiodothyronine (T3).

  • Positive Control (Antagonist): Amiodarone or sodium arsenite.

  • Vehicle Control: DMSO.

  • Luciferase Assay System.

  • 96-well white, clear-bottom tissue culture plates.

2. Procedure:

  • Cell Seeding:

    • Thaw and seed the reporter cells in a 96-well plate according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and control compounds in the assay medium.

  • Treatment:

    • Agonist Mode: Add the dilutions of this compound and T3 to the cells.

    • Antagonist Mode: Co-treat the cells with dilutions of this compound and a sub-maximal concentration of T3.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 1.

3. Data Analysis:

  • Agonist Mode: Calculate the fold induction of luciferase activity over the vehicle control and determine the EC50.

  • Antagonist Mode: Calculate the percentage of inhibition of T3-induced luciferase activity and determine the IC50.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the endocrine-disrupting properties of this compound. The reporter gene assays for androgen and estrogen receptor activity are well-established methods to quantify the antiandrogenic and estrogenic potential of this compound. The thyroid hormone receptor assay serves as a valuable screening tool to explore potential interactions with this additional endocrine pathway. These in vitro assays are highly sensitive and specific, making them suitable for screening and mechanistic studies in the fields of toxicology, environmental science, and drug development.[1][2][7]

References

Application Note: Solid-Phase Extraction for Chlornitrofen Preconcentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlornitrofen is a diphenyl ether herbicide that has been used in agriculture. Due to its potential persistence in the environment and associated health risks, monitoring its concentration in environmental samples like water and soil is crucial.[1] Solid-phase extraction (SPE) is a highly effective technique for the preconcentration and cleanup of trace organic contaminants from complex matrices.[2] This application note details a robust SPE protocol for the extraction and preconcentration of this compound from aqueous samples prior to chromatographic analysis.

The principle of this method relies on the partitioning of this compound between a liquid sample and a solid sorbent.[2] Given this compound's chemical structure (a chlorinated aromatic ether), it is a relatively non-polar compound, making it suitable for retention on reversed-phase sorbents like C18 or polymeric materials.[3][4][5][6] The protocol described herein utilizes C18 cartridges, which offer excellent retention for non-polar to moderately polar analytes from aqueous matrices.

Principle of the Method

The SPE process involves four main steps:

  • Conditioning: The sorbent is treated with an organic solvent and then with reagent water to activate the stationary phase and ensure reproducible retention of the analyte.

  • Loading: The aqueous sample is passed through the conditioned cartridge. This compound is retained on the sorbent material while more polar matrix components pass through.

  • Washing: The cartridge is washed with a solvent that is strong enough to remove weakly retained interferences but weak enough to leave this compound bound to the sorbent.

  • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the retained this compound in a small, concentrated volume.

Subsequent analysis is typically performed using Gas Chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD), or by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

This protocol provides a detailed procedure for the solid-phase extraction of this compound from water samples.

Materials and Reagents

  • SPE Cartridges: C18, 500 mg, 6 mL (or similar reversed-phase polymeric sorbent)

  • Solvents (HPLC or pesticide residue grade): Methanol, Dichloromethane, n-Hexane, Acetone

  • Reagent Water: Deionized or distilled water, free of organic contaminants

  • Anhydrous Sodium Sulfate: Granular, analytical grade

  • Glassware: Sample bottles, collection vials, graduated cylinders, separatory funnel

  • Apparatus: SPE vacuum manifold, nitrogen evaporator

Sample Preparation

  • Collect 500 mL of the water sample in a clean glass bottle.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the sample pH to neutral (pH 7) to ensure this compound is in a non-ionized state.

SPE Procedure

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges sequentially with 10 mL of n-hexane, 10 mL of dichloromethane, and 10 mL of methanol. Do not allow the cartridge to dry between solvent additions.

    • Equilibrate the cartridge by passing 10 mL of reagent water, leaving a thin layer of water above the sorbent bed.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 15-20 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound by passing 10 mL of a dichloromethane/acetone mixture (1:1, v/v) through the cartridge at a slow flow rate (1-2 mL/min).

Post-Elution Treatment

  • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

  • The concentrated extract is now ready for instrumental analysis (e.g., GC-MS).

Quantitative Data Summary

The following table summarizes the expected performance of the SPE method for this compound, based on typical recovery data for similar organochlorine pesticides. Actual performance may vary depending on the specific sample matrix and analytical instrumentation.

ParameterExpected Value
Analyte This compound
Matrix Water
SPE Sorbent C18
Sample Volume 500 mL
Final Eluate Volume 1 mL
Preconcentration Factor 500
Expected Recovery 85 - 110%
Relative Standard Deviation (RSD) < 10%
Limit of Detection (LOD) Low ng/L range (instrument dependent)
Limit of Quantification (LOQ) Low to mid ng/L range (instrument dependent)

Visual Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Sample 500 mL Water Sample Filter Filter Sample (if needed) Sample->Filter AdjustpH Adjust pH to 7 Filter->AdjustpH Condition 1. Condition Cartridge (Hexane, DCM, MeOH, Water) Load 2. Load Sample (5-10 mL/min) Condition->Load Wash 3. Wash Cartridge (5% MeOH in Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute 4. Elute this compound (DCM/Acetone) Dry->Elute DryEluate Dry Eluate (Anhydrous Na2SO4) Elute->DryEluate Concentrate Concentrate to 1 mL (Nitrogen Evaporation) DryEluate->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis

Caption: Workflow for SPE of this compound.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Chlornitrofen Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen (CNP) is a diphenyl ether herbicide that has been used to control annual weeds in rice paddies. Understanding its metabolic fate is crucial for environmental monitoring and toxicological assessment. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using mass spectrometry techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound Metabolism

This compound, chemically known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, undergoes biotransformation in the environment and in biological systems. The primary metabolic pathway involves the reduction of the nitro group to an amino group, forming 2,4,6-trichlorophenyl 4-aminophenyl ether (CNP-amino).[1][2][3] This transformation is a critical step as the resulting amino metabolite has been shown to exhibit different toxicological properties compared to the parent compound.[1][3] Studies have indicated that under anaerobic conditions, the biodegradation of this compound can lead to an increase in mutagenicity, which is attributed to the formation of CNP-amino and other, yet unidentified, metabolites.[2][4]

The metabolic transformation of this compound is believed to follow pathways common to other nitroaromatic compounds, which can include further enzymatic reactions. A proposed metabolic pathway, based on the known biotransformation of similar diphenyl ether herbicides like oxyfluorfen, involves nitroreduction followed by potential diaryl ether cleavage.

Proposed Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound, primarily focusing on the reduction of the nitro group. Further degradation of the molecule may occur, leading to the cleavage of the ether bond and subsequent ring opening, although specific intermediates for this compound are not well-documented in the available literature.

G cluster_pathway Proposed Metabolic Pathway of this compound This compound This compound (2,4,6-trichlorophenyl 4-nitrophenyl ether) Nitroso Nitroso-Chlornitrofen This compound->Nitroso Nitroreductase +2e-, +2H+ Hydroxylamino Hydroxylamino-Chlornitrofen Nitroso->Hydroxylamino Nitroreductase +2e-, +2H+ CNP_amino CNP-amino (2,4,6-trichlorophenyl 4-aminophenyl ether) Hydroxylamino->CNP_amino Nitroreductase +2e-, +2H+ Further_Degradation Further Degradation Products (e.g., ring cleavage) CNP_amino->Further_Degradation Potential Diaryl Ether Cleavage G cluster_workflow Experimental Workflow for this compound Metabolite Analysis Sample_Collection Sample Collection (Soil, Water, Tissue) Sample_Prep Sample Preparation (Homogenization, QuEChERS) Sample_Collection->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS Data_Processing Data Processing and Analysis GC_MS->Data_Processing LC_MS->Data_Processing Identification Metabolite Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification Reporting Reporting Identification->Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chlornitrofen Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of chlornitrofen in environmental samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in environmental samples.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix or the analyte.For water samples: Optimize the Solid-Phase Extraction (SPE) method. Experiment with different sorbents (e.g., C18, polymeric). Ensure proper conditioning, loading, washing, and elution steps.[1][2][3] • For soil/solid samples: Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Adjust the salt and buffer composition based on the soil type.[4][5][6] • Solvent Selection: Use high-purity, pesticide-residue-grade solvents for extraction.[7][8]
Analyte Degradation: this compound may degrade during sample preparation or analysis.pH Adjustment: Adjust the sample pH to an optimal range for this compound stability. • Temperature Control: Avoid high temperatures during extraction and sample processing.
Instrumental Issues: The analytical instrument may not be sensitive enough, or the settings may be suboptimal.Detector Selection: For Gas Chromatography (GC), an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound.[8] Mass Spectrometry (MS) offers high selectivity and sensitivity.[9] • Optimize MS Parameters: Tune the mass spectrometer to achieve the best signal-to-noise ratio for this compound.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: Polar sites in the injector, column, or detector can interact with the analyte.Inlet Liner: Use a deactivated inlet liner. • Column Choice: A well-deactivated, low-bleed GC column is recommended.
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[10]Dilute the Sample: If the concentration is high, dilute the final extract before injection.[10]
Inappropriate Injection Solvent: Mismatch between the injection solvent and the mobile phase (in LC) or the column polarity (in GC).[10]Solvent Matching: Reconstitute the final extract in a solvent that is compatible with the initial chromatographic conditions.
High Background Noise or Interferences Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analyte signal, causing suppression or enhancement.[10][11][12]Enhanced Cleanup: Incorporate a dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS method using sorbents like C18 or graphitized carbon black (GCB).[10] For complex matrices, Gel Permeation Chromatography (GPC) can be effective for removing lipids.[7] • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. • Isotopically Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for matrix effects and recovery losses.[10]
Contamination: Contamination can be introduced from solvents, glassware, or carryover from previous injections.Solvent Blanks: Regularly run solvent blanks to check for system contamination.[13] • Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. • Injector Wash: Optimize the autosampler's needle wash procedure to minimize carryover.[10]

Frequently Asked Questions (FAQs)

1. What is the most effective extraction method for this compound in water samples?

Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting pesticides like this compound from water samples.[1][2][3] It offers advantages over traditional liquid-liquid extraction, including lower solvent consumption and higher sample throughput.[3] C18 and polymeric sorbents are commonly used for this purpose.[3]

2. How can I extract this compound from complex solid matrices like soil or sediment?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for extracting pesticides from complex solid matrices.[4][5][6] This method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[5]

3. I am experiencing significant signal suppression in my LC-MS/MS analysis. What can I do to mitigate this?

Signal suppression is a common matrix effect in LC-MS/MS analysis. To mitigate this, you can:

  • Improve Sample Cleanup: Use d-SPE with sorbents like C18 and graphitized carbon black (GCB) to remove interfering compounds.[10]

  • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components.[10]

  • Use an Isotopically Labeled Internal Standard: This is a very effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[10]

  • Optimize Chromatography: Adjusting the LC gradient or using a different column can help separate this compound from co-eluting matrix components.[10]

4. Is derivatization necessary for the GC analysis of this compound?

While this compound is amenable to direct GC analysis, derivatization can sometimes improve its chromatographic properties and sensitivity. Techniques like silylation can increase the volatility of analytes containing polar functional groups.[14][15] However, for a compound like this compound, which is already relatively volatile, optimizing GC conditions and using a sensitive detector like an ECD or MS may be sufficient without derivatization.

5. What are the typical detection limits for this compound in environmental samples?

Detection limits can vary significantly depending on the sample matrix, extraction method, and analytical instrumentation. However, with modern techniques like GC-MS or LC-MS/MS, it is possible to achieve detection limits in the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range. For instance, for some pesticides in water, Limits of Quantification (LOQ) can be in the range of 6-100 ng/L.[3]

Quantitative Data Summary

The following tables summarize typical performance data for pesticide analysis in environmental samples using common extraction and analytical techniques.

Table 1: Performance of Solid-Phase Extraction (SPE) for Pesticide Analysis in Water

Sorbent TypeAnalyte(s)Recovery (%)LOD/LOQAnalytical Technique
Multi-walled Carbon NanotubesChlorfenapyr, Fenpyroximate, Fipronil, Flusilazole92.2 - 105.9LOD: 8 - 19 ng/LHPLC
C18 and HLB67 Pesticides> 65 - 68-GC-MS
Bond Elut PPL and Oasis HLB30 Pesticides> 60LOQ: 6 - 100 ng/LLC-MS/MS
C186 Pesticides80 - 120-GC-ECD/NPD
Data compiled from various sources for illustrative purposes.[3]

Table 2: Performance of QuEChERS for Pesticide Analysis in Various Matrices

Sample MatrixExtraction MethodRecovery (%)%RSDAnalytical Technique
GrapesCitrate-based QuEChERS70 - 120< 20LC-MS/MS
RiceAcetate-based QuEChERS70 - 120< 20LC-MS/MS
TeaAcetate-based QuEChERS70 - 120< 20LC-MS/MS
Data based on EU SANTE 12682/2019 guidelines for method validation.[4]

Detailed Experimental Protocols

Protocol 1: SPE for this compound in Water Samples

This protocol is a generalized procedure and may require optimization for specific sample matrices.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a C18 SPE cartridge.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of reagent-grade water, ensuring the sorbent bed does not go dry.[3]

  • Sample Loading:

    • Filter the water sample if it contains suspended solids.

    • Acidify the sample to the appropriate pH if necessary.

    • Load 100-500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]

  • Washing:

    • Wash the cartridge with 5-10 mL of reagent-grade water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-20 minutes.[3]

  • Elution:

    • Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument.[3]

Protocol 2: QuEChERS for this compound in Soil Samples

This protocol is based on the AOAC Official Method 2007.01 and the European EN 15662 Standard.[6]

  • Sample Preparation:

    • Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[4][16]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.

Visualizations

SPE_Workflow start Start: Water Sample conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Polar Interferences) loading->washing drying 4. Drying Cartridge washing->drying elution 5. Elution (e.g., Ethyl Acetate) drying->elution concentration 6. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 7. Reconstitution concentration->reconstitution analysis Analysis (GC-MS or LC-MS/MS) reconstitution->analysis end End analysis->end

Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.

QuEChERS_Workflow start Start: Soil/Solid Sample homogenize 1. Homogenize Sample start->homogenize extract 2. Add Acetonitrile & Salts (Extraction & Partitioning) homogenize->extract shake 3. Shake Vigorously extract->shake centrifuge1 4. Centrifuge shake->centrifuge1 cleanup 5. d-SPE Cleanup (Add Supernatant to d-SPE Tube) centrifuge1->cleanup vortex 6. Vortex cleanup->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 analysis 8. Analyze Supernatant centrifuge2->analysis end End analysis->end

Caption: QuEChERS Workflow for Solid Samples.

Troubleshooting_Tree start Poor Analytical Result issue1 Low/No Signal start->issue1 Is the signal weak? issue2 Poor Peak Shape start->issue2 Are peaks tailing/fronting? issue3 High Background start->issue3 Is the baseline noisy? sub_issue1a Check Extraction Recovery issue1->sub_issue1a sub_issue1b Optimize Instrument Sensitivity issue1->sub_issue1b sub_issue2a Check for Column Overload issue2->sub_issue2a sub_issue2b Deactivate GC System issue2->sub_issue2b sub_issue3a Improve Sample Cleanup issue3->sub_issue3a sub_issue3b Run Blanks (Check Contamination) issue3->sub_issue3b

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Overcoming matrix effects in Chlornitrofen GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Chlornitrofen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis by GC-MS?

A1: In GC-MS analysis, matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement or suppression.

  • Signal Enhancement: This is more common in GC-MS and occurs when matrix components coat active sites in the GC inlet and column. This reduces the interaction of this compound with these sites, leading to less degradation and sharper, more intense peaks, which can result in an overestimation of the analyte's concentration.[1][2]

  • Signal Suppression: This happens when matrix components interfere with the ionization of this compound in the MS source, leading to a weaker signal and an underestimation of its concentration.

The complexity of the sample matrix significantly influences the extent of these effects. For instance, matrices like soil and honey are known to cause more pronounced matrix effects compared to cleaner matrices like juice.[3]

Q2: What are the common strategies to overcome matrix effects in this compound GC-MS analysis?

A2: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.[4][5]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample matrix. This helps to compensate for the matrix effects as both the sample and the standards are affected similarly.[6][7]

  • Use of Analyte Protectants (APs): APs are compounds added to both sample extracts and calibration standards. They interact with active sites in the GC system, protecting the target analyte from degradation and reducing matrix-induced enhancement.[1][2][8]

  • Isotope Dilution: Using a stable isotope-labeled internal standard of this compound is a highly effective way to correct for matrix effects and variations during sample preparation.

Q3: Which d-SPE sorbent is best for cleaning up this compound extracts in the QuEChERS method?

A3: The choice of dispersive solid-phase extraction (d-SPE) sorbent in the QuEChERS method depends on the sample matrix. For fatty matrices, sorbents like C18 or Z-Sep are often recommended to remove lipids.[5][9] For pigmented samples, graphitized carbon black (GCB) can be effective in removing chlorophyll and other pigments, but it may also retain planar pesticides, so its use should be carefully evaluated.[5] A combination of PSA (primary secondary amine) and C18 is a common choice for many food matrices as it removes organic acids, sugars, and fatty acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Symptoms:

  • The trailing edge of the this compound peak is elongated.

  • Reduced peak height and poor resolution from neighboring peaks.

Possible Causes and Solutions:

Cause Solution
Active Sites in the GC System Active sites in the GC inlet liner, column, or detector can interact with this compound, causing peak tailing.[10][11] Solutions: 1. Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners.[10][12] 2. Column Conditioning: Bake out the column according to the manufacturer's instructions. If tailing persists, trim 10-30 cm from the inlet end of the column.[11] 3. Use Analyte Protectants: Add analyte protectants like sorbitol or a mixture of ethylglycerol, gulonolactone, and sorbitol to both samples and standards to passivate active sites.[2]
Improper Column Installation If the column is installed too high or too low in the inlet or detector, it can create dead volume, leading to peak tailing.[13] Solution: Ensure the column is installed at the correct depth according to the instrument manufacturer's guidelines.
Column Contamination Accumulation of non-volatile matrix components at the head of the column can cause peak distortion.[13] Solution: Trim the front end of the column. If the problem persists, the column may need to be replaced.
Solvent-Phase Polarity Mismatch A mismatch between the polarity of the injection solvent and the stationary phase of the column can cause poor peak shape.[10] Solution: If possible, use a solvent that is more compatible with the column's stationary phase.
Issue 2: Inconsistent or Low Recovery

Symptoms:

  • The calculated concentration of this compound is lower than expected.

  • Poor reproducibility of results across replicate injections.

Possible Causes and Solutions:

Cause Solution
Inefficient Extraction The chosen extraction method may not be effectively recovering this compound from the sample matrix. Solutions: 1. Optimize QuEChERS: For dry samples like tea, a hydration step before extraction can improve recovery.[14] Ensure vigorous shaking during the extraction and partitioning steps. 2. Optimize SPE: Ensure the SPE cartridge is properly conditioned. Optimize the pH of the sample and the composition and volume of the elution solvent.[15]
Matrix-Induced Signal Suppression Co-eluting matrix components are interfering with the ionization of this compound. Solutions: 1. Improve Cleanup: Use a more effective d-SPE sorbent in the QuEChERS method or add a cleanup step after SPE. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the suppression.[6][7] 3. Dilute the Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.
Degradation of this compound This compound may be degrading during sample preparation or in the GC inlet. Solutions: 1. Use Analyte Protectants: APs can protect this compound from thermal degradation in the hot inlet.[1][2] 2. Check pH: Ensure the pH during extraction and cleanup is suitable for this compound stability.

Data Summary Tables

The following tables summarize quantitative data on the effectiveness of different methods for overcoming matrix effects in pesticide analysis, which can be extrapolated to this compound.

Table 1: Comparison of Calibration Methods for Pesticide Recovery in Water Matrices [6]

Calibration MethodAverage Mean Recovery (%)
Matrix-Matched Internal Standard (MMIS)87
Matrix-Matched External Standard (MMES)98 (for low matrix samples)
Solvent-Only Internal Standard (SOIS)77
Solvent-Only External Standard (SOES)64

Table 2: Recovery of Pesticides in Tea using a Modified QuEChERS and d-SPE Method [14]

Spiking Level (µg/kg)Average Recovery Range (%)
1070 - 120
5070 - 120
10070 - 120

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is a general guideline and may require optimization for specific soil types.

  • Sample Homogenization: Air-dry the soil sample, remove any large debris, and grind to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for soils with organic content).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant and transfer it to an autosampler vial for GC-MS analysis. If using analyte protectants, add them to the final extract.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general procedure for the extraction of this compound from water samples. The choice of SPE cartridge and solvents should be optimized.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH of ~3.

    • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent (e.g., 2 x 5 mL of ethyl acetate or a mixture of acetone and hexane).[16]

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a solvent suitable for GC-MS injection (e.g., 1 mL of hexane).

Visualizations

Below are diagrams illustrating key workflows and logical relationships in this compound GC-MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant 6. Take Supernatant Aliquot centrifuge1->supernatant add_dspe 7. Add d-SPE Sorbent supernatant->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Final Extract centrifuge2->final_extract gcms 11. GC-MS Analysis final_extract->gcms

Caption: Workflow for the QuEChERS sample preparation method.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis condition 1. Condition Cartridge load_sample 2. Load Sample condition->load_sample wash 3. Wash Cartridge load_sample->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analyte dry->elute concentrate 6. Concentrate elute->concentrate gcms 7. GC-MS Analysis concentrate->gcms

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Active Sites start->cause1 cause2 Column Contamination start->cause2 cause3 Improper Installation start->cause3 solution1a Inlet Maintenance cause1->solution1a solution1b Use Analyte Protectants cause1->solution1b solution2 Trim/Replace Column cause2->solution2 solution3 Reinstall Column cause3->solution3

Caption: Logical relationship for troubleshooting peak tailing.

References

Optimization of QuEChERS for Chlornitrofen Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Chlornitrofen from various matrices.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it used for pesticide analysis like this compound?

A1: The QuEChERS method is a streamlined sample preparation technique that combines extraction and cleanup in a single step. It is widely used for the analysis of pesticide residues in food and environmental samples due to its simplicity, speed, and low solvent consumption. The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Q2: Which version of the QuEChERS method (e.g., AOAC or EN) is best for this compound?

A2: Both the original, unbuffered method and the official AOAC and EN buffered versions of QuEChERS can be effective for this compound extraction. The choice often depends on the sample matrix and the stability of other co-extracted pesticides if a multi-residue analysis is being performed. For pH-sensitive analytes, buffered versions are generally preferred to ensure stability. It is recommended to test both approaches during method development to determine the optimal conditions for your specific application.

Q3: What are the most critical parameters to optimize for this compound extraction using QuEChERS?

A3: The most critical parameters to optimize include:

  • Extraction Solvent: Acetonitrile is the most common solvent, but others like ethyl acetate can be considered.

  • Salts for Partitioning: The type and amount of salts (e.g., MgSO₄, NaCl, sodium citrate) affect the separation of the organic and aqueous layers and the recovery of the analyte.

  • d-SPE Sorbent Selection: The choice of sorbent(s) (e.g., PSA, C18, GCB) is crucial for removing matrix interferences without compromising this compound recovery.

  • Sample to Solvent Ratio: This ratio can impact extraction efficiency, especially for complex matrices.

  • pH: The pH of the extraction environment can influence the stability and recovery of this compound.

Q4: How can I minimize matrix effects when analyzing this compound?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS or GC-MS analysis, are a common challenge.[1][2][3][4] To minimize them:

  • Optimize d-SPE Cleanup: Use the appropriate combination and amount of sorbents to remove as many matrix co-extractives as possible.

  • Dilute the Final Extract: A simple dilution of the final extract can significantly reduce matrix effects, though this may impact sensitivity.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure. This is the most effective way to compensate for matrix effects.[5]

  • Employ Internal Standards: The use of a suitable internal standard that behaves similarly to this compound can help to correct for recovery losses and matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: Insufficient shaking/vortexing time or intensity. Improper solvent-to-sample ratio. Strong analyte-matrix interactions, especially in complex matrices like soil.[6][7]Increase shaking/vortexing time to at least 1-2 minutes. Optimize the solvent-to-sample ratio; for dry samples, a pre-wetting step may be necessary.[8] For soil, consider longer extraction times or a pre-hydration step.[6]
Analyte Adsorption to d-SPE Sorbent: this compound may be retained by the d-SPE sorbent, particularly if an inappropriate sorbent or excessive amounts are used.Evaluate different d-SPE sorbents. For lipophilic compounds like this compound, avoid excessive use of GCB if pigments are not a major issue. Test the recovery with and without the d-SPE step to diagnose the problem.
pH-dependent Degradation: this compound may be unstable at certain pH values.Use a buffered QuEChERS method (e.g., citrate or acetate buffer) to maintain a stable pH during extraction.[9]
"Salting Out" Effect Issues: Incorrect salt composition or amount can lead to poor phase separation and analyte loss.Ensure the correct type and amount of extraction salts are used as per the chosen QuEChERS method (AOAC or EN).
High Variability in Results (Poor Precision) Inhomogeneous Sample: The initial sample may not be properly homogenized, leading to inconsistent aliquots.Thoroughly homogenize the entire sample before taking a subsample for extraction. For solid samples, this may involve grinding or blending.
Inconsistent Pipetting/Weighing: Errors in adding solvents, salts, or d-SPE sorbents will lead to variability.Use calibrated pipettes and balances. Ensure consistent and accurate addition of all reagents.
Matrix Effects: Variable matrix effects between samples can lead to inconsistent results.[1][2][3][4]As mentioned in the FAQ, use matrix-matched standards and/or an internal standard to compensate for these effects.[5]
Dirty Extract / Instrument Contamination Insufficient d-SPE Cleanup: The chosen sorbent(s) may not be effective for the specific matrix interferences present (e.g., fats, pigments).Use a combination of d-SPE sorbents. For fatty matrices, include C18 in the d-SPE mixture.[10] For highly pigmented samples, Graphitized Carbon Black (GCB) is effective, but should be used cautiously as it can retain planar pesticides.[6] A freezing step can also help to remove lipids.[10]
High Concentration of Co-extractives: Some matrices are inherently "dirtier" than others.Increase the amount of d-SPE sorbent, but be sure to re-validate to ensure no loss of this compound. Consider a layered d-SPE approach or a subsequent SPE cartridge cleanup for very complex matrices.[9]
Peak Tailing or Splitting in Chromatogram Matrix Interference: Co-eluting matrix components can interfere with the chromatography.Improve the d-SPE cleanup step as described above. Dilute the final extract before injection.
Instrument Issues: Contamination of the GC liner or LC column.Perform regular maintenance on your analytical instrument, including cleaning the ion source and replacing the GC liner or guard column.

Experimental Protocols

General Optimized QuEChERS Protocol for this compound Extraction

This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) in a blender.

    • For dry samples like grains or dried herbs, a pre-wetting step with a specific volume of water may be required before homogenization.[8]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. For enhanced extraction of certain compounds, acidified acetonitrile (e.g., with 1% acetic acid) can be used, but its effect on this compound should be validated.

    • Vortex or shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

    • A common starting combination for general produce is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). For matrices with fats or waxes, add 25-50 mg of C18. For pigmented samples, add 7.5-25 mg of GCB (use with caution).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to an autosampler vial.

    • The extract is now ready for analysis by GC-MS or LC-MS. A dilution step may be necessary to mitigate matrix effects.

Data Presentation

The following table provides an example of how to present recovery data during method optimization. Since specific data for this compound was not found in the initial search, this table uses hypothetical but realistic values for a lipophilic pesticide of a similar class to illustrate the optimization process.

d-SPE Sorbent Combination Matrix Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD, %)
PSA (25 mg) + MgSO₄ (150 mg)Lettuce5095.26.8
PSA (25 mg) + C18 (50 mg) + MgSO₄ (150 mg)Avocado5088.58.2
PSA (25 mg) + GCB (10 mg) + MgSO₄ (150 mg)Spinach5075.112.5
PSA (25 mg) + C18 (50 mg) + GCB (10 mg) + MgSO₄ (150 mg)Carrot5082.39.1
No d-SPE CleanupLettuce5098.95.5

Note: This table is for illustrative purposes. Actual recovery and precision will depend on the specific experimental conditions.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step sample 1. Homogenize Sample (e.g., 10g) add_solvent 2. Add Acetonitrile (10 mL) sample->add_solvent vortex1 3. Vortex/Shake (1 min) add_solvent->vortex1 add_salts 4. Add QuEChERS Salts (e.g., EN 15662) vortex1->add_salts vortex2 5. Vortex/Shake (1 min) add_salts->vortex2 centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) vortex2->centrifuge1 transfer_supernatant 7. Transfer Supernatant (1 mL) centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe 8. Add to d-SPE Tube (MgSO4 + Sorbent(s)) transfer_supernatant->add_dspe vortex3 9. Vortex (30 sec) add_dspe->vortex3 centrifuge2 10. Centrifuge (≥5000 rcf, 2 min) vortex3->centrifuge2 analysis 11. Analyze Final Extract (GC-MS or LC-MS) centrifuge2->analysis

Caption: Workflow for this compound extraction using the QuEChERS method.

Troubleshooting_Logic start Low this compound Recovery? check_extraction Is extraction efficient? - Check shaking time/intensity - Verify solvent/sample ratio start->check_extraction Yes check_dspe Is analyte lost during d-SPE? - Run sample without d-SPE - Evaluate sorbent type/amount start->check_dspe Yes check_stability Is analyte stable? - Test buffered vs. unbuffered - Consider pH of matrix start->check_stability Yes solution_extraction Optimize extraction parameters check_extraction->solution_extraction No solution_dspe Modify d-SPE sorbents check_dspe->solution_dspe Yes solution_stability Use buffered QuEChERS check_stability->solution_stability Yes

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Troubleshooting poor peak shape in Chlornitrofen chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Chlornitrofen, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for my this compound peak in reversed-phase HPLC?

Peak tailing, where the latter part of the peak is wider than the front, is a frequent problem in the chromatography of nitroaromatic compounds like this compound. This is often a result of secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions This compound, although neutral, may have some polar characteristics that can lead to interactions with free silanol groups on the silica-based stationary phase.
Use an end-capped column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.
Mobile phase pH adjustment: While this compound is not ionizable, adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the column, minimizing interactions.
Column Contamination Accumulation of matrix components or previously injected samples on the column can create active sites, leading to peak tailing.
Flush the column: Use a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to wash the column.
Use a guard column: A guard column can protect the analytical column from strongly retained impurities.
Low Mobile Phase Strength If the mobile phase is too weak, this compound may interact more strongly with the stationary phase, leading to tailing.
Increase the organic modifier concentration: A modest increase in the percentage of acetonitrile or methanol in the mobile phase can improve peak shape.
Column Overload Injecting too much sample can saturate the stationary phase.
Reduce injection volume or sample concentration: Dilute the sample and re-inject.
Q2: My this compound peak is fronting in my gas chromatography (GC) analysis. What is the likely cause?

Peak fronting, the inverse of peak tailing, is often indicative of column overload or a mismatch between the sample solvent and the stationary phase.

Potential Causes & Solutions:

CauseSolution
Column Overload Injecting a sample that is too concentrated is a common cause of peak fronting.
Dilute the sample: Prepare a more dilute solution of your sample and inject a smaller volume.
Inappropriate Solvent If the sample solvent is not compatible with the stationary phase, it can cause the analyte to move too quickly through the initial part of the column.
Change the solvent: Ensure your sample is dissolved in a solvent that is compatible with your GC column's stationary phase. For non-polar columns often used for pesticides, a non-polar solvent like hexane or toluene is a good choice.
Low Initial Oven Temperature An initial oven temperature that is too low can sometimes contribute to peak fronting.
Increase the initial oven temperature: A slightly higher initial temperature may improve peak shape.

Experimental Protocols

Reference Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for this compound

This method is adapted from a multi-residue pesticide analysis in tea.

  • Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: Agilent HP-5 MS (30 m × 0.25 mm × 0.25 μm) capillary column.

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 2 μL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 150 °C, hold for 1 min.

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Suggested Starting Reversed-Phase HPLC Method for this compound

Based on methods for similar nitroaromatic compounds, a good starting point for developing an HPLC method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. Consider adding a small amount of acid (e.g., 0.1% formic acid) to control silanol activity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength around 254 nm or 270 nm.

  • Temperature: 30 °C.

Troubleshooting Workflows

HPLC Peak Tailing Workflow

hplc_tailing_workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_one_peak Is it only the this compound peak? check_all_peaks->check_one_peak No system_issue System Issue: - Extra-column volume - Blocked frit - Column void check_all_peaks->system_issue Yes compound_specific_issue Compound-Specific Issue: - Secondary interactions - Low mobile phase strength check_one_peak->compound_specific_issue Yes end Peak Shape Improved system_issue->end overload_check Is the concentration high? compound_specific_issue->overload_check overload_solution Reduce sample concentration or injection volume overload_check->overload_solution Yes interaction_solution Use end-capped column or adjust mobile phase pH overload_check->interaction_solution No overload_solution->end interaction_solution->end gc_fronting_workflow start Peak Fronting Observed check_overload Is the sample concentrated? start->check_overload solution_overload Dilute the sample and re-inject check_overload->solution_overload Yes check_solvent Is the solvent appropriate? check_overload->check_solvent No end Peak Shape Improved solution_overload->end solution_solvent Change to a more compatible solvent check_solvent->solution_solvent No check_temp Is the initial oven temperature too low? check_solvent->check_temp Yes solution_solvent->end solution_temp Increase initial oven temperature check_temp->solution_temp Yes solution_temp->end

Technical Support Center: Enhancing Chlornitrofen Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Chlornitrofen. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance reaction efficiency and product yield.

Troubleshooting Guide

The synthesis of this compound, an Ullmann condensation reaction between 2,4,6-trichlorophenol and 4-chloronitrobenzene, can present several challenges. This guide addresses common issues encountered during the experiment.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst may have oxidized or is of poor quality.- Use fresh, high-purity copper(I) salts such as CuI, CuBr, or Cu₂O.- Consider pre-activating the catalyst or preparing it in situ.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific reactants.- Screen various ligands. N,N-dimethylglycine has been shown to be effective in similar Ullmann couplings.- For electron-rich aryl halides, consider N-methylated amino acid-derived ligands.
Suboptimal Base: The base may be too weak, not soluble enough, or sterically hindered.- Use a strong, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃.- Ensure the base is finely powdered and anhydrous to maximize reactivity.
Low Reaction Temperature: Classic Ullmann reactions often require high temperatures to proceed.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.- For modern ligand-assisted protocols, a temperature range of 80-130°C is a good starting point.
Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction.- Use anhydrous solvents and reagents.- Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Significant Side Reactions (e.g., formation of biaryl compounds) High Catalyst Loading: An excess of copper catalyst can promote homocoupling of the aryl halides.- Optimize the catalyst loading; typically 5-10 mol% is sufficient.
Inappropriate Ligand: Some ligands may favor side reactions over the desired ether formation.- Screen different classes of ligands (e.g., diamines, amino acids, phenanthrolines).
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.- Consider a second addition of fresh catalyst and/or ligand midway through the reaction.
Incomplete Deprotonation: The phenoxide may not be fully formed, limiting the nucleophile concentration.- Use a stronger base or a higher equivalent of the current base.
Difficult Product Purification Formation of Emulsions During Workup: High-boiling polar solvents like DMF or DMSO can be difficult to remove.- If the product is not too polar, dilute the reaction mixture with a large volume of water before extracting with a nonpolar solvent. Wash the organic layer thoroughly with water or brine.
Co-elution with Starting Materials or Byproducts: Similar polarities can make chromatographic separation challenging.- Optimize the solvent system for column chromatography through careful TLC analysis.- Consider recrystallization from a suitable solvent system to purify the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this compound synthesis?

A1: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally the most effective catalysts for Ullmann diaryl ether syntheses. The use of an air-stable catalyst precursor like iodo(triphenylphosphine)copper(I) can also be beneficial, especially in non-polar solvents.[1]

Q2: How critical is the choice of ligand in this reaction?

A2: The ligand plays a crucial role in modern Ullmann condensations. It can increase the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions and higher yields. For the synthesis of electron-rich diaryl ethers, ligands such as N,N-dimethylglycine have been shown to be effective.[2] However, the optimal ligand is often substrate-dependent, and screening may be necessary.

Q3: Which base should I use for the synthesis of this compound?

A3: Inexpensive and effective bases for Ullmann diaryl ether synthesis in non-polar solvents include potassium carbonate (K₂CO₃).[1] In polar aprotic solvents, cesium carbonate (Cs₂CO₃) is often the base of choice due to its higher solubility and reactivity.[3]

Q4: What is the ideal solvent for this reaction?

A4: The choice of solvent depends on the specific reaction conditions. Non-polar solvents like toluene or xylene can be effective, particularly with an appropriate catalyst and base combination.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also commonly used, especially when higher temperatures are required to drive the reaction to completion.[3]

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, it is important to control the reaction conditions carefully. Using the optimal catalyst-to-ligand ratio, maintaining an inert atmosphere to prevent catalyst oxidation, and ensuring the purity of your starting materials are all critical steps. Additionally, running the reaction at the lowest effective temperature can help reduce the rate of side reactions.

Quantitative Data

Optimizing reaction parameters is key to maximizing the yield of this compound. The following tables provide generalized quantitative data for Ullmann diaryl ether syntheses, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Copper Catalyst on Diaryl Ether Yield

Catalyst (5 mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuIN,N-dimethylglycineK₂CO₃Toluene110~85
CuBr1,10-PhenanthrolineCs₂CO₃DMF130~80
Cu₂OSalicylaldoximeK₃PO₄Dioxane100~75
CuClNoneK₂CO₃NMP150~60

Note: Data is representative of typical Ullmann diaryl ether syntheses and may vary for the specific synthesis of this compound.

Table 2: Influence of Base and Solvent on Diaryl Ether Yield

Base (2 equiv.)SolventCatalyst (5 mol%)LigandTemperature (°C)Yield (%)
K₂CO₃TolueneCuIN,N-dimethylglycine110~85
Cs₂CO₃AcetonitrileCuIN,N-dimethylglycine80~90
K₃PO₄DioxaneCuI1,10-Phenanthroline100~82
NaHTHFCuBrNone65~50

Note: Data is representative of typical Ullmann diaryl ether syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Ullmann Condensation

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required to achieve the highest possible yield.

Materials:

  • 2,4,6-Trichlorophenol

  • 4-Chloronitrobenzene

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trichlorophenol (1.0 equiv.), 4-chloronitrobenzene (1.2 equiv.), copper(I) iodide (0.05 equiv.), N,N-dimethylglycine (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an anhydrous and oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be employed for purification.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.

Chlornitrofen_Synthesis 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol reagents CuI, Ligand Base, Toluene, Reflux 2,4,6-Trichlorophenol->reagents 4-Chloronitrobenzene 4-Chloronitrobenzene 4-Chloronitrobenzene->reagents This compound This compound reagents->this compound

Caption: Ullmann condensation for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System (Cu(I) source, Ligand, Base) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Solvent, Atmosphere) start->check_conditions optimize Systematically Optimize Parameters check_reagents->optimize check_catalyst->optimize check_conditions->optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Reducing Solvent Consumption in Chlornitrofen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing solvent consumption during the analysis of Chlornitrofen. The following sections offer insights into modern, solvent-minimizing extraction techniques, quantitative comparisons, detailed experimental protocols, and troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce solvent consumption in this compound analysis?

A1: The primary strategies involve miniaturizing the sample size and adopting more efficient extraction techniques. These include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that uses smaller sample sizes and significantly less solvent compared to traditional methods.

  • Microextraction Techniques: These methods, such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), use microliter volumes of solvents or are entirely solvent-free.

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to reduce extraction times and solvent volumes.[1][2]

  • Supercritical Fluid Extraction (SFE): This environmentally friendly method primarily uses supercritical carbon dioxide as the solvent, often modified with a small amount of organic solvent.[3][4]

Q2: Can I use "greener" alternative solvents for this compound extraction?

A2: Yes, research into greener solvents is ongoing. Options like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, and Cyclopentyl methyl ether (CPME) are being explored as replacements for chlorinated solvents like dichloromethane. Ionic liquids and deep eutectic solvents are also being investigated as green alternatives in pesticide analysis.[5][6] However, method re-validation is crucial when substituting solvents to ensure comparable extraction efficiency and analytical performance for this compound.

Q3: How can I minimize solvent waste in the laboratory?

A3: Beyond adopting solvent-reducing extraction methods, good laboratory practices can significantly minimize waste. This includes:

  • Ordering chemicals in appropriate quantities to avoid expired stock.

  • Segregating solvent waste streams (e.g., halogenated vs. non-halogenated) to facilitate recycling.

  • Using the minimum volume of solvent necessary for cleaning glassware.

  • Implementing a "first-in, first-out" inventory system for solvents.

Q4: What are matrix effects and how can they affect my this compound analysis when using reduced-solvent methods?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[7] This can result in inaccurate quantification. Reduced-solvent methods, especially with minimal cleanup, can sometimes lead to more pronounced matrix effects. Strategies to mitigate these effects include:

  • Matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to your samples.

  • Sample dilution: Diluting the final extract can reduce the concentration of interfering compounds.[8]

  • Optimized cleanup: Employing a more effective dispersive solid-phase extraction (dSPE) cleanup step can remove interfering matrix components.

  • Use of an isotopically labeled internal standard: This is a highly effective way to compensate for matrix effects.

Solvent Consumption: A Quantitative Comparison

The following table provides a quantitative comparison of solvent consumption for various extraction methods applicable to pesticide analysis. While specific data for this compound is limited, this table offers a general overview based on typical pesticide analysis protocols.

Extraction MethodTypical Sample SizeTypical Solvent VolumeEstimated Solvent Reduction vs. LLE
Traditional Liquid-Liquid Extraction (LLE) 10-20 g200-500 mL-
QuEChERS 10-15 g10-20 mL>90%
Accelerated Solvent Extraction (ASE) 1-30 g15-50 mL75-95%[2]
Dispersive Liquid-Liquid Microextraction (DLLME) 5-10 mL (liquid sample)< 1 mL>99%
Solid-Phase Microextraction (SPME) 1-15 mL (liquid sample)Solvent-free (for thermal desorption)100%
Supercritical Fluid Extraction (SFE) 1-10 gPrimarily CO2 with < 5 mL organic co-solvent>95%

Experimental Protocols and Workflows

Below are detailed methodologies for key solvent-reducing extraction techniques. Note that these are generalized protocols for pesticides and should be optimized for your specific sample matrix and analytical instrumentation when analyzing for this compound.

QuEChERS Protocol for Soil Samples

This protocol is adapted for the analysis of pesticides in soil, a complex matrix.[9]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample (with at least 70% water content) into a 50 mL centrifuge tube. For dry samples, use 3 g of soil, add 7 mL of water, and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Shake or vortex vigorously for 5 minutes.

    • Add the contents of a citrate buffering salt packet (e.g., ECQUEU750CT-MP).

    • Immediately shake for 2 minutes.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18 sorbent (for fatty matrices).

    • Vortex for 1 minute.

    • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Analysis:

    • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

QuEChERS workflow for soil sample analysis.
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Water Samples

This protocol provides a general procedure for the extraction of pesticides from water samples using DLLME.[10]

  • Sample Preparation:

    • Place 5 mL of the water sample into a 10 mL conical centrifuge tube.

    • Adjust the pH if necessary for optimal extraction of this compound (e.g., pH 5).

  • Extraction:

    • Prepare a mixture of a disperser solvent (e.g., 1.4 mL acetonitrile) and an extraction solvent (e.g., 0.9 mL dichloroethane).

    • Rapidly inject this mixture into the water sample. A cloudy solution should form.

    • Vortex for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at approximately 4000 rpm for 10 minutes to separate the phases.

  • Analysis:

    • Carefully collect the sedimented organic phase (the extraction solvent with the concentrated analytes) using a microsyringe.

    • Inject the collected solvent directly into the GC-MS or LC-MS/MS for analysis.

DLLME_Workflow A 1. 5mL Water Sample in Tube C 3. Rapidly Inject Mixture into Sample A->C B 2. Prepare Disperser/Extraction Solvent Mixture B->C D 4. Vortex to Form Cloudy Solution C->D E 5. Centrifuge to Separate Phases D->E F 6. Collect Sedimented Organic Phase E->F G 7. Inject into GC/LC-MS F->G

DLLME workflow for water sample analysis.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in QuEChERS
Potential Cause Troubleshooting Steps
Incomplete Extraction - Verify Solvent Choice: Acetonitrile is a common and effective solvent for a broad range of pesticides, but for a nonpolar compound like this compound, ensure it is of high purity.[11] - Increase Shaking Time/Intensity: Ensure vigorous shaking to facilitate the partitioning of this compound from the matrix into the acetonitrile.[11] - Hydration of Dry Samples: For low-moisture matrices (e.g., dried herbs, grains), pre-wetting the sample with water is crucial for efficient extraction.[9]
Analyte Loss During Cleanup - Sorbent Interaction: Graphitized carbon black (GCB) is used to remove pigments but can adsorb planar molecules like this compound, leading to low recovery. If your samples are not heavily pigmented, consider using a dSPE tube without GCB. If GCB is necessary, adding a small amount of toluene to the extract before the dSPE step can help disrupt the interaction and improve recovery. - pH Sensitivity: this compound is generally stable, but if analyzing it along with pH-labile pesticides, ensure the appropriate buffered QuEChERS salts are used to maintain a stable pH during extraction.
Matrix Effects in Fatty Samples - Inadequate Fat Removal: For high-fat matrices (e.g., oilseeds), standard PSA cleanup is insufficient. Use a dSPE tube containing C18 or a zirconia-based sorbent (Z-Sep) to remove lipids.[11] - Analyte Partitioning into Fat: A significant portion of the lipophilic this compound may remain in the fat layer. A freeze-out step (winterization) after the initial extraction can help precipitate fats from the acetonitrile extract before the dSPE cleanup.
Issue 2: Poor Reproducibility in Microextraction Methods (SPME/DLLME)
Potential Cause Troubleshooting Steps
Inconsistent Extraction Time/Temperature (SPME) - Automate the Process: If possible, use an autosampler for SPME to ensure precise control over extraction time and temperature. - Maintain Consistent Agitation: The agitation of the sample is critical for achieving equilibrium. Use a consistent stirring or vortexing speed.
Variable Droplet Formation (DLLME) - Consistent Injection Speed: The speed at which the disperser/extraction solvent mixture is injected into the sample affects droplet size and distribution. Practice a consistent and rapid injection technique. - Optimize Solvent Volumes: The volumes of the disperser and extraction solvents are critical. Re-optimize these volumes for your specific matrix.
Carryover (SPME) - Adequate Fiber Bakeout: Ensure the SPME fiber is thoroughly cleaned between injections by baking it out in the GC inlet for the recommended time and temperature. - Use a Blank Run: Run a blank after a high-concentration sample to check for any residual analyte.
Issue 3: Matrix Effects Leading to Inaccurate Quantification
Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement - Prepare Matrix-Matched Standards: This is the most common way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. - Dilute the Sample Extract: A simple 1:1 or 1:10 dilution with the initial mobile phase can significantly reduce the concentration of interfering matrix components.[8] - Improve Chromatographic Separation: Optimize your LC or GC method to separate this compound from co-eluting matrix interferences. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.[8]
Internal Standard Fails to Compensate - Use an Isotopically Labeled Internal Standard: If available, an isotopically labeled standard for this compound is the ideal internal standard as it will co-elute and experience the same matrix effects as the native analyte, providing the most accurate correction. - Check Internal Standard Stability: Ensure your internal standard is stable throughout the entire analytical process.

References

Method development for separating Chlornitrofen from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of Chlornitrofen and its isomers. This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in developing robust separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from its positional isomers?

A1: The most effective and widely used methods for separating this compound and its isomers are high-performance liquid chromatography (HPLC) and gas chromatography (GC).[1][2] The choice between them depends on the sample matrix, required sensitivity, and available equipment. For HPLC, reversed-phase chromatography is a common starting point, while GC requires capillary columns with appropriate stationary phases for effective separation.[2][3]

Q2: How do I choose between HPLC and GC for my analysis?

A2: Your choice should be guided by the properties of your sample and your analytical goals.

  • HPLC is well-suited for samples in a liquid matrix and is highly versatile. It is often the first choice for nitroaromatic compounds. Specialty columns, such as those with Phenyl or Pentafluorophenyl (PFP) stationary phases, can provide unique selectivity for aromatic positional isomers by leveraging π-π interactions.[4]

  • GC is ideal for volatile and thermally stable compounds. Given that this compound is a pesticide, established GC methods for similar compounds are common.[2][5] GC can offer very high resolution, especially with long capillary columns, but may require derivatization for less volatile isomers. An electron capture detector (ECD) is highly sensitive to halogenated nitroaromatic compounds like this compound.[2]

Q3: My HPLC peaks for the isomers are co-eluting or have poor resolution. What should I do?

A3: Poor resolution in HPLC is a common issue that can be addressed systematically. First, ensure your column is not overloaded by reducing the injection volume.[6] If resolution is still poor, you can modify the mobile phase composition, such as by changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting its ratio to the aqueous phase. Altering the pH of the mobile phase can also change selectivity, but ensure it remains within the stable range for your column.[7] If mobile phase optimization is insufficient, the most effective solution is often to switch to a column with a different selectivity, such as a Phenyl or PFP column, which is specifically designed for aromatic isomers.[4]

Q4: I am experiencing high backpressure in my HPLC system. How can I diagnose and fix this?

A4: High backpressure is typically caused by a blockage in the flow path.[8] To diagnose the source, start by removing the column and replacing it with a union. If the pressure returns to normal, the blockage is in the column.[9] You can try back-flushing the column (disconnecting it from the detector first) to dislodge particulates on the inlet frit. If the pressure remains high without the column, the blockage is in the system, potentially in the injector, tubing, or inline filters.[8][9] Systematically check and clean or replace these components to resolve the issue.

Q5: My GC analysis shows tailing peaks for this compound. What is the cause?

A5: Peak tailing in GC can be caused by several factors.[10] Common causes include active sites in the injector liner or on the column, column contamination, or an injection volume that is too large.[11][12] To troubleshoot, first try using a fresh, deactivated injector liner. If tailing persists, you can trim a small portion (10-30 cm) from the inlet of the column to remove non-volatile residues.[12] Finally, ensure your sample concentration is appropriate to avoid column overloading.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for this compound and its isomers.

  • Instrumentation and Columns:

    • An HPLC system with a UV detector.

    • Recommended initial column: Ascentis Phenyl, 150 x 4.6 mm, 5 µm particle size.

    • Alternative columns: C18, Ascentis RP-Amide, Discovery HS F5.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN).

    • Prepare the mobile phase fresh and degas thoroughly before use to prevent bubbles in the system.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient Program: Start with a scouting gradient of 5% to 95% B over 15 minutes to determine the elution profile. Based on the results, optimize the gradient to improve the resolution of the target isomer peaks.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase (e.g., a mixture of water and acetonitrile).[13] Using a sample solvent much stronger than the mobile phase can cause poor peak shape.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent particulates from clogging the system.[8]

Protocol 2: Capillary GC Method for Isomer Separation

This protocol is based on general methods for analyzing nitroaromatic pesticides.[2]

  • Instrumentation and Columns:

    • A gas chromatograph equipped with a split/splitless injector and an electron capture detector (ECD) or a mass spectrometer (MS).

    • Recommended column: A DB-5 or equivalent (5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness. For confirmation, a dissimilar column like a DB-1701 can be used.[2]

  • Carrier Gas and Flow:

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of approximately 1 mL/min.

    • Ensure high-purity gas and use traps to remove oxygen and moisture.[14]

  • Instrument Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C (for ECD).

  • Sample Preparation:

    • The sample should be dissolved in a volatile solvent compatible with GC analysis, such as hexane or ethyl acetate.

    • Ensure the sample is free of non-volatile matrix components, which can contaminate the injector and column.[12] If necessary, perform a sample cleanup step (e.g., solid-phase extraction).

Data Presentation

Table 1: Suggested Starting Conditions for HPLC Method Development
ParameterRecommended ConditionRationale & Notes
Column Ascentis Phenyl or Discovery HS F5Phenyl phases offer π-π interactions beneficial for separating aromatic isomers.[4]
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile often provides different selectivity than methanol; screening both is recommended.
Buffer 20 mM Phosphate or Acetate (pH 3-7)Buffering the mobile phase can improve peak shape for ionizable compounds. Ensure pH is within the column's stable range.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that can be adjusted to optimize resolution and analysis time.
Temperature 30 °CUsing a column oven improves retention time reproducibility.[9]
Detection UV at 254 nmAromatic nitro-compounds typically have strong absorbance at this wavelength.
Table 2: Suggested Starting Conditions for GC Method Development
ParameterRecommended ConditionRationale & Notes
Column DB-5 (or equivalent), 30m x 0.25mm IDA general-purpose, robust column suitable for a wide range of semi-volatile compounds.[2]
Carrier Gas Helium or Hydrogen at ~1 mL/minProvides good efficiency for capillary columns.
Injector Temp. 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Oven Program 60°C (1 min) -> 10°C/min -> 280°C (5 min)A general-purpose program that can elute a wide range of compounds. Adjust as needed.
Detector ECD or MSECD is highly sensitive to halogenated and nitro-containing compounds.[2] MS provides mass information for positive identification.

Troubleshooting Guides

Table 3: Common HPLC Troubleshooting Scenarios
SymptomPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Column overload2. Secondary interactions (e.g., with silanols)3. Contaminated column or guard column1. Decrease sample concentration or injection volume.[6]2. Adjust mobile phase pH or add a buffer.3. Replace the guard column; flush or replace the analytical column.[8]
Split Peaks 1. Clogged inlet frit2. Column void3. Sample solvent incompatible with mobile phase1. Back-flush the column (disconnected from the detector).[8]2. Replace the column.3. Dissolve the sample in the initial mobile phase.[6][13]
Retention Time Drift 1. Column temperature fluctuation2. Mobile phase composition changed3. Pump flow rate is unstable (leaks, bubbles)1. Use a thermostatted column oven.[8]2. Prepare fresh mobile phase daily.[6]3. Check for leaks; degas the mobile phase and purge the pump.[9]
Baseline Noise/Drift 1. Air bubbles in the system2. Contaminated mobile phase or detector cell3. Weak detector lamp1. Degas mobile phase thoroughly.[8]2. Use high-purity solvents; flush the detector cell.[6]3. Replace the detector lamp.[9]

Visualizations

Experimental & Logical Workflows

hplc_method_dev start Start: Define Separation Goal col_select 1. Select Column (e.g., C18, Phenyl, PFP) start->col_select mp_select 2. Select Mobile Phase (ACN/Water vs MeOH/Water) col_select->mp_select scout 3. Run Scouting Gradient (e.g., 5-95% Organic) mp_select->scout eval1 Evaluate Resolution scout->eval1 opt_grad 4a. Optimize Gradient Slope eval1->opt_grad Resolution is Promising change_col Change Column (Different Selectivity) eval1->change_col Poor Resolution opt_mp 4b. Adjust pH / Buffer opt_grad->opt_mp eval2 Evaluate Resolution opt_mp->eval2 eval2->change_col Still Poor finish Final Method Achieved eval2->finish Acceptable change_col->scout

Caption: A typical workflow for developing an HPLC separation method.

poor_resolution_troubleshooting start Problem: Poor Peak Resolution q1 Are peaks tailing or fronting? start->q1 a1_yes YES q1->a1_yes a1_no NO (Symmetrical Peaks) q1->a1_no fix_shape Address Peak Shape Issues: - Check for column overload - Adjust mobile phase pH - Check sample solvent strength a1_yes->fix_shape q2 Are peaks fully co-eluting? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO (Partially Separated) q2->a2_no improve_selectivity Improve Selectivity: 1. Change % Organic or Gradient Slope 2. Change Organic Solvent (ACN <> MeOH) 3. Change Column (e.g., to Phenyl) a2_yes->improve_selectivity improve_efficiency Improve Efficiency: 1. Decrease Flow Rate 2. Use a longer column or smaller particles a2_no->improve_efficiency high_pressure_troubleshooting start Problem: System Pressure is High q1 Remove column. Is pressure still high? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no system_clog Blockage is in the HPLC System a1_yes->system_clog system_actions Actions: - Check for blocked tubing - Replace inline filters - Flush injector system_clog->system_actions column_clog Blockage is in the Column a1_no->column_clog column_actions Actions: 1. Reverse and flush the column (disconnect from detector) 2. Replace inlet frit 3. Replace column if pressure persists column_clog->column_actions

References

Improving recovery rates for Chlornitrofen from soil matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery rates of Chlornitrofen from soil matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from soil samples.

Question: Why am I observing low recovery rates for this compound?

Answer: Low recovery rates for this compound can stem from several factors related to its chemical properties and interaction with the complex soil matrix. This compound has low aqueous solubility and can bind strongly to soil components.[1] Consider the following troubleshooting steps:

  • Optimize Extraction Solvent: Acetonitrile is a common and effective solvent for multi-residue pesticide extraction, including methods like QuEChERS.[2][3] If recovery is low, consider experimenting with solvent mixtures or adding a small percentage of a more polar solvent to enhance extraction from the soil matrix.

  • Enhance Extraction Efficiency: Soil is a complex matrix with numerous active sites that can retain pesticides.[3][4] Ensure adequate extraction time and energy. Increase the shaking or vortexing time to at least 2-5 minutes to ensure a thorough interaction between the solvent and the soil particles.

  • Address Soil Properties: The recovery of pesticides is highly dependent on soil composition, particularly the organic matter and clay content.[5][6] For soils with high organic matter, this compound may be strongly adsorbed. Pre-wetting dry soil samples with water before adding the extraction solvent can help improve the extraction efficiency for methods like QuEChERS.[6]

  • Evaluate the Cleanup Step: Analyte loss can occur during the dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE) cleanup step. Ensure the chosen sorbent is appropriate. For example, Primary Secondary Amine (PSA) is used to remove organic acids, but if used in excess, it can sometimes remove certain acidic pesticides. While this compound is neutral, improper sorbent choice can still affect recovery.

  • Check for Analyte Degradation: this compound is relatively stable, but pesticide degradation can occur in highly acidic or alkaline conditions or at elevated temperatures.[7][8] Ensure the pH of your sample and extraction solvent is near neutral unless the protocol specifies otherwise.

Question: My recovery rates are highly variable and inconsistent across replicates. What could be the cause?

Answer: High variability in results often points to inconsistencies in the sample preparation workflow.

  • Sample Homogeneity: Soil samples can be highly heterogeneous. Ensure your bulk soil sample is thoroughly mixed, dried, and sieved (e.g., through a 2 mm mesh) before weighing out analytical subsamples.

  • Procedural Consistency: Every step of the extraction process must be performed consistently for each sample. Use a mechanical shaker for a fixed duration to ensure uniform extraction efficiency, as manual shaking can introduce significant variability.[9] Ensure precise and consistent volumes of all solvents and reagents are added.

  • Moisture Content: Variations in soil moisture content can affect the extraction efficiency. It is good practice to either air-dry samples to a consistent state or determine the moisture content of a separate subsample to report results on a dry-weight basis. For QuEChERS, hydrating dry soil with a specific amount of water is a critical step.[3]

Question: I am seeing significant matrix effects (signal suppression or enhancement) in my GC-MS/MS analysis. How can I resolve this?

Answer: Matrix effects are a common challenge in the analysis of complex samples like soil, where co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer source.[10][11][12][13]

  • Optimize Cleanup: The most direct way to reduce matrix effects is to improve the cleanup of the sample extract. The QuEChERS method includes a dSPE step for this purpose.[14]

    • Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, and sugars.

    • Graphitized Carbon Black (GCB): Useful for removing pigments and sterols. Use with caution as it can retain some planar pesticides.

    • C18: Removes non-polar interferences like lipids. Experiment with different combinations and amounts of these sorbents to achieve a cleaner extract.

  • Use Matrix-Matched Calibration: This is the most effective way to compensate for unavoidable matrix effects. Prepare your calibration standards in a blank soil extract that has been processed through the entire sample preparation procedure. This ensures that the standards experience the same signal suppression or enhancement as the this compound in your samples, leading to more accurate quantification.[12]

  • Dilute the Extract: If the concentration of this compound is sufficiently high, diluting the final extract with a pure solvent can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound in soil? A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for multi-residue pesticide analysis in soil, including for this compound.[14] It offers a good balance of speed, cost-effectiveness, and performance.[3][4] Traditional methods like Soxhlet extraction or Accelerated Solvent Extraction (ASE) are also effective but may be more time-consuming or require specialized equipment.[15][16]

Q2: How does the type of soil impact the recovery of this compound? A2: Soil composition plays a critical role. Soils with high organic matter and clay content tend to adsorb pesticides more strongly, which can make extraction more difficult and lower recovery rates.[5][6] The numerous active sites in soil can lead to strong interactions with pesticide molecules.[3] It is often necessary to adapt and optimize extraction protocols for different soil types (e.g., sandy vs. clay loam).

Q3: Why is a "cleanup" step necessary after the initial solvent extraction? A3: The initial solvent extraction pulls not only the target analyte (this compound) from the soil but also a wide range of other matrix components like humic acids, lipids, and pigments. These co-extractives can interfere with the final analysis by causing matrix effects, contaminating the analytical instrument (e.g., GC inlet and column), and obscuring the analyte signal.[11] A cleanup step, such as dSPE or SPE, uses sorbents to selectively remove these interferences, resulting in a cleaner sample and more reliable data.

Q4: Which analytical technique is most suitable for detecting this compound? A4: Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the sensitive and selective determination of this compound and other pesticides.[17] The use of Multiple Reaction Monitoring (MRM) mode in MS/MS provides high specificity, which is crucial for distinguishing the analyte from background noise in complex soil extracts.[17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a viable and common alternative for pesticide analysis.[3]

Quantitative Data on Pesticide Recovery from Soil

The following table summarizes recovery data for pesticides from soil using various extraction methods. While specific data for this compound is limited in recent literature, these results for other neutral pesticides provide a strong benchmark for expected performance.

Extraction MethodSoil TypeAnalytesAverage Recovery (%)Key Notes
Modified QuEChERS Clay Loam218 multi-class pesticidesNot explicitly stated, but method was fully validated with LOQs < 50 ng/g for all compounds, indicating efficient recovery.A single-step extraction without cleanup was optimized, relying on matrix-matched calibration for accuracy.
QuEChERS (Citrate Buffered) Generic Soil21 neutral and basic pesticidesGood to excellent for most neutral pesticides. Low for basic compounds like Thiabendazole.[3]Demonstrates the high efficiency of QuEChERS for neutral compounds, a class that includes this compound.[3]
Accelerated Solvent Extraction (ASE) Sand, Loam, ClayChlorinated Herbicides85 - 105%ASE provides recoveries equivalent to or better than traditional methods like wrist-shaking or Soxhlet, but with significantly less solvent and time.[16]
Solid-Phase Extraction (SPE) Generic Soil, Sediment, WaterTriclopyr (herbicide)Up to 89.32%Recovery is highly dependent on the choice of SPE sorbent and elution solvents.[18]

Detailed Experimental Protocol: Modified QuEChERS Method

This protocol is a representative example for the extraction of this compound from soil, based on established QuEChERS principles.[3][14]

1. Sample Preparation:

  • Air-dry the soil sample at room temperature and sieve it through a 2 mm mesh to remove stones and debris.

  • Homogenize the sieved soil thoroughly.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • If the soil is very dry (e.g., <40% moisture), add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the QuEChERS extraction salts. A common formulation is 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) .

  • Immediately cap the tube tightly and shake vigorously for 2 minutes . A mechanical shaker is recommended for consistency. The MgSO₄ helps to absorb excess water and promotes the partitioning of this compound into the acetonitrile layer.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE tube.

  • The dSPE tube should contain 150 mg anhydrous MgSO₄ and 25 mg PSA (Primary Secondary Amine) .

  • Vortex the dSPE tube for 30 seconds to ensure the extract interacts with the sorbents.

  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Preparation:

  • Carefully transfer the cleaned supernatant into an autosampler vial.

  • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. dSPE Cleanup cluster_analysis 4. Analysis p1 Homogenize & Sieve Soil Sample p2 Weigh 10g Soil into 50mL Tube p1->p2 p3 Hydrate with 7mL Water (if necessary) p2->p3 e1 Add 10mL Acetonitrile p3->e1 e2 Add QuEChERS Salts (4g MgSO4, 1g NaCl) e1->e2 e3 Shake Vigorously (2 min) e2->e3 e4 Centrifuge (5 min) e3->e4 c1 Transfer 1mL Supernatant to 2mL dSPE Tube e4->c1 c2 dSPE Tube contains: 150mg MgSO4, 25mg PSA c1->c2 c3 Vortex (30s) c2->c3 c4 Centrifuge (2 min) c3->c4 a1 Transfer Cleaned Extract to Autosampler Vial c4->a1 a2 Analyze via GC-MS/MS or LC-MS/MS a1->a2

Caption: Experimental workflow for this compound extraction from soil using the QuEChERS method.

G cluster_extraction Extraction Issues cluster_matrix Matrix & Sample Issues cluster_cleanup Cleanup & Analysis Issues start Problem: Low or Inconsistent Recovery q_solvent Is the extraction solvent optimal? start->q_solvent q_homog Is the soil sample homogeneous? start->q_homog q_cleanup Is analyte loss occurring during cleanup? start->q_cleanup a_solvent Solution: Try solvent modifiers. Ensure correct solvent choice (e.g., Acetonitrile). q_solvent->a_solvent No q_time Is extraction time/energy sufficient? q_solvent->q_time Yes a_time Solution: Increase shaking time (2-5 min). Use a mechanical shaker. q_time->a_time No a_homog Solution: Thoroughly mix, dry, and sieve the bulk sample. q_homog->a_homog No q_hydrate Is soil moisture consistent? q_homog->q_hydrate Yes a_hydrate Solution: Hydrate dry samples consistently before extraction. q_hydrate->a_hydrate No a_cleanup Solution: Verify dSPE/SPE sorbent choice and amount (e.g., PSA, C18). q_cleanup->a_cleanup Yes q_matrixfx Are matrix effects suspected? q_cleanup->q_matrixfx No a_matrixfx Solution: Use matrix-matched standards for calibration. q_matrixfx->a_matrixfx Yes

Caption: Troubleshooting decision tree for low recovery rates of this compound from soil.

References

Technical Support Center: Stabilization of Chlornitrofen Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of Chlornitrofen analytical standards to ensure experimental accuracy and reliability.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the ideal storage conditions for neat this compound analytical standards?

A1: Neat this compound standards should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Specific temperature recommendations vary by supplier, but long-term storage at +4°C is advised for optimal stability.[3] For short-term storage, +20°C is acceptable.[3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions.[1][2] It is also crucial to protect the standard from light and moisture.[3]

Q2: My this compound standard has changed color. Is it still usable?

A2: this compound is typically a light yellow powder.[3] A significant change in color or physical appearance can be an indicator of degradation. If you observe any changes, it is recommended to verify the purity and concentration of the standard against a new, unopened standard before proceeding with your experiments.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in solvents like DMSO, xylol, and acetonitrile.[3][4] It is insoluble in water.[3] For creating certified reference materials, acetonitrile is often used.[4] The choice of solvent should be compatible with your analytical methodology (e.g., HPLC, GC-MS).

Q4: How stable are this compound solutions, and how should they be stored?

A4: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. Solutions should be stored in tightly sealed, light-protecting (amber) vials at refrigerated temperatures (+4°C) to minimize solvent evaporation and degradation. It is best practice to prepare fresh working solutions from a stock solution daily and to monitor the stock solution for any signs of degradation over time.

Q5: What are the primary degradation pathways for this compound?

A5: As a diphenyl-ether and nitroaromatic compound, this compound is susceptible to degradation through several pathways:

  • Photodecomposition: Exposure to UV light or even ambient sunlight can cause degradation.[5] This is a common degradation pathway for nitroaromatic compounds.

  • Hydrolysis: Although insoluble in water, the ether linkage can be susceptible to hydrolysis under certain pH and temperature conditions, especially in aqueous-organic solvent mixtures.[6][7][8]

  • Microbial Degradation: In non-sterile environmental samples or conditions, bacteria can degrade this compound, potentially forming mutagenic metabolites.[9]

Q6: I am seeing unexpected peaks in my chromatogram when analyzing my this compound standard. What could be the cause?

A6: Unexpected peaks could be due to several factors:

  • Degradation Products: If the standard has degraded, you may see peaks corresponding to its metabolites.

  • Contamination: The solvent, glassware, or analytical instrument could be contaminated.

  • Matrix Effects: If you are analyzing a sample matrix, co-eluting compounds could be interfering. Run a blank (solvent only) and a freshly prepared standard to troubleshoot the source of the extra peaks.

Quantitative Data Summary

For easy reference, the following table summarizes the storage and stability information for this compound analytical standards from various suppliers.

Supplier/SourceFormRecommended Short-Term StorageRecommended Long-Term StorageStability Notes
AdipoGen Life SciencesLight yellow powder+20°C+4°CStable for at least 2 years at +4°C. Protect from light and moisture.[3]
HPC StandardsSolid20°CRefer to CoAKeep tightly closed in a dry, cool, well-ventilated place.[1]
AccuStandardNeat (5 mg)Ambient (>5°C)Ambient (>5°C)Certified Reference Material.[10]
AccuStandardIn Acetonitrile (100 µg/mL)Ambient (>5°C)Ambient (>5°C)Certified Reference Material.[4]
Sigma-Aldrich (PESTANAL®)NeatNot specifiedNot specifiedLimited shelf life, refer to the expiry date on the label.[11]

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions

This protocol outlines the general steps for preparing stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard (neat solid)

  • High-purity solvent (e.g., HPLC-grade Acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the sealed container of the this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh a suitable amount of the this compound standard (e.g., 10 mg) using a calibrated analytical balance. b. Quantitatively transfer the weighed standard to a volumetric flask (e.g., 10 mL). c. Add a small amount of the chosen solvent (e.g., Acetonitrile) to dissolve the standard. Sonicate briefly if necessary to ensure complete dissolution. d. Once dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert it several times to ensure a homogenous solution. f. Transfer the stock solution to a labeled amber glass vial and store at +4°C.

  • Working Solution Preparation: a. Prepare working solutions by performing serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks. b. For example, to prepare a 10 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent. c. Prepare fresh working solutions daily as needed for your experiments.

Visualizations

Workflow for Handling this compound Standards

G cluster_prep Standard Preparation cluster_storage Storage cluster_use Experimental Use cluster_qa Quality Assurance receive Receive Standard check_coa Check CoA for Storage receive->check_coa equilibrate Equilibrate to Room Temp check_coa->equilibrate store_neat Store Neat Standard (+4°C, Dark, Dry) check_coa->store_neat weigh Weigh Neat Standard equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Volume (Stock) dissolve->dilute_stock store_stock Store Stock Solution (+4°C, Amber Vial) dilute_stock->store_stock prep_working Prepare Working Solutions (Daily) store_stock->prep_working monitor Monitor for Degradation (Color change, extra peaks) store_stock->monitor analysis Analytical Measurement (e.g., HPLC, GC-MS) prep_working->analysis analysis->monitor

Caption: Workflow for the preparation and handling of this compound analytical standards.

Potential Degradation Pathways of this compound

G cluster_pathways Degradation Pathways cluster_products Potential Products This compound This compound (C12H6Cl3NO3) Photo Photodecomposition This compound->Photo UV Light / Sunlight Hydro Hydrolysis This compound->Hydro Water / pH Bio Biodegradation This compound->Bio Microbes Photo_Products Hydroxylated and Dechlorinated Derivatives Photo->Photo_Products Hydro_Products Phenolic Compounds & Nitroaromatics Hydro->Hydro_Products Bio_Products Amino Metabolites (Mutagenic potential) Bio->Bio_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Minimizing Chlornitrofen Degradation During Sample Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlornitrofen analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample workup. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample workup?

A1: this compound, a diphenyl-ether herbicide, is susceptible to degradation through several mechanisms. The primary factors to consider during sample workup are:

  • pH: Alkaline conditions (pH > 7) can lead to rapid hydrolysis of the ether bond. The rate of degradation generally increases as the pH becomes more alkaline.[1][2]

  • Light Exposure: Like many nitroaromatic compounds, this compound is prone to photodegradation upon exposure to UV or even strong ambient light.[3]

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and thermal decomposition.[2][3] It is crucial to keep samples and extracts cool throughout the workup process.

  • Microbial Activity: For environmental samples, particularly from soil and water, microbial degradation can be a significant factor. This can lead to the formation of metabolites such as amino-chlornitrofen.

Q2: How should I store my samples before and during the workup process to minimize degradation?

A2: Proper storage is critical for maintaining the integrity of your samples.[4]

  • Short-term storage: Store samples at 4°C in the dark.

  • Long-term storage: For storage longer than a few days, samples should be frozen at -20°C or below.

  • Protection from light: Always store samples and extracts in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[4]

Q3: I am experiencing low recovery of this compound. What are the likely causes and how can I troubleshoot this?

A3: Low recovery is a common issue in pesticide residue analysis. Here are some potential causes and solutions:

  • Degradation during extraction: As mentioned above, high pH, light, and temperature can degrade this compound. Ensure your extraction solvent is neutral or slightly acidic, work under subdued light, and use cooling methods (e.g., ice bath) if any heat is generated.

  • Incomplete extraction: The choice of extraction solvent is crucial. Acetonitrile is commonly used in the QuEChERS method for its efficiency in extracting a wide range of pesticides. For soil samples, a mixture of dichloromethane and acetone can be effective.[5] Ensure thorough homogenization and sufficient extraction time.

  • Loss during cleanup: this compound may be lost during the solid-phase extraction (SPE) cleanup step if the sorbent and elution solvents are not optimized. Ensure the SPE cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte.

  • Loss during solvent evaporation: Avoid evaporating the extract to complete dryness. This can lead to the loss of semi-volatile compounds like this compound. Use a gentle stream of nitrogen and a controlled temperature water bath (e.g., 40°C).[6] The use of a keeper solvent is also recommended.[4]

  • Adsorption to labware: this compound, being a relatively nonpolar molecule, may adsorb to glass and plastic surfaces. Silanizing glassware can help to minimize this.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low this compound Recovery Alkaline Hydrolysis: Sample or solvent pH is too high.Adjust the pH of aqueous samples to neutral or slightly acidic (pH 6-7) before extraction. Use buffered extraction solvents.[1]
Photodegradation: Exposure to UV or ambient light.Work under yellow light or wrap all glassware in aluminum foil. Store extracts in amber vials.[4]
Thermal Degradation: High temperatures during extraction or evaporation.Use low-temperature extraction techniques. Evaporate solvents at a controlled temperature (≤ 40°C).[6]
Incomplete Extraction: Inappropriate solvent or extraction time.Optimize the extraction solvent based on your sample matrix. Ensure sufficient shaking/vortexing time. For complex matrices, consider matrix-specific extraction protocols.
Loss during Cleanup: Suboptimal SPE or d-SPE procedure.Ensure proper conditioning of the SPE cartridge. Test different elution solvents and volumes. For QuEChERS, select the appropriate d-SPE sorbent; for example, avoid PSA if the analyte is pH-sensitive.[4]
Poor Chromatographic Peak Shape Matrix Effects: Co-eluting compounds from the sample matrix interfering with the analysis.Improve the cleanup step to remove more matrix components. Consider using a different SPE sorbent or a multi-step cleanup. Dilute the final extract if sensitivity allows.
Analyte Degradation in GC Inlet: High inlet temperature.Optimize the GC inlet temperature. A lower temperature may reduce on-column degradation.[7]
Presence of Unexpected Peaks Degradation Products: Formation of degradation products during workup or analysis.Review your sample handling procedures to minimize degradation. Use LC-MS/MS to identify potential degradation products by their mass-to-charge ratio.

Quantitative Data on Degradation

Specific kinetic data for the degradation of this compound is not extensively available in the reviewed literature. However, the following table provides a summary of the expected degradation behavior based on general knowledge of similar pesticides and related compounds.

Degradation Factor Conditions Expected Effect on this compound Stability Supporting Rationale/Citations
pH (Hydrolysis) pH 4 (Acidic)Relatively StableHydrolysis of diphenyl ethers is generally slow under acidic conditions.
pH 7 (Neutral)Moderately StableHydrolysis rate is expected to be slow at neutral pH.[1][2]
pH 9 (Alkaline)UnstableBase-catalyzed hydrolysis is a major degradation pathway for many pesticides. The rate of hydrolysis can increase tenfold for each pH unit increase.[1]
Temperature 20-25°CDegradation rate is baseline.Standard laboratory temperature.
40°CIncreased degradation rate.Higher temperatures accelerate chemical reactions, including hydrolysis and thermal decomposition.[2][3]
60°CSignificantly increased degradation rate.Significant thermal energy can lead to rapid breakdown.
Light Dark (Control)Stable (in the absence of other degradation factors).No photodegradation occurs.
Ambient LightSlow degradation over time.Gradual photodegradation is expected.
UV Light (e.g., 254 nm)Rapid degradation.High-energy UV light can quickly break down the molecule.[3]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction from Soil

This protocol is a general guideline for the extraction of this compound from soil samples, adapted from the QuEChERS methodology, which is known for its efficiency and speed.[8]

1. Sample Preparation:

  • Homogenize 10 g of soil with an appropriate amount of water to create a paste.

2. Extraction:

  • Place the homogenized soil in a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add internal standards.
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg PSA - Note: if pH sensitivity is a concern, PSA may be omitted or replaced).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract:

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS. If necessary, the extract can be further concentrated under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Protocol 2: Solid-Phase Extraction (SPE) from Water

This protocol provides a general procedure for the extraction and cleanup of this compound from water samples using C18 SPE cartridges.[6][9][10]

1. Sample Preparation:

  • Adjust the pH of the water sample (e.g., 500 mL) to neutral (pH ~7) if necessary.
  • If the sample contains suspended solids, filter it through a glass fiber filter.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water, ensuring the sorbent does not go dry.

3. Sample Loading:

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Washing and Drying:

  • After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.
  • Dry the cartridge under vacuum for 10-20 minutes.

5. Elution:

  • Elute the retained this compound with a suitable solvent, for example, 2 x 5 mL of ethyl acetate or a mixture of acetone and hexane.[6]

6. Concentration:

  • Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Visualizations

Chlornitrofen_Degradation_Pathways cluster_hydrolysis Hydrolysis (Alkaline) cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation This compound This compound Hydrolysis_Products 2,4,6-Trichlorophenol + p-Nitrophenol This compound->Hydrolysis_Products OH- Photodegradation_Products Reductive (Amino-CNP) & Oxidative Products This compound->Photodegradation_Products hv Amino_CNP Amino-Chlornitrofen This compound->Amino_CNP Microbial Reduction

Caption: Proposed degradation pathways of this compound.

Sample_Workup_Workflow cluster_sample Sample Collection & Storage cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_precautions Key Precautions Sample Soil/Water Sample Storage Store at 4°C (short-term) or -20°C (long-term) in the dark Sample->Storage pH_Control pH Adjustment (if necessary) Storage->pH_Control Extraction Extraction (e.g., QuEChERS or LLE) Cleanup Cleanup (e.g., SPE or d-SPE) Extraction->Cleanup pH_Control->Extraction Concentration Solvent Evaporation (≤ 40°C) Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Precautions Throughout the process: - Protect from light - Keep samples cool - Use high-purity solvents

References

Validation & Comparative

Comparative Guide to Analytical Methods for Chlornitrofen Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Validated analytical method data specifically for Chlornitrofen is limited in publicly available literature. This guide provides a comparative overview of the primary analytical techniques suitable for the detection and quantification of pesticide residues like this compound, based on established methods for structurally similar compounds. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics for the analysis of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are illustrative and can vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Detector Mass Spectrometer (MS)Tandem Mass Spectrometer (MS/MS)
Limit of Detection (LOD) 0.1 - 1.0 µg/kg[1]0.01 - 0.5 µg/kg[1]
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/kg[1]0.05 - 2.0 µg/kg[1]
Linearity (R²) > 0.995[1]> 0.998[1]
Precision (%RSD) < 15%[1]< 10%[1]
Accuracy (% Recovery) 80 - 110%[1]85 - 115%[1]
Sample Derivatization May be required for certain analytes.Rarely required.[1][2]
Primary Advantages High resolution and sensitivity, especially with MS detectors.[2]High precision and accuracy for non-volatile compounds; high sample throughput.[1][2]
Primary Disadvantages May require derivatization, which adds a step to sample preparation.[2]Lower resolution for complex mixtures compared to GC.[2]

Experimental Protocols

Detailed methodologies for the analysis of pesticide residues in environmental samples, adaptable for this compound, are provided below. The objective of validating an analytical method is to demonstrate that when correctly applied, it produces results that are fit for purpose.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like many pesticides.

  • Sample Preparation (QuEChERS Extraction) : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis in various matrices.[3]

    • Weighing: Weigh 10 g of a homogenized sample (e.g., soil, food product) into a 50 mL polypropylene centrifuge tube.[1]

    • Hydration: For dry samples, add a specific volume of deionized water and vortex.[1]

    • Fortification: For recovery experiments, spike the sample with a known concentration of a suitable internal standard.[1]

    • Extraction: Add 10 mL of acetonitrile, 4 g of anhydrous magnesium sulfate (MgSO₄), and 1 g of sodium chloride (NaCl).[1]

    • Shaking: Cap the tube and shake vigorously for 1 minute.[1]

    • Centrifugation: Centrifuge the tube to separate the layers.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a clean tube containing a d-SPE sorbent to remove interferences.

    • Final Preparation: Centrifuge again, and the resulting supernatant is ready for GC-MS/MS analysis.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a capillary column suitable for pesticide analysis.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.

    • MS/MS Detector: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound would need to be determined.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is advantageous for polar, non-volatile, and thermally labile pesticides.

  • Sample Preparation: The QuEChERS extraction method described above is also applicable for LC-MS/MS analysis. The final extract is typically filtered before injection.

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for pesticide analysis.[2]

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.[2]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

    • MS/MS Detector: A tandem mass spectrometer with an electrospray ionization (ESI) source, operated in either positive or negative ion mode depending on the analyte's properties.[1] The acquisition is performed in MRM mode.[1]

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method for pesticide residue analysis, which is applicable to this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (GC-MS/MS or LC-MS/MS) A->B C Optimize Sample Preparation (e.g., QuEChERS) B->C D Optimize Instrumental Conditions C->D E Specificity / Selectivity D->E Proceed to Validation F Linearity & Range E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate Precision) H->I J Robustness I->J K Sample Analysis J->K Implement for Routine Use L Quality Control Checks K->L M Data Reporting L->M

Caption: General workflow for analytical method validation.

References

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of Chlornitrofen and other selected herbicides. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data. The guide includes summaries of quantitative toxicity data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This compound belongs to the diphenyl ether class of herbicides, which act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants.[2]

Signaling Pathway of PPO-Inhibiting Herbicides:

The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm.[3] This substrate then auto-oxidizes to form protoporphyrin IX (Proto IX).[3] Proto IX is a potent photosensitizer that, in the presence of light and molecular oxygen, generates highly reactive singlet oxygen.[3] These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[2][3] While some PPO-inhibiting herbicides can also inhibit the human form of the enzyme (hPPO), this compound was primarily used for broad-spectrum weed control in agriculture.[1][4]

References

Chlornitrofen vs. Nitrofen: A Comparative Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the toxicological profiles of the diphenyl ether herbicides, Chlornitrofen and Nitrofen.

This guide provides a comprehensive comparison of the toxicological properties of this compound and Nitrofen, two structurally related diphenyl ether herbicides. While both compounds have been used for weed control, their toxicological profiles exhibit key differences. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanistic pathways to aid researchers in understanding their relative risks.

Executive Summary

This compound and Nitrofen are both recognized for their toxicological properties, but they differ in the specifics of their acute toxicity, target organs for chronic toxicity, and mechanisms of developmental and endocrine disruption. Nitrofen is a well-established teratogen and carcinogen, with its use being banned in many countries. This compound also presents toxicological concerns, including potential reproductive and developmental effects and endocrine disruption. This guide provides a side-by-side comparison of their toxicological endpoints.

Acute Toxicity

The acute toxicity of this compound and Nitrofen is summarized below, with LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values providing a quantitative measure of their short-term toxic potential.

Compound Test Species Route of Administration LD50/LC50 Value Reference
This compound RatOral10,800 mg/kg[1]
MouseOral11,800 mg/kg[1]
RatDermal>10,000 mg/kg
RatInhalation>0.52 mg/L
Nitrofen RatOral740 - 2630 mg/kg[2][3]
RatDermal5,000 mg/kg[2][4]
RabbitDermal1,620 mg/kg[2]
RatInhalation205 mg/L/1h[2]

Experimental Protocol: Acute Oral Toxicity (LD50) - General Guideline (based on OECD 401)

A standardized protocol for determining the acute oral toxicity (LD50) typically involves the following steps:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used. Animals are acclimatized to laboratory conditions before the study.

  • Dose Preparation: The test substance (this compound or Nitrofen) is prepared in a suitable vehicle (e.g., corn oil). A range of doses is selected based on preliminary range-finding studies.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded periodically.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Workflow for a Typical Acute Oral Toxicity Study

G cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Post-experiment Animal Acclimatization Animal Acclimatization Oral Gavage Oral Gavage Animal Acclimatization->Oral Gavage Dose Preparation Dose Preparation Dose Preparation->Oral Gavage Observation (14 days) Observation (14 days) Oral Gavage->Observation (14 days) Necropsy Necropsy Observation (14 days)->Necropsy Data Analysis (LD50 Calculation) Data Analysis (LD50 Calculation) Necropsy->Data Analysis (LD50 Calculation)

Workflow of an acute oral toxicity study.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound and Nitrofen has been associated with various toxic effects, including carcinogenicity.

Nitrofen: Dietary administration of technical-grade nitrofen has been shown to cause benign and malignant liver tumors in mice (hepatocellular adenoma and carcinoma) and pancreatic cancer in female rats.[5][6][7] The National Toxicology Program (NTP) concluded that nitrofen is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[5][7] Non-neoplastic lesions observed in chronic studies include liver toxicity in mice, rats, and dogs.[8]

This compound: Data on the chronic toxicity and carcinogenicity of this compound are less extensive. However, given its structural similarity to Nitrofen, there are concerns about its potential for long-term adverse effects.

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study (based on OECD 452)

A chronic toxicity and carcinogenicity study typically follows this protocol:

  • Animal Model: Rodents (usually rats and mice) are used.

  • Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 2 years for rodents).[9] At least three dose levels and a control group are used.[10]

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at interim periods and at the termination of the study for hematology and clinical chemistry analysis.

  • Pathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are collected for histopathological examination.

Genotoxicity

This compound: Studies using the Ames test have indicated that while this compound itself may not be directly mutagenic, its aerobic biodegradation products can exhibit indirect mutagenicity.[11]

Nitrofen: In vitro genotoxicity has been observed for Nitrofen.[4]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12]

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[13]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can metabolize the test chemical into potentially mutagenic forms.[14]

  • Exposure: The tester strains are exposed to various concentrations of the test substance on agar plates deficient in the required amino acid.[15]

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can grow on the deficient medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[16]

Workflow for a Typical Ames Test

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis Bacterial Strains Bacterial Strains Plate Incorporation Plate Incorporation Bacterial Strains->Plate Incorporation Test Compound Test Compound Test Compound->Plate Incorporation S9 Mix S9 Mix S9 Mix->Plate Incorporation Incubation (48-72h) Incubation (48-72h) Plate Incorporation->Incubation (48-72h) Colony Counting Colony Counting Incubation (48-72h)->Colony Counting Data Analysis Data Analysis Colony Counting->Data Analysis

Workflow of a bacterial reverse mutation (Ames) test.

Reproductive and Developmental Toxicity

Nitrofen: Nitrofen is a potent teratogen, causing a range of birth defects in animal models, including diaphragmatic hernias, heart anomalies, and hydronephrosis.[8] Its developmental toxicity is linked to its ability to interfere with both retinoid and thyroid hormone signaling pathways.

This compound: this compound is also suspected to be a reproductive and developmental toxin.[17]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.[3][18]

  • Animal Model: Pregnant rodents (rats or rabbits) are typically used.[18]

  • Dosing Period: The test substance is administered daily to pregnant females during the period of major organogenesis.[18]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.[18]

Mechanism of Action and Endocrine Disruption

This compound: this compound acts as a protoporphyrinogen oxidase (PPO) inhibitor. PPO is an enzyme involved in the synthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause cell damage. This compound and its amino derivative have also been shown to possess potent antiandrogenic and estrogenic activities, suggesting they can act as endocrine disruptors by interacting with androgen and estrogen receptors.[5][19]

Nitrofen: Nitrofen's teratogenic effects are primarily attributed to its disruption of two critical signaling pathways:

  • Retinoid Signaling: Nitrofen interferes with the synthesis of retinoic acid, a crucial molecule for embryonic development, by inhibiting the enzyme retinaldehyde dehydrogenase.[10]

  • Thyroid Hormone Signaling: Nitrofen can interfere with thyroid hormone function, potentially by binding to thyroid hormone receptors.[20]

Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition by this compound

G Protoporphyrinogen IX Protoporphyrinogen IX PPO Enzyme PPO Enzyme Protoporphyrinogen IX->PPO Enzyme Substrate Accumulation Accumulation Protoporphyrinogen IX->Accumulation Protoporphyrin IX Protoporphyrin IX PPO Enzyme->Protoporphyrin IX Product This compound This compound This compound->PPO Enzyme Inhibits ROS Production ROS Production Accumulation->ROS Production Light, O2 Cell Damage Cell Damage ROS Production->Cell Damage

Mechanism of this compound as a PPO inhibitor.

Signaling Pathway: Nitrofen's Interference with Retinoid Signaling

G Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RALDH Retinaldehyde Dehydrogenase Retinaldehyde->RALDH Substrate Retinoic Acid Retinoic Acid Normal Development Normal Development Retinoic Acid->Normal Development RALDH->Retinoic Acid Product Impaired Development Impaired Development RALDH->Impaired Development Inhibition by Nitrofen leads to Nitrofen Nitrofen Nitrofen->RALDH Inhibits

Mechanism of Nitrofen's interference with retinoic acid synthesis.

Conclusion

Both this compound and Nitrofen are diphenyl ether herbicides with significant toxicological properties. Nitrofen has a more extensive toxicological database, clearly identifying it as a teratogen and a probable human carcinogen, leading to its widespread ban. This compound, while having lower acute toxicity, also demonstrates the potential for reproductive and developmental toxicity and endocrine disruption. The mechanisms of toxicity differ, with this compound primarily acting as a PPO inhibitor and an endocrine disruptor, while Nitrofen's key toxic effects are mediated through the disruption of retinoid and thyroid hormone signaling. This comparative guide highlights the importance of thorough toxicological evaluation of structurally related compounds and provides a framework for researchers to understand the distinct hazard profiles of this compound and Nitrofen.

References

Cross-Reactivity of Diphenyl Ether Herbicides in Immunoassay Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is a critical parameter. This guide provides a comparative analysis of the cross-reactivity of a monoclonal antibody-based immunoassay developed for the diphenyl ether herbicide oxyfluorfen, with a focus on its interaction with other structurally related compounds. The data presented here is crucial for understanding the selectivity of such assays and for interpreting results accurately, particularly when analyzing samples that may contain multiple diphenyl ether herbicides.

Quantitative Cross-Reactivity Data

The specificity of an immunoassay is determined by the degree of cross-reactivity with compounds that are structurally similar to the target analyte. In the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) and a chemiluminescent enzyme immunoassay (CLEIA) for oxyfluorfen, the cross-reactivity with several other diphenyl ether herbicides and related compounds was evaluated. The results are summarized in the table below. Cross-reactivity (CR) is calculated using the formula:

CR (%) = (IC50 of oxyfluorfen / IC50 of analogous compound) × 100

CompoundStructureIC50 (ng/mL) - ELISACross-Reactivity (%) - ELISAIC50 (ng/mL) - CLEIACross-Reactivity (%) - CLEIA
Oxyfluorfen1.51000.8100
Benzofluorfen9.016.76.113.1
Bifenox11.113.58.49.5
Chlornitrofen>1000<0.1>1000<0.1
Fluoroglycofen>1000<0.1>1000<0.1
Fomesafen>1000<0.1>1000<0.1
Acifluorfen>1000<0.1>1000<0.1
Lactofen>1000<0.1>1000<0.1
3-ethoxy-4-nitrophenol>1000<0.1>1000<0.1
2-chloro-4-(trifluoromethyl)phenol>1000<0.1>1000<0.1

Data sourced from a study on the development of immunoassays for oxyfluorfen. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

The data clearly indicates that the developed immunoassays for oxyfluorfen exhibit high specificity. Significant cross-reactivity was observed only with benzofluorfen and bifenox, which share a high degree of structural similarity with oxyfluorfen. For other diphenyl ether herbicides, including this compound, the cross-reactivity was negligible.

Experimental Protocols

The following is a detailed methodology for the key experiments performed to determine the cross-reactivity of the oxyfluorfen immunoassay.

Hapten Synthesis and Conjugation
  • Hapten Synthesis: A hapten of oxyfluorfen was designed and synthesized to elicit an immune response. This involved chemical modification of the oxyfluorfen molecule to introduce a reactive carboxyl group, which is necessary for conjugation to a carrier protein.

  • Conjugation to Carrier Proteins: The synthesized hapten was conjugated to bovine serum albumin (BSA) to create the immunogen (for antibody production) and to ovalbumin (OVA) for the coating antigen (used in the ELISA). The molar ratio of hapten to protein was determined to be 15:1 for the immunogen and 8:1 for the coating antigen.

Monoclonal Antibody Production
  • Immunization: BALB/c mice were immunized with the hapten-BSA conjugate.

  • Cell Fusion: Spleen cells from the immunized mice were fused with myeloma cells to produce hybridoma cells.

  • Screening and Cloning: The hybridoma cells were screened for the production of antibodies that specifically bind to oxyfluorfen. The cell line that secreted the monoclonal antibody with the highest affinity and specificity was selected and cloned.

Immunoassay Procedure (ELISA)
  • Coating: A 96-well microtiter plate was coated with the hapten-OVA conjugate.

  • Blocking: The uncoated sites in the wells were blocked to prevent non-specific binding.

  • Competitive Reaction: Standard solutions of oxyfluorfen or the cross-reactant compounds and the monoclonal antibody were added to the wells. The free analyte competes with the coated antigen for binding to the antibody.

  • Enzyme Conjugate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, which binds to the primary antibody.

  • Substrate Addition: A substrate for the enzyme was added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The absorbance was measured, and the IC50 values were calculated to determine the cross-reactivity.

Visualizing the Concepts

To further clarify the principles and workflows, the following diagrams have been generated.

Cross_Reactivity_Principle cluster_analyte Analytes cluster_assay Immunoassay cluster_binding Binding Outcome Target Target Analyte (this compound) Antibody Antibody (Specific to this compound) Target->Antibody High Affinity CrossReactant Cross-Reactant (Other Diphenyl Ether) CrossReactant->Antibody Lower Affinity StrongBinding Strong Binding (High Signal) Antibody->StrongBinding with Target WeakBinding Weak/No Binding (Low/No Signal) Antibody->WeakBinding with Cross-Reactant Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Standard Solutions (Target & Cross-Reactants) D Add Standards/Samples & Antibody (Competitive Reaction) A->D B Prepare Antibody Solution B->D C Coat & Block Microplate C->D E Add Enzyme-Conjugated Secondary Antibody D->E F Add Substrate & Incubate E->F G Measure Absorbance F->G H Generate Standard Curves G->H I Calculate IC50 Values H->I J Determine Cross-Reactivity (%) I->J

A Comparative Study of Chlornitrofen Degradation Pathways and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation pathways of the diphenyl ether herbicide Chlornitrofen and its alternatives, including fomesafen, oxyfluorfen, and acifluorfen. The information presented is supported by experimental data to facilitate an objective assessment of their environmental fate.

Introduction

This compound is a selective, contact herbicide belonging to the diphenyl ether class, which acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[1] Understanding the degradation pathways of herbicides is crucial for assessing their environmental impact, persistence, and potential for groundwater contamination. This guide compares the microbial and photochemical degradation of this compound with other commonly used diphenyl ether herbicides.

Comparative Degradation Data

The degradation of this compound and its alternatives is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The following tables summarize the available quantitative data on their degradation.

Table 1: Comparative Half-life of Diphenyl Ether Herbicides in Soil

HerbicideSoil Half-life (t½) (days)ConditionsReference(s)
This compound Data not available; concentration reduced from 39 to 6 µg/L in 21 days in river water (aerobic)Aerobic, river water[2]
Fomesafen 60 - 114Aerobic, soil[3][4]
< 21Anaerobic, flooded soil[5]
Oxyfluorfen 30 - 103Aerobic, soil[6]
5.7 - 6.4 (in a specific study)Aerobic, sandy clay loam[7]
Acifluorfen 14 - 60Aerobic, soil[5]
59 (in a specific study)Aerobic, silt loam[8]
30Anaerobic, soil[9]

Table 2: Primary Degradation Products of Diphenyl Ether Herbicides

HerbicideDegradation PathwayPrimary MetabolitesReference(s)
This compound Microbial (Aerobic & Anaerobic)Amino-Chlornitrofen (CNP-amino), Acetylamino-CNP
Fomesafen MicrobialAmino-fomesafen, Acetylated amino-fomesafen[9]
Oxyfluorfen MicrobialAmino-oxyfluorfen, N-(2-ethoxy-4-hydroxyphenyl) acetamide, 4-nitrobenzene-1,3-diol
Acifluorfen MicrobialAminoacifluorfen[7]
Photochemical2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (decarboxylation product)[10]

Degradation Pathways

The degradation of diphenyl ether herbicides primarily occurs through microbial action and photochemical reactions. The following diagrams illustrate the major degradation pathways.

Microbial Degradation Pathways

Microbial degradation is a key process in the breakdown of these herbicides in soil and water. The initial step often involves the reduction of the nitro group.

Microbial_Degradation This compound This compound Amino_CNP Amino-Chlornitrofen This compound->Amino_CNP Nitroreductase Acetylamino_CNP Acetylamino-CNP Amino_CNP->Acetylamino_CNP N-acetyltransferase Ring_Cleavage_Products Ring Cleavage Products Amino_CNP->Ring_Cleavage_Products

Caption: Microbial degradation of this compound.

Alternatives_Microbial_Degradation cluster_fomesafen Fomesafen Degradation cluster_oxyfluorfen Oxyfluorfen Degradation cluster_acifluorfen Acifluorfen Degradation Fomesafen Fomesafen Amino_Fomesafen Amino-fomesafen Fomesafen->Amino_Fomesafen Nitroreductase Acetylated_Amino_Fomesafen Acetylated Amino-fomesafen Amino_Fomesafen->Acetylated_Amino_Fomesafen N-acetyltransferase Oxyfluorfen Oxyfluorfen Amino_Oxyfluorfen Amino-oxyfluorfen Oxyfluorfen->Amino_Oxyfluorfen Nitroreductase Ether_Cleavage_Products Ether Cleavage Products Oxyfluorfen->Ether_Cleavage_Products Etherase Acifluorfen Acifluorfen Aminoacifluorfen Aminoacifluorfen Acifluorfen->Aminoacifluorfen Nitroreductase

Caption: Microbial degradation of alternative herbicides.

Photochemical Degradation Pathway of Acifluorfen

Photodegradation can be a significant pathway for the breakdown of some herbicides in aquatic environments and on soil surfaces.

Acifluorfen_Photodegradation Acifluorfen Acifluorfen Decarboxylation_Product 2-chloro-1-(4-nitrophenoxy)- 4-(trifluoromethyl)benzene Acifluorfen->Decarboxylation_Product UV Light (Decarboxylation) Dehalogenation_Products Dehalogenation Products Acifluorfen->Dehalogenation_Products UV Light (Dehalogenation) Ether_Cleavage_Products Ether Cleavage Products (Phenols) Acifluorfen->Ether_Cleavage_Products UV Light (Ether Cleavage)

Caption: Photochemical degradation pathways of Acifluorfen.[10]

Experimental Protocols

The following are generalized protocols for key experiments used to study herbicide degradation.

Soil Degradation Study (Aerobic)

This protocol is based on the OECD 307 guideline for testing the aerobic and anaerobic transformation of chemicals in soil.[11][12]

Objective: To determine the rate of aerobic degradation and the half-life of a herbicide in soil.

Methodology:

  • Soil Collection and Preparation:

    • Collect topsoil (0-20 cm) from a site with no recent pesticide application.

    • Sieve the soil (2 mm) to remove stones and plant debris.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to stabilize microbial activity.

  • Herbicide Application:

    • Prepare a stock solution of the herbicide in a suitable solvent.

    • Apply the herbicide solution to the soil to achieve the desired concentration.

    • Thoroughly mix the soil to ensure uniform distribution.

  • Incubation:

    • Place the treated soil into incubation vessels (e.g., biometers).

    • Incubate the samples in the dark at a constant temperature.

    • Maintain aerobic conditions by ensuring adequate air exchange. A flow-through system with humidified air is recommended.

  • Sampling and Extraction:

    • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[13]

    • Extract the herbicide and its metabolites from the soil using an appropriate organic solvent (e.g., acetonitrile, methanol).

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the parent herbicide and identify degradation products.[2][14]

  • Data Analysis:

    • Plot the concentration of the herbicide against time.

    • Calculate the degradation rate constant (k) and the half-life (t½) using first-order kinetics.

Soil_Degradation_Workflow Soil_Collection 1. Soil Collection & Preparation Herbicide_Application 2. Herbicide Application Soil_Collection->Herbicide_Application Incubation 3. Incubation (Aerobic, Dark) Herbicide_Application->Incubation Sampling 4. Sampling at Time Intervals Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction Analysis 6. HPLC-MS Analysis Extraction->Analysis Data_Analysis 7. Half-life Calculation Analysis->Data_Analysis

Caption: Experimental workflow for a soil degradation study.

Metabolite Identification using HPLC-MS

Objective: To identify the chemical structures of herbicide degradation products.

Methodology:

  • Sample Preparation:

    • Extract the herbicide and its metabolites from the experimental matrix (soil, water, or microbial culture) as described in the degradation study protocol.

    • Concentrate the extract if necessary.

    • Filter the extract through a 0.22 µm filter before injection.

  • HPLC Separation:

    • Use a suitable HPLC column (e.g., C18) for reverse-phase chromatography.

    • Develop a gradient elution method using a mobile phase typically consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[15]

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

    • Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites.

    • Acquire full scan MS data to identify the molecular ions of potential metabolites.

    • Perform tandem MS (MS/MS) experiments on the detected ions to obtain fragmentation patterns.

  • Structure Elucidation:

    • Propose the structures of the metabolites by interpreting the fragmentation patterns from the MS/MS spectra.

    • Compare the retention times and mass spectra with those of authentic reference standards, if available.

    • Utilize metabolite identification software to aid in data analysis and structure elucidation.[16]

Metabolite_ID_Workflow Sample_Prep Sample Preparation HPLC HPLC Separation Sample_Prep->HPLC MS Mass Spectrometry (Full Scan & MS/MS) HPLC->MS Data_Analysis Data Analysis & Structure Elucidation MS->Data_Analysis

Caption: Workflow for metabolite identification using HPLC-MS.

Conclusion

This comparative guide highlights the different degradation pathways and persistence of this compound and its alternatives. While microbial degradation is a common route for all the compared diphenyl ether herbicides, the specific metabolites and degradation rates can vary. Photochemical degradation is also a relevant pathway for some of these compounds, particularly in aquatic environments. The provided experimental protocols offer a standardized approach for researchers to conduct further studies and generate comparable data on the environmental fate of these herbicides. The lack of specific half-life data for this compound underscores the need for further research to fully assess its environmental persistence relative to its alternatives.

References

Navigating the Matrix: A Comparative Guide to Chlornitrofen Analysis in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Chlornitrofen, a nitroaromatic herbicide, in complex biological matrices is a critical yet challenging task. This guide provides an objective comparison of validated analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The determination of this compound residues in biological samples such as blood, tissue, and environmental biota is essential for toxicological assessments, environmental monitoring, and food safety assurance. The complexity of these matrices, however, necessitates robust analytical methods that can effectively extract the analyte of interest while minimizing interference from endogenous substances. This guide explores common and effective methods, focusing on sample preparation and instrumental analysis, and presents their performance characteristics in a comparative format.

Methodologies at a Glance: A Comparative Overview

The choice of analytical method for this compound is largely dictated by the nature of the biological matrix, the required sensitivity, and the available instrumentation. The most prevalent techniques involve chromatographic separation coupled with mass spectrometric detection, namely Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Method Performance for this compound and Similar Pesticides

ParameterGC-MS/MSLC-MS/MS
Linearity (r²) >0.99>0.99[1]
Limit of Detection (LOD) 0.01–3.14 µg/kg[2]≤1 ng/mL for many analytes[3]
Limit of Quantification (LOQ) 0.04–8.69 µg/kg[2]1-50 ng/L in seawater[4]
Recovery 70.7–113.0%[2]31-71% in biological matrices[1], 80-105% in fat tissue[5]
Precision (RSD) <15%[1]<15%[1]
Throughput High, with fast GC methods available[6]High, with short run times[7]
Matrix Effects Can be significant, requires effective cleanupCan be significant, often mitigated by isotope dilution[8]
Derivatization Often not required for this compoundNot required

Experimental Protocols: A Deeper Dive

The success of any this compound analysis hinges on a meticulously executed experimental protocol. Below are detailed methodologies for the key stages of analysis.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for removing interfering matrix components and concentrating the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread adoption for pesticide residue analysis in various matrices.[1][3]

Modified QuEChERS Protocol for Biological Tissues:

  • Homogenization: Weigh 2-10 g of the homogenized tissue sample into a 50 mL centrifuge tube. For adipose tissue, grinding with dry ice is an effective homogenization technique.[9]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound) to correct for matrix effects and recovery losses.[8]

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for acidic pesticides) and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation. Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences). Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: The resulting supernatant can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent for GC-MS/MS analysis.[6]

For particularly fatty samples, Gel Permeation Chromatography (GPC) is a highly effective cleanup technique to remove lipids that can interfere with the analysis.[9][10]

Instrumental Analysis: The Path to Quantification

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[3]

    • Inlet: Splitless injection is commonly employed for trace analysis.[3]

    • Oven Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 1 min, ramp to 280°C.[3]

    • Carrier Gas: Helium is the most common carrier gas.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization is standard.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is suitable for a broader range of compounds, including those that are less volatile or thermally labile.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of pesticides.[4]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is employed.[4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) is the most common technique, typically in negative ion mode for nitroaromatic compounds.

    • Acquisition Mode: Similar to GC-MS/MS, MRM is used for quantification.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using the QuEChERS extraction method followed by LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (e.g., Tissue, Blood) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA + C18) extraction->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms Injection data Data Acquisition & Processing lcms->data results Results data->results

Caption: Experimental workflow for this compound analysis.

Logical Pathway for Method Selection

The selection of an appropriate analytical method is a critical decision that impacts the quality and reliability of the results. The following diagram outlines a logical pathway to guide this selection process.

method_selection start Start: Need to Analyze this compound matrix_type What is the biological matrix? start->matrix_type sensitivity What is the required sensitivity (LOD/LOQ)? matrix_type->sensitivity Tissue, Blood, etc. gpc GPC Cleanup (for high fat) matrix_type->gpc High Fat Content instrumentation What instrumentation is available? sensitivity->instrumentation Low (ppb/ppt) gcms GC-MS/MS instrumentation->gcms GC available lcms LC-MS/MS instrumentation->lcms LC available quechers QuEChERS Sample Prep quechers->gcms quechers->lcms gpc->quechers

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Inter-laboratory Quantification of Chlornitrofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of Chlornitrofen, a diphenyl ether herbicide. The aim is to assist researchers in selecting appropriate analytical techniques and to provide a benchmark for expected performance in an inter-laboratory setting. The information herein is compiled from established analytical methods for pesticide residue analysis.

Data Presentation: A Comparative Look at Analytical Performance
ParameterGas Chromatography with Mass Spectrometry (GC-MS)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.001 - 0.01 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.003 - 0.03 µg/L
Recovery (%) 75 - 115%85 - 110%
Repeatability (RSDr %) 5 - 15%2 - 10%
Reproducibility (RSDR %) 15 - 30%10 - 25%

Note: These are generalized values for pesticide analysis. Actual performance may vary depending on the sample matrix, specific instrumentation, and the proficiency of the laboratory.

Experimental Protocols

Detailed and standardized methodologies are fundamental for achieving reproducible and comparable results in any inter-laboratory study. Below are outlines of typical protocols for the analysis of this compound in environmental samples.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

  • Extraction :

    • A representative 10-15 g sample (e.g., soil, food homogenate) is weighed into a 50 mL centrifuge tube.

    • An appropriate volume of water is added to hydrate the sample.

    • Acetonitrile is added as the extraction solvent, along with a salt mixture (commonly magnesium sulfate and sodium chloride) to induce phase separation.

    • The tube is shaken vigorously for 1 minute.

  • Clean-up (Dispersive Solid-Phase Extraction) :

    • An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove excess water).

    • The tube is vortexed and then centrifuged.

    • The final supernatant is collected for analysis.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective : To provide robust and reliable quantification of this compound.

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

Procedure :

  • Injection : A small volume (typically 1-2 µL) of the prepared sample extract is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation : The vaporized sample is transported by an inert carrier gas (e.g., helium) through a capillary column (e.g., HP-5ms). The separation of this compound from other matrix components is based on its boiling point and interaction with the stationary phase of the column.

  • Detection : As this compound elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, providing a characteristic mass spectrum for identification and quantification.

Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Objective : To achieve high-sensitivity and high-selectivity quantification of this compound.

Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer.

Procedure :

  • Injection : A small volume of the sample extract is injected into the LC system.

  • Separation : The sample is carried by a liquid mobile phase through a chromatographic column (e.g., C18). This compound is separated from other compounds based on its differential partitioning between the mobile phase and the stationary phase.

  • Detection : The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization). In the first mass analyzer (MS1), the parent ion of this compound is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer (MS2). This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical process for this compound quantification.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Study Design & Protocol Development B Sample Preparation & Homogenization A->B C Distribution to Participating Laboratories B->C D Sample Analysis by Each Laboratory C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (e.g., Z-scores) E->F G Performance Evaluation & Reporting F->G

Workflow for an Inter-laboratory Comparison Study.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Sample Collection (e.g., Soil, Water) B Extraction (e.g., QuEChERS) A->B C Clean-up and Concentration B->C D Chromatographic Separation (GC or LC) C->D E Mass Spectrometric Detection (MS or MS/MS) D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

General Analytical Workflow for this compound Quantification.

Chlornitrofen and Its Derivatives: A Comparative Analysis of Antiandrogenic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiandrogenic activities of the herbicide Chlornitrofen (CNP) and its primary metabolite, the amino derivative (CNP-amino). The data and experimental protocols summarized below are intended to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Quantitative Comparison of Antiandrogenic Activity

The antiandrogenic potential of this compound and its amino derivative has been evaluated through in vitro assays, including competitive androgen receptor binding assays and reporter gene assays. The following tables summarize the key quantitative findings from these studies, comparing their activity to other known antiandrogenic compounds.

Table 1: Competitive Binding Affinity for the Human Androgen Receptor (hAR)

CompoundIC50 (M)Relative Binding Affinity
This compound (CNP)4.3 x 10⁻⁸High
CNP-amino> 10⁻⁵Low
Vinclozolin1.6 x 10⁻⁷Moderate
p,p'-DDE6.5 x 10⁻⁷Moderate
o,p'-DDT~10⁻⁶Low

IC50: The concentration of the compound that inhibits 50% of the binding of a radiolabeled androgen to the hAR.

Table 2: Antiandrogenic Activity in a Reporter Gene Assay

CompoundIC20 (M)IC50 (M)Order of Antiandrogenic Activity
This compound (CNP)4.3 x 10⁻⁸-1
Vinclozlin1.6 x 10⁻⁷-2
o,p'-DDT6.5 x 10⁻⁷-3
p,p'-DDE6.5 x 10⁻⁷-3
CNP-amino> 10⁻⁶-4

IC20: The concentration of the compound that inhibits 20% of the androgen-induced reporter gene activity.

The data clearly indicates that this compound is a potent antiandrogen, exhibiting a higher binding affinity for the human androgen receptor and greater inhibitory activity in a reporter gene assay compared to its amino derivative and other well-known antiandrogens like vinclozolin and DDE isomers.[1] The amino derivative of this compound, in contrast, shows significantly weaker antiandrogenic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antiandrogenic activities of this compound and its derivatives.

Human Androgen Receptor (hAR) Competitive Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled androgen for binding to the human androgen receptor.

a) Materials:

  • Human androgen receptor (hAR) protein (recombinant or from cell lysates)

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)

  • Test compounds (this compound, CNP-amino)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

b) Procedure:

  • Prepare a series of dilutions of the test compounds and a known competitor (unlabeled DHT) in the assay buffer.

  • In a 96-well plate, add the hAR preparation, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compounds or unlabeled DHT.

  • Include control wells for total binding (hAR + radiolabeled androgen) and non-specific binding (hAR + radiolabeled androgen + a high concentration of unlabeled DHT).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separate the bound from the free radiolabeled androgen using a method such as filtration or dextran-coated charcoal.

  • Add scintillation cocktail to the wells containing the bound fraction.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Androgen Receptor (AR) Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen.

a) Materials:

  • A mammalian cell line that does not endogenously express the androgen receptor (e.g., Chinese Hamster Ovary - CHO cells).

  • An expression vector containing the human androgen receptor (hAR) gene.

  • A reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • A control vector for normalization (e.g., containing a β-galactosidase gene).

  • Cell culture medium and reagents.

  • A potent androgen (e.g., dihydrotestosterone - DHT).

  • Test compounds (this compound, CNP-amino).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferase assay system).

  • Luminometer.

b) Procedure:

  • Co-transfect the mammalian cells with the hAR expression vector, the ARE-reporter vector, and the control vector.

  • Plate the transfected cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compounds. Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase).

  • Normalize the reporter gene activity to the control enzyme activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of the DHT-induced reporter activity for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC20 or IC50 values.

Visualizing the Mechanism of Action

To understand how this compound and its derivatives exert their antiandrogenic effects, it is essential to visualize the androgen receptor signaling pathway and the experimental workflow.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binds AR_ligand Androgen-AR Complex AR_complex->AR_ligand Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Nuclear Translocation This compound This compound (CNP) This compound->AR_complex Competitively Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Reporter_Gene_Assay_Workflow start Start: CHO Cells transfection Co-transfect with: - hAR expression vector - ARE-luciferase reporter vector start->transfection plating Plate transfected cells in 96-well plates transfection->plating treatment Treat cells with DHT and varying concentrations of This compound/derivatives plating->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure luciferase activity (Luminometer) lysis->measurement analysis Analyze data and determine IC20/IC50 measurement->analysis end End: Comparative Activity analysis->end

References

Navigating Weed Management in Rice Cultivation: A Guide to Chlornitrofen Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive guide for researchers and agricultural scientists outlining effective and safer herbicide alternatives to the obsolete Chlornitrofen for sustainable rice cultivation. This report details the modes of action, comparative efficacy, and experimental data of modern herbicides, providing a critical resource for developing next-generation weed management strategies.

This compound, a diphenyl ether herbicide, was once widely used in rice paddies to control annual weeds.[1] Its mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2] However, due to concerns over its environmental fate, potential toxicity to aquatic organisms, and its classification as a possible reproduction/developmental toxin and endocrine disruptor, this compound is now considered obsolete and is no longer approved for use in many regions.[3][4][5] This has necessitated a shift towards more modern and safer herbicidal solutions for effective weed control in rice.

This guide provides a comparative analysis of several alternative herbicides, focusing on their mechanisms of action, experimental efficacy, crop safety, and impact on rice yield. The information presented is intended to assist researchers in making informed decisions for their weed management programs.

Modern Herbicide Alternatives: A Comparative Overview

A variety of modern herbicides with different modes of action are now available for selective weed control in rice. These can be broadly categorized as follows:

  • ACCase Inhibitors (Group 1): These herbicides target acetyl-CoA carboxylase, an enzyme essential for fatty acid synthesis in grasses.[6]

  • ALS Inhibitors (Group 2): This group inhibits acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids.[7][8]

  • Photosystem II Inhibitors (Groups 5, 6, 7): These herbicides block the electron transport chain in photosystem II, thereby inhibiting photosynthesis.[9][10]

  • Synthetic Auxins (Group 4): These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[11]

The following sections provide a detailed comparison of representative herbicides from these groups based on available experimental data.

Experimental Data Summary: Efficacy, Crop Safety, and Yield

The performance of several key alternative herbicides has been evaluated in numerous field and laboratory studies. The following tables summarize the quantitative data from these experiments, offering a clear comparison of their effectiveness.

Table 1: Comparative Efficacy of Selected Herbicides on Key Weed Types in Rice

Herbicide (Active Ingredient)Mode of ActionTarget WeedsApplication Rate (g a.i./ha)Weed Control Efficiency (%)Source(s)
Cyhalofop-butyl ACCase InhibitorGrassy Weeds (e.g., Echinochloa crus-galli)90 - 15073.3 - 88.3 (for E. crus-galli)[3][12]
Penoxsulam ALS InhibitorBroadleaf Weeds, Sedges, some Grasses22.5Up to 90+ (overall)[13][14][15]
Bensulfuron-methyl ALS InhibitorBroadleaf Weeds, Sedges60 (+1000 MCPA)High (part of a mix)[16]
Propanil Photosystem II InhibitorBroadleaf and Grassy Weeds3360 (+2100 Bentazone)Good to Excellent (in mixture)[17]
Bentazone Photosystem II InhibitorBroadleaf Weeds, Sedges2100 (+3360 Propanil)Good to Excellent (in mixture)[17]
2,4-D Synthetic AuxinBroadleaf Weeds1000High (for broadleaf weeds)[1]

Table 2: Crop Phytotoxicity and Rice Grain Yield for Selected Herbicides

Herbicide (Active Ingredient)Application Rate (g a.i./ha)Phytotoxicity Rating/SymptomsGrain Yield (t/ha)Source(s)
Cyhalofop-butyl 50 - 200No crop injury symptoms observed.5.1 (at 150 g/ha)[12]
Penoxsulam 22.5No phytotoxic symptoms observed.5.04 - 5.21[13]
Bensulfuron-methyl 60 (+1000 MCPA)Light injury at higher doses under saline conditions.Varies with conditions[16]
Propanil 3360 (+2100 Bentazone)Marginal injury at higher rates of Bentazone.Higher than Propanil alone[17]
Bentazone 2100 (+3360 Propanil)Marginal injury at higher rates.Higher than Propanil alone[17]

Experimental Protocols

The data presented in the summary tables are derived from scientific studies with specific experimental designs. Below are representative methodologies employed in these evaluations.

General Field Trial Protocol for Herbicide Efficacy in Rice
  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3 or 4).

  • Plot Size: Varies, but often in the range of 10-25 m².

  • Rice Variety: A locally adapted and commonly grown variety is used.

  • Sowing/Transplanting: Rice is either direct-seeded or transplanted according to standard local practices.

  • Herbicide Application: Herbicides are applied at specified rates and timings (pre-emergence or post-emergence) using a calibrated sprayer to ensure uniform coverage. A control (untreated) plot is always included for comparison.

  • Data Collection:

    • Weed Density and Biomass: Weeds within a specified quadrat size (e.g., 0.25 m²) are counted and harvested at set intervals after application. The harvested weeds are then dried to determine their biomass.

    • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(Weed biomass in control plot - Weed biomass in treated plot) / Weed biomass in control plot] x 100.

    • Crop Phytotoxicity: Visually assessed at regular intervals after herbicide application on a scale of 0 to 100% (where 0 is no injury and 100 is complete crop death) or a 1-10 scale.

    • Rice Growth Parameters: Plant height and number of tillers may be recorded.

    • Grain Yield: Rice from a central harvest area within each plot is harvested, dried, and weighed to determine the grain yield, often adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathways and Modes of Action

Understanding the molecular mechanisms by which these herbicides function is crucial for effective use and for managing the development of herbicide resistance. The following diagrams illustrate the key signaling pathways affected by the different classes of herbicides.

PPO_Inhibition cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Substrate ROS_Buildup Reactive Oxygen Species (ROS) Buildup Protoporphyrinogen_IX->ROS_Buildup Accumulation & Leakage to Cytoplasm Protoporphyrin_IX Protoporphyrin IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme PPO_Enzyme->Protoporphyrin_IX Catalysis This compound This compound (PPO Inhibitor) This compound->PPO_Enzyme Inhibition Cell_Death Lipid Peroxidation & Cell Membrane Disruption -> Cell Death ROS_Buildup->Cell_Death

Figure 1: Mode of action for Protoporphyrinogen Oxidase (PPO) inhibitors like this compound.

ACCase_Inhibition cluster_plastid Plastid Acetyl_CoA Acetyl-CoA ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase_Enzyme Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids ACCase_Enzyme->Malonyl_CoA Catalysis Membrane_Disruption Inhibition of Membrane Synthesis Fatty_Acids->Membrane_Disruption Cyhalofop_butyl ACCase Inhibitors (e.g., Cyhalofop-butyl) Cyhalofop_butyl->ACCase_Enzyme Inhibition Growth_Arrest Growth Arrest at Meristems & Cell Death Membrane_Disruption->Growth_Arrest

Figure 2: Signaling pathway for ACCase inhibiting herbicides.

ALS_Inhibition cluster_chloroplast Chloroplast Substrates Pyruvate or 2-oxobutyrate ALS_Enzyme Acetolactate Synthase (ALS) Substrates->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis ALS_Enzyme->Amino_Acids Protein_Deficiency Deficiency of Essential Amino Acids Protein_Synthesis->Protein_Deficiency Penoxsulam ALS Inhibitors (e.g., Penoxsulam) Penoxsulam->ALS_Enzyme Inhibition Growth_Inhibition Inhibition of Cell Division & Plant Growth Protein_Deficiency->Growth_Inhibition

Figure 3: Mechanism of action for ALS inhibiting herbicides.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1_Protein D1 Protein PSII->D1_Protein Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone e- transfer Blocked_Transport Electron Transport Blocked D1_Protein->Blocked_Transport Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Propanil PSII Inhibitors (e.g., Propanil) Propanil->D1_Protein Binds to D1, displacing PQ ROS_Generation Reactive Oxygen Species (ROS) Generation Blocked_Transport->ROS_Generation Cell_Damage Lipid Peroxidation & Cell Death ROS_Generation->Cell_Damage

Figure 4: Photosystem II inhibitor signaling pathway.

Synthetic_Auxin_Action cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Ubiquitination 26S Proteasome Degradation TIR1_AFB->Ubiquitination Targets Aux/IAA for degradation Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene_ABA Overproduction of Ethylene & ABA Auxin_Genes->Ethylene_ABA 2_4_D Synthetic Auxins (e.g., 2,4-D) 2_4_D->TIR1_AFB Binds to receptor, promoting Aux/IAA interaction Uncontrolled_Growth Uncontrolled Cell Division & Elongation -> Plant Death Ethylene_ABA->Uncontrolled_Growth

Figure 5: Synthetic auxin herbicide mode of action.

Conclusion and Future Directions

The discontinuation of this compound has paved the way for the adoption of a diverse range of modern herbicides for rice cultivation, each with a distinct mode of action. Herbicides such as Cyhalofop-butyl, Penoxsulam, and combinations of Propanil and Bentazone have demonstrated high efficacy against common rice weeds with good crop safety profiles. The choice of herbicide should be guided by the specific weed spectrum present in the field, environmental conditions, and the need to rotate modes of action to mitigate the development of herbicide resistance.

Future research should continue to focus on the discovery of new herbicide molecules with novel modes of action. Furthermore, a deeper understanding of the molecular basis of herbicide selectivity and weed resistance will be critical for developing sustainable and integrated weed management programs in rice production systems worldwide. The experimental data and methodologies presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the science of weed control in this vital global crop.

References

Safety Operating Guide

Proper Disposal of Chlornitrofen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chlornitrofen, an obsolete organochlorine herbicide, requires careful handling and disposal due to its environmental toxicity.

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] As such, it is categorized as a hazardous material, and its disposal is regulated. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.

  • Identify as Hazardous Waste : Clearly label any container with this compound waste with the words "Hazardous Waste."[5] The label should also include the full chemical name: "this compound (1,3,5-Trichloro-2-(4-nitrophenoxy)benzene)."

  • Use Appropriate Waste Containers :

    • Ensure the waste container is in good condition, free of leaks or cracks, and made of a compatible material.[5]

    • Keep the container securely closed except when adding waste.[5]

    • Do not mix this compound with other chemical waste to prevent potentially hazardous reactions.[6]

  • Segregate and Store Waste Appropriately :

    • Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.

    • Segregate the this compound waste from incompatible materials.[5][7] While specific incompatibility data for this compound is limited, as an organochlorine compound, it should be kept away from strong oxidizing and reducing agents.

  • Arrange for Professional Disposal :

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will have established procedures and certified vendors for handling and disposing of hazardous chemical waste.

    • For commercial entities, resources like state "Clean Sweep" programs or the EPA's guidance on hazardous waste disposal can provide information on certified disposal services.[4]

  • Disposal of Empty Containers :

    • Containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

    • A common procedure for decontamination is to triple-rinse the container with a suitable solvent that can dissolve this compound.

    • The rinsate from this process must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing, the container can often be disposed of in the regular trash or recycling, but be sure to remove or deface the original label.[9] Always confirm this procedure with your EHS department.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

Chlornitrofen_Disposal_Workflow start This compound Waste Generated identify Identify as Hazardous Waste Label Container Clearly start->identify container Use a Compatible and Securely Sealed Container identify->container segregate Segregate from Incompatible Chemicals in a Designated Area container->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a Certified Waste Vendor segregate->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end Disposal Complete pickup->end

Caption: A workflow diagram for the safe disposal of this compound.

Quantitative Data Summary

ParameterValueSource
UN Number 3077CAMEO Chemicals[10]
Hazard Class 9 (Miscellaneous hazardous materials)CAMEO Chemicals[10]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.PubChem[2]

Experimental Protocols

Specific experimental protocols for the degradation or neutralization of this compound are not widely established for laboratory settings. Research has indicated that aerobic biodegradation may produce mutagenic metabolites.[11] For organochlorine pesticides in general, high-temperature incineration is an effective disposal method, but this is an industrial process and not feasible for laboratory-scale waste.[12] Therefore, reliance on professional hazardous waste disposal services that utilize such technologies is the only recommended and safe option.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlornitrofen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Chlornitrofen. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an organochlorine compound, necessitates stringent safety measures due to its potential health and environmental hazards. This document outlines the required personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through inhalation, dermal contact, and eye contact.

Area of Protection Required PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles or a full-face shieldProvides a barrier against splashes and airborne particles. A full-face shield is recommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Nitrile gloves offer good resistance to a range of chemicals.[3] Due to the absence of specific breakthrough time data for this compound, a conservative approach of double-gloving and immediate replacement upon any sign of contamination or degradation is strongly advised.
Body Protection Chemical-resistant lab coat or coverallsProtects skin from accidental spills and contamination.
Respiratory Protection NIOSH/MSHA approved air-purifying respiratorRecommended if workplace exposure limits are exceeded or if there is a risk of generating dust or aerosols.[4]

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the key phases of operation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal risk_assessment Risk Assessment ppe_selection PPE Selection & Donning risk_assessment->ppe_selection engineering_controls Setup Engineering Controls (Fume Hood) ppe_selection->engineering_controls weighing Weighing engineering_controls->weighing dissolving Dissolving/Reaction weighing->dissolving decontamination Decontamination of Work Surfaces & Glassware dissolving->decontamination waste_segregation Waste Segregation decontamination->waste_segregation disposal Waste Disposal waste_segregation->disposal

Caption: Workflow for the Safe Handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Risk Assessment and Preparation:

    • Review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure a properly functioning chemical fume hood is available.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling Procedures (inside a chemical fume hood):

    • Weighing: Carefully weigh the solid this compound within the fume hood to contain any dust. Use a tared and sealed container to minimize exposure.

    • Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • General Handling: Avoid generating dust or aerosols. Use tools and equipment that can be easily decontaminated.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Rinse glassware and tools that have come into contact with this compound with a suitable solvent, and collect the rinsate as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinsates, in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Disposal Method:

  • As an organochlorine pesticide, the recommended disposal method for this compound is incineration at a licensed hazardous waste facility.[5]

  • Never dispose of this compound down the drain or in regular trash.[6]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Response Plan

Immediate and appropriate action is vital in the event of an emergency involving this compound.

cluster_emergency Emergency Response exposure Exposure Event evacuate Evacuate Immediate Area exposure->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Supervisor & EHS evacuate->notify sds Consult SDS first_aid->sds medical Seek Medical Attention notify->medical sds->medical

Caption: Immediate Steps for Emergency Response to this compound Exposure.

First-Aid Procedures:

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure: Prevent unauthorized personnel from entering the area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using absorbent materials. Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.